Ptpn2-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H16FN3O5S2 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H16FN3O5S2/c17-14-9-5-12(16(23)18-4-3-8-1-2-8)26-11(9)6-10(21)15(14)20-7-13(22)19-27(20,24)25/h5-6,8,21H,1-4,7H2,(H,18,23)(H,19,22) |
InChI-Schlüssel |
FXEPXYALVAYWCA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ptpn2-IN-1 Mechanism of Action in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell Protein Tyrosine Phosphatase (TCPTP), is a critical negative regulator of T cell activation and function. Its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide delineates the mechanism of action of PTPN2 inhibition in T cells, with a focus on the conceptual role of inhibitors like Ptpn2-IN-1. While specific quantitative data for this compound is not extensively available in the public domain, this document synthesizes the well-established consequences of PTPN2 inhibition, drawing upon data from analogous small molecule inhibitors and genetic studies. By augmenting signaling through the T-cell receptor (TCR) and cytokine receptors, PTPN2 inhibitors effectively lower the activation threshold of T cells, promoting their proliferation, effector function, and anti-tumor activity.
Introduction to PTPN2 as a Therapeutic Target in T Cells
PTPN2 is a ubiquitously expressed intracellular protein tyrosine phosphatase that plays a pivotal role in regulating immune homeostasis.[1][2] In T lymphocytes, PTPN2 acts as a crucial checkpoint, attenuating signaling cascades downstream of the T-cell receptor (TCR) and various cytokine receptors.[2][3][4] It achieves this by dephosphorylating and thereby inactivating key signaling kinases and transcription factors.[1][2][3][4] The therapeutic rationale for inhibiting PTPN2 is to "release the brakes" on T cell-mediated immunity, thereby enhancing the ability of the immune system to recognize and eliminate cancer cells. Small molecule inhibitors targeting PTPN2, such as this compound, are being investigated for their potential to augment T cell function in the tumor microenvironment.
Core Mechanism of Action: Dual Enhancement of T Cell Signaling
Inhibition of PTPN2 in T cells potentiates two principal signaling pathways that are fundamental to T cell activation, survival, and effector function: T-Cell Receptor (TCR) signaling and cytokine signaling.
Amplification of T-Cell Receptor (TCR) Signaling
PTPN2 is a key negative regulator of the proximal TCR signaling cascade. Upon engagement of the TCR with its cognate antigen presented by an MHC molecule, a signaling cascade is initiated. PTPN2 directly targets and dephosphorylates the Src family kinase LCK (Lymphocyte-specific protein tyrosine kinase) at its activating tyrosine residue.[3][4] By removing this activating phosphate (B84403) group, PTPN2 dampens the downstream signaling cascade.
Inhibition of PTPN2 with a compound like this compound prevents the dephosphorylation of LCK, leading to its sustained activation. This results in enhanced phosphorylation of downstream signaling components, including the TCR-associated CD3 complex and ZAP-70, ultimately leading to a more robust and sustained T cell activation signal. This heightened sensitivity allows T cells to respond more effectively to tumor antigens.[1]
Potentiation of Cytokine Signaling
PTPN2 also plays a crucial role in attenuating signaling from various cytokines that are vital for T cell survival, proliferation, and differentiation. It achieves this by dephosphorylating and inactivating Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STATs), particularly STAT1, STAT3, and STAT5.[3][4]
Cytokines such as Interleukin-2 (IL-2), IL-7, and Interferon-gamma (IFN-γ) are critical for T cell function. For instance, IL-2 is a potent T cell growth factor, while IFN-γ has direct anti-tumor effects and shapes the tumor microenvironment. By inhibiting PTPN2, the phosphorylation and activation of JAKs and STATs are prolonged, leading to enhanced gene expression of pro-inflammatory and survival genes.[1][2] This results in increased T cell proliferation, survival, and effector functions, such as the production of cytotoxic molecules like granzyme B and pro-inflammatory cytokines.[5]
Quantitative Data on PTPN2 Inhibitors
While specific data for this compound is limited to a reported IC50 of ≤5 μM, data from other well-characterized PTPN2/PTPN1 inhibitors illustrate the potency and cellular effects of targeting this phosphatase.
Table 1: In Vitro Potency of Representative PTPN2/PTPN1 Inhibitors
| Compound | Target(s) | IC50 (PTPN2) | IC50 (PTPN1) | Reference |
| This compound | PTPN2 | ≤5 μM | Not Reported | MedChemExpress |
| ABBV-CLS-484 | PTPN2/PTPN1 | 1.8 nM | 2.5 nM | [6] |
| Compound 182 | PTPN2/PTPN1 | Potent (nM range) | Potent (nM range) | [5] |
Table 2: Cellular Effects of PTPN2 Inhibition in T Cells
| Experimental Readout | Effect of PTPN2 Inhibition/Deletion | Cell Type | Reference |
| STAT5 Phosphorylation (p-STAT5) | Increased | OT-I T cells | [1] |
| T Cell Proliferation (in response to IL-2) | Enhanced | OT-I T cells | [1] |
| Granzyme B Expression | Increased | CD8+ T cells | [5] |
| IFN-γ Production | Increased | CD8+ T cells | [5] |
| In vivo T cell accumulation | 3- to 11-fold higher | Activated PTPN2-deficient T cells | [7] |
Key Experimental Protocols
The following are representative protocols for assessing the mechanism of action of a PTPN2 inhibitor like this compound in T cells.
Western Blot for Phosphorylated LCK and STAT5
This protocol is designed to assess the direct impact of PTPN2 inhibition on the phosphorylation status of its key substrates in T cells.
Objective: To measure the levels of phosphorylated LCK (p-LCK) and phosphorylated STAT5 (p-STAT5) in T cells following treatment with a PTPN2 inhibitor.
Methodology:
-
T Cell Isolation and Culture: Isolate primary T cells (e.g., human PBMCs or mouse splenocytes) and culture in appropriate media.
-
Inhibitor Treatment: Treat T cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
T Cell Stimulation:
-
For p-LCK analysis, stimulate T cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-5 minutes).
-
For p-STAT5 analysis, stimulate T cells with a cytokine such as IL-2 for a defined time (e.g., 15-30 minutes).[7]
-
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for p-LCK (Tyr505), total LCK, p-STAT5 (Tyr694), and total STAT5.
-
Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
T Cell Proliferation Assay
This assay measures the effect of PTPN2 inhibition on the proliferative capacity of T cells.
Objective: To quantify T cell proliferation in response to stimulation in the presence or absence of a PTPN2 inhibitor.
Methodology:
-
T Cell Labeling: Label isolated T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Cell Culture and Treatment: Plate the labeled T cells and treat with different concentrations of this compound or a vehicle control.
-
Stimulation: Stimulate the T cells with anti-CD3/CD28 coated beads or soluble antibodies.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for T cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the dilution of the proliferation dye, which is indicative of cell division.
-
Cytokine Production Assay (ELISA or CBA)
This protocol is used to measure the production of key effector cytokines by T cells.
Objective: To determine the effect of PTPN2 inhibition on the secretion of cytokines such as IFN-γ and IL-2.
Methodology:
-
T Cell Culture and Treatment: Culture isolated T cells and treat with this compound or a vehicle control.
-
Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Supernatant Collection: After 24-72 hours, collect the cell culture supernatants.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., IFN-γ, IL-2) in the supernatants.
-
Cytometric Bead Array (CBA): Use a CBA kit to simultaneously measure the concentrations of multiple cytokines by flow cytometry.
-
Conclusion and Future Directions
The inhibition of PTPN2 presents a compelling strategy to enhance T cell-mediated anti-tumor immunity. By targeting a key negative regulator of both TCR and cytokine signaling, inhibitors like this compound can lower the threshold for T cell activation, leading to a more robust and effective anti-tumor response. The preclinical success of dual PTPN2/PTPN1 inhibitors in enhancing T cell function and tumor control underscores the therapeutic potential of this approach.[5][8] Future research should focus on the continued development of potent and selective PTPN2 inhibitors, a thorough characterization of their pharmacokinetic and pharmacodynamic properties, and their evaluation in combination with other immunotherapies, such as checkpoint blockade, to achieve synergistic anti-cancer effects. The elucidation of specific quantitative data for compounds like this compound will be crucial for its advancement as a potential therapeutic agent.
References
- 1. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN2/1 [abbviescience.com]
- 3. Tyrosine phosphatases regulate resistance to ALK inhibitors in ALK+ anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
The Role of PTPN2 in the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a cornerstone of cytokine and growth factor signaling, playing a pivotal role in immunity, inflammation, hematopoiesis, and cell growth. Dysregulation of the JAK/STAT pathway is implicated in a multitude of diseases, including autoimmune disorders and malignancies. PTPN2 exerts its regulatory function through the direct dephosphorylation of activated JAK kinases and STAT transcription factors, thereby attenuating the downstream cellular responses. This technical guide provides an in-depth overview of the molecular mechanisms of PTPN2-mediated regulation of JAK/STAT signaling, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows.
Introduction to PTPN2 and the JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is a principal mechanism for transmembrane signal transduction. The binding of cytokines or growth factors to their cognate receptors induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.
PTPN2 is a ubiquitously expressed protein tyrosine phosphatase that plays a crucial role in maintaining cellular homeostasis by dampening the intensity and duration of JAK/STAT signaling.[1] Loss-of-function mutations or deletions in the PTPN2 gene have been linked to an array of autoimmune and inflammatory conditions, such as Crohn's disease, type 1 diabetes, and rheumatoid arthritis, as well as certain cancers like T-cell acute lymphoblastic leukemia.[2][3] This association underscores the importance of PTPN2 as a potential therapeutic target for diseases characterized by aberrant JAK/STAT pathway activation.
Mechanism of Action: PTPN2 as a Negative Regulator
PTPN2 directly targets and dephosphorylates key components of the JAK/STAT pathway, effectively acting as a molecular brake on signal transduction.
Dephosphorylation of JAK Kinases
PTPN2 has been shown to dephosphorylate and inactivate specific members of the JAK family, including JAK1 and JAK3.[4] By removing the activating phosphate (B84403) groups from the kinase domain of these JAKs, PTPN2 prevents the initial phosphorylation cascade that is essential for pathway activation.
Dephosphorylation of STAT Transcription Factors
In addition to targeting JAKs, PTPN2 also acts directly on STAT proteins. The nuclear isoform of PTPN2 can dephosphorylate activated, phosphorylated STAT1, STAT3, and STAT5 in the nucleus, thereby preventing their binding to DNA and subsequent gene transcription.[4][5][6] This dual-level regulation of both upstream kinases and downstream transcription factors makes PTPN2 a highly effective inhibitor of the JAK/STAT pathway.
Quantitative Data on PTPN2-Mediated Regulation
The following tables summarize available quantitative and semi-quantitative data on the effects of PTPN2 on the JAK/STAT signaling pathway. Note: Specific kinetic parameters (Km, kcat) for PTPN2 with its JAK/STAT substrates are not widely available in the current literature.
Table 1: Impact of PTPN2 Loss-of-Function on JAK/STAT Phosphorylation
| Cell Type/Model | PTPN2 Status | Substrate | Change in Phosphorylation | Citation(s) |
| Mouse Embryonic Fibroblasts | Knockout | STAT1 | Increased and prolonged phosphorylation | [5] |
| Human T-cell line (Jurkat) | Knockdown | STAT1 | Increased and prolonged phosphorylation | [7] |
| Mouse CD4+ T cells | Knockout | STAT1, STAT3 | Increased phosphorylation | [8] |
| Mouse Thymocytes | Knockout | STAT5 | Increased phosphorylation | [4] |
| Human Pancreatic β-cells | Knockdown | STAT1, STAT3 | Markedly enhanced phosphorylation | [7] |
| Human T-ALL cell line | Deletion | JAK1, STAT1, STAT3 | Increased phosphorylation | [2] |
Table 2: Effect of PTPN2 Re-expression on JAK/STAT Phosphorylation
| Cell Line | PTPN2 Status | Substrate | Change in Phosphorylation | Citation(s) |
| Hodgkin's lymphoma cell line (SUP-HD1) | Re-expression | JAK1, STAT1, STAT3 | Decreased phosphorylation | [9] |
Table 3: IC50 Values of PTPN2 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Citation(s) |
| NSC-87877 | 4,200 | Fluorogenic substrate DiFMUP | [10] |
| PHPS1 | 170 | Fluorogenic substrate DiFMUP | [10] |
| PTP1B Inhibitor | 11,000 | Fluorogenic substrate DiFMUP | [10] |
Note: These IC50 values were determined using a generic phosphatase substrate and may not directly reflect the inhibition of JAK/STAT dephosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PTPN2 in the JAK/STAT signaling pathway.
In Vitro PTPN2 Phosphatase Assay
This assay measures the ability of PTPN2 to dephosphorylate a specific substrate in a controlled, cell-free environment.
Materials:
-
Recombinant human PTPN2 enzyme
-
Phosphorylated substrate (e.g., p-STAT1, p-STAT3 peptide, or full-length protein)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Malachite Green Phosphate Detection Kit (or similar phosphate detection reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the phosphatase assay buffer and the phosphorylated substrate at a desired concentration.
-
Add recombinant PTPN2 to initiate the reaction. Include a negative control with no enzyme.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the amount of phosphate released using a standard curve generated with known concentrations of free phosphate.
-
Determine the specific activity of PTPN2 (nmol phosphate/min/mg enzyme).
Immunoprecipitation (IP) and Western Blotting
This protocol is used to assess the phosphorylation status of JAK and STAT proteins in cell lysates following manipulation of PTPN2 expression or activity.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-PTPN2, anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, etc.)
-
Secondary antibodies (HRP-conjugated)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required (e.g., cytokine stimulation, siRNA transfection for PTPN2 knockdown).
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation (for detecting protein-protein interactions):
-
Incubate the cell lysate with a primary antibody against the protein of interest (e.g., anti-PTPN2) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the protein samples (whole-cell lysates or immunoprecipitated proteins) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3).
-
Visualizations
The following diagrams were generated using the DOT language to illustrate the PTPN2-JAK/STAT signaling pathway and a typical experimental workflow.
PTPN2 in the JAK/STAT Signaling Pathway
Caption: PTPN2 negatively regulates the JAK/STAT pathway by dephosphorylating JAKs and STATs.
Experimental Workflow for Investigating PTPN2 Function
Caption: A typical workflow for studying the function of PTPN2 in the JAK/STAT pathway.
Conclusion and Future Directions
PTPN2 is a pivotal negative regulator of the JAK/STAT signaling pathway, playing a critical role in maintaining immune homeostasis and preventing aberrant cellular proliferation. Its ability to dephosphorylate both JAK kinases and STAT transcription factors makes it a potent and precise modulator of this essential signaling cascade. The growing body of evidence linking PTPN2 dysfunction to a range of human diseases highlights its potential as a therapeutic target. Future research should focus on elucidating the precise kinetic parameters of PTPN2's interactions with its various substrates, which will be crucial for the rational design of specific PTPN2 modulators. Furthermore, a deeper understanding of the cell-type-specific roles of PTPN2 will be essential for developing targeted therapies that can restore normal JAK/STAT signaling in disease states. The development of small molecule activators of PTPN2 could represent a novel therapeutic strategy for a variety of autoimmune and inflammatory disorders.
References
- 1. rupress.org [rupress.org]
- 2. PTPN2 negatively regulates oncogenic JAK1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity [jci.org]
- 4. PTPN2 regulates T cell lineage commitment and αβ versus γδ specification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Modulation of STAT3 phosphorylation by PTPN2 inhibits naïve pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. haematologica.org [haematologica.org]
- 10. reactionbiology.com [reactionbiology.com]
The Dual PTPN2/PTPN1 Inhibitor ABBV-CLS-484: A Technical Guide to its Potentiation of Interferon Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), and its close homolog PTPN1, are critical negative regulators of inflammatory signaling pathways, including the interferon (IFN) signaling cascade. By dephosphorylating key signaling molecules such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), PTPN2 and PTPN1 act as a brake on interferon-mediated immune responses.[1][2] Inhibition of these phosphatases has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1] This technical guide focuses on ABBV-CLS-484 (also known as Osunprotafib), a first-in-class, potent, and orally bioavailable dual inhibitor of PTPN2 and PTPN1.[1] We will delve into its effects on interferon signaling, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action
PTPN2 and PTPN1 directly counteract the kinase activity that drives the JAK/STAT pathway. Upon interferon binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the transcription of hundreds of Interferon-Stimulated Genes (ISGs). These ISGs are crucial for establishing an antiviral state and for orchestrating an adaptive immune response. PTPN2 and PTPN1 can dephosphorylate both JAKs and STATs, thus dampening the signal and limiting the duration and intensity of the interferon response.[3]
The inhibitor ABBV-CLS-484 competitively binds to the active site of both PTPN2 and PTPN1, preventing them from dephosphorylating their substrates. This leads to a sustained and amplified phosphorylation of JAKs and STATs in the presence of interferons, resulting in a more robust and prolonged downstream signaling cascade and enhanced expression of ISGs.[1][4] This amplification of interferon signaling by ABBV-CLS-484 has been shown to enhance tumor cell sensitivity to immune-mediated killing and boost the function of various immune cells, including T cells and NK cells.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of ABBV-CLS-484 in modulating interferon signaling and its anti-tumor effects.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PTPN2) | 1.8 nM | Enzymatic Assay | [6] |
| IC50 (PTPN1) | 2.5 nM | Enzymatic Assay | [6] |
| EC50 (IFN-γ-mediated STAT1 phosphorylation) | 0.176 µM | B16 tumor cells | [6] |
| In vivo dose range | 3 - 100 mg/kg | Oral administration in mice | [6] |
| In vivo pharmacodynamic effect | Significant increase in CXCL9 and CXCL10 | Ptpn2/n1-null mice treated with 3-100 mg/kg ABBV-CLS-484 | [6] |
Table 1: In Vitro and In Vivo Potency of ABBV-CLS-484.
| Cell Type | Effect of ABBV-CLS-484 | Assay | Reference |
| B16 tumor cells | Dose-dependently enhanced IFNγ-driven growth arrest | Cell Viability Assay | |
| Human Immune Cells | Enhanced activation and function | Gene expression analysis (Nanostring) | |
| T-cells | Augmented immune destruction of AML cells | T-cell mediated killing assay | [7] |
| NK cells | Enhanced function and tumor cell killing | In vitro cytotoxicity assays | [5] |
Table 2: Cellular Effects of ABBV-CLS-484 in the Context of Interferon Signaling and Immune Response.
Signaling Pathways and Experimental Workflows
Interferon Signaling Pathway and the Role of PTPN2/1 Inhibition
Experimental Workflow: Western Blot for Phospho-STAT1
Experimental Workflow: T-cell Mediated Cytotoxicity Assay
Experimental Protocols
Western Blot for Phosphorylated STAT1
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[8]
1. Cell Lysis and Protein Extraction:
-
Culture B16 melanoma cells to 70-80% confluency.
-
Treat cells with IFN-γ (e.g., 10 ng/mL) with or without varying concentrations of ABBV-CLS-484 for a specified time (e.g., 30 minutes).
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, Sodium Fluoride).
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly on ice to shear DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
3. SDS-PAGE and Western Blotting:
-
Mix protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-pSTAT1 Tyr701) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
For detection, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total STAT1.
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol is based on standard qPCR procedures for gene expression analysis.[5][9]
1. Cell Treatment and RNA Isolation:
-
Treat cells as described in the Western blot protocol (e.g., for 4 to 12 hours to allow for gene transcription).
-
Isolate total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA (e.g., 1 µg) using a reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit).
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the ISGs of interest (e.g., CXCL9, CXCL10, IFIT1), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target ISGs to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
T-cell Mediated Cytotoxicity Assay
This is a representative protocol for assessing T-cell killing of cancer cells.[10][11]
1. Cell Preparation:
-
Culture target tumor cells (e.g., MC38) and allow them to adhere in a 96-well plate.
-
Isolate T-cells from a relevant source (e.g., mouse spleen) and activate them if necessary.
2. Co-culture and Treatment:
-
Add the T-cells to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add ABBV-CLS-484 or a vehicle control to the appropriate wells.
3. Incubation:
-
Co-culture the cells for a period of 24 to 48 hours at 37°C.
4. Assessment of Cell Viability:
-
After incubation, gently wash the wells to remove non-adherent cells.
-
Stain the remaining adherent target cells with a viability dye (e.g., Crystal Violet) or use a flow cytometry-based method with a viability marker like 7-AAD to quantify the percentage of dead target cells.
-
Quantify the results by reading the absorbance (for Crystal Violet) or by analyzing the flow cytometry data. The reduction in viable target cells in the presence of T-cells and the inhibitor indicates enhanced cytotoxicity.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for in vivo efficacy studies.[1][6]
1. Tumor Cell Implantation:
-
Use immunocompetent syngeneic mice (e.g., C57BL/6).
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 105 MC38 cells) into the flank of the mice.
2. Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ABBV-CLS-484).
3. Drug Administration:
-
Administer ABBV-CLS-484 orally at the desired dose (e.g., 100 mg/kg) and schedule (e.g., once daily).
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the health and body weight of the mice.
-
Continue the experiment for a predetermined duration or until tumors in the control group reach a defined endpoint.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, gene expression analysis).
Conclusion
ABBV-CLS-484 is a potent dual inhibitor of PTPN2 and PTPN1 that effectively enhances interferon signaling by amplifying the JAK/STAT pathway. This leads to increased expression of interferon-stimulated genes and promotes anti-tumor immune responses in a variety of preclinical models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in the therapeutic potential of targeting PTPN2 and PTPN1 to overcome resistance to immunotherapy and improve patient outcomes.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time PCR for antiretroviral interferon-stimulated genes (ISGs). [bio-protocol.org]
- 4. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 5. data.starklab.org [data.starklab.org]
- 6. ichor.bio [ichor.bio]
- 7. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. origene.com [origene.com]
- 9. Expression of interferon stimulated genes [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
PTPN2 as a Therapeutic Target in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator of immune homeostasis. Genome-wide association studies (GWAS) have consistently linked loss-of-function single nucleotide polymorphisms (SNPs) in the PTPN2 gene to an increased risk of multiple autoimmune diseases, including Type 1 Diabetes (T1D), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[1][2][3][4][5][6][7][8][9][10] PTPN2 functions as a key negative regulator of pro-inflammatory signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and also modulates T-cell receptor (TCR) signaling.[3][5][9][11][12] Its role in dampening excessive immune responses makes it a compelling therapeutic target. This guide provides an in-depth overview of PTPN2's function, summarizes key preclinical and experimental data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers and drug developers in the field of autoimmunity.
PTPN2: A Pivotal Regulator of Immune Signaling
PTPN2 is a ubiquitously expressed intracellular protein tyrosine phosphatase.[3] It exists in two main isoforms: a 45-kDa form that can translocate to the nucleus and a 48-kDa endoplasmic reticulum-anchored form.[6][7] PTPN2 exerts its regulatory effects by dephosphorylating and thereby inactivating key signaling molecules.
Negative Regulation of the JAK/STAT Pathway
A primary function of PTPN2 is the attenuation of cytokine signaling. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and subsequently phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes. PTPN2 directly dephosphorylates and inactivates JAK1 and JAK3, as well as STAT1, STAT3, and STAT5, effectively dampening the pro-inflammatory cascade initiated by cytokines such as interferons (IFNs), interleukins (ILs), and tumor necrosis factor-alpha (TNF-α).[3][11][12][13] Loss of PTPN2 function leads to hyperactivation of the JAK/STAT pathway, resulting in excessive production of inflammatory mediators.[6][8]
Modulation of T-Cell Receptor (TCR) Signaling
PTPN2 also plays a role in regulating T-cell activation. It can dephosphorylate and inactivate Src family kinases such as Lck and Fyn, which are critical for initiating the TCR signaling cascade.[3][14] By modulating the threshold for T-cell activation, PTPN2 helps to maintain peripheral tolerance and prevent the activation of autoreactive T cells.[15]
PTPN2 in Autoimmune Pathogenesis
Genetic variants of PTPN2 that lead to reduced expression or impaired function are strongly associated with an increased risk for several autoimmune diseases.
-
Type 1 Diabetes (T1D): In pancreatic β-cells, PTPN2 provides protection against inflammation- and endoplasmic reticulum stress-induced apoptosis.[1] Loss of PTPN2 function in these cells exacerbates cytokine-induced damage.[1] In immune cells, PTPN2 deficiency can accelerate the onset of T1D in non-obese diabetic (NOD) mice.[15]
-
Rheumatoid Arthritis (RA): Reduced PTPN2 expression is linked to increased severity of autoimmune arthritis in mouse models.[3][5][13] This is partly due to the destabilization of regulatory T cells (Tregs), leading to their conversion into pathogenic, IL-17-producing exTregs.[2][3][5][13]
-
Inflammatory Bowel Disease (IBD): PTPN2 is crucial for maintaining the integrity of the intestinal epithelial barrier.[4] Its deficiency can lead to increased intestinal permeability and a heightened inflammatory response to gut microbiota.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and experimental studies on PTPN2.
Table 1: PTPN2 Inhibitors and Activators
| Compound | Target(s) | IC50 (nM) | Cell/Animal Model | Key Findings & Reference |
| ABBV-CLS-484 | PTPN2/PTPN1 | PTPN2: 1.8, PTPN1: 2.5 | Mouse models of cancer | Orally bioavailable; enhances anti-tumor immunity by promoting NK and CD8+ T-cell function.[1][2][6][16][17] |
| Spermidine (B129725) | PTPN2 (activator) | N/A | Jurkat T-cells, THP-1 monocytes, mouse model of colitis | Increases PTPN2 expression and activity, reduces IFN-γ-induced STAT1/3 phosphorylation, and ameliorates colitis.[4][18][19][20][21] |
| NSC-87877 | PTPN2/TC-PTP | 4,200 | In vitro phosphatase assay | Reference inhibitor.[22] |
| PHPS1 | PTPN2/TC-PTP | 170 | In vitro phosphatase assay | Reference inhibitor.[22] |
Table 2: Effects of PTPN2 Modulation on Gene and Protein Expression
| Modulation | Cell/Animal Model | Target Gene/Protein | Fold Change | Key Findings & Reference |
| PTPN2 SNP (rs478582-C) | CRISPR-edited Jurkat T-cells | PTPN2 expression | ↓ 3.2-fold | Confirms loss-of-function nature of the autoimmune-associated SNP.[19][20][21] |
| PTPN2 SNP (rs478582-C) | CRISPR-edited Jurkat T-cells | T-cell proliferation | ↑ 10.2-fold | Demonstrates hyperproliferative phenotype with PTPN2 dysfunction.[19][20][21] |
| PTPN2 SNP (rs1893217(C)) | Human CD4+CD45RO+ T-cells | PTPN2 mRNA | ↓ per copy of risk allele | Correlates risk allele with reduced PTPN2 expression.[23] |
| Spermidine (20 µM) | PTPN2 SNP-edited Jurkat T-cells | PTPN2 expression | Restored to near WT levels | Shows potential of spermidine to rescue PTPN2 expression.[20][21] |
| Spermidine (10 µM) | PTPN2 SNP-edited Jurkat T-cells | T-cell proliferation | ↓ ~5-fold | Highlights the anti-proliferative effect of spermidine in the context of PTPN2 dysfunction.[19] |
Signaling Pathways and Experimental Workflows
PTPN2 in JAK/STAT Signaling
The following diagram illustrates the inhibitory role of PTPN2 in the JAK/STAT signaling pathway.
References
- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 2. Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Protein Tyrosine Phosphatase Non-Receptor Type 2 by Spermidine Exerts Anti-Inflammatory Effects in Human THP-1 Monocytes and in a Mouse Model of Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular and clinical characterization of PTPN2 expression from RNA-seq data of 996 brain gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. JCI - Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity [jci.org]
- 14. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-Cell-Specific PTPN2 Deficiency in NOD Mice Accelerates the Development of Type 1 Diabetes and Autoimmune Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news.abbvie.com [news.abbvie.com]
- 17. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stars.library.ucf.edu [stars.library.ucf.edu]
- 19. "Spermidine Rescued PTPN2/22 Function in CRISPR-Cas9-edited T-cells wit" by Ameera Shaw [stars.library.ucf.edu]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. An autoimmune-associated variant in PTPN2 reveals an impairment of IL-2R signaling in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Roles of PTPN1 and PTPN2 in Cancer Immunology: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of Protein Tyrosine Phosphatase Non-Receptor Type 1 and 2 as Key Regulators of Anti-Tumor Immunity and Therapeutic Targets
Executive Summary
Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways that govern a multitude of cellular processes, including cell growth, differentiation, and immune responses. Within this family, Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1), also known as PTP1B, and Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), have emerged as pivotal players in cancer immunology.[1] They act as key negative regulators of inflammatory signaling, primarily by dampening the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2][3] This function, while essential for maintaining immune homeostasis, can be co-opted by tumors to evade immune surveillance. Consequently, PTPN1 and PTPN2 have garnered significant attention as promising therapeutic targets to enhance anti-tumor immunity.[4][5] This technical guide provides a comprehensive overview of the functions of PTPN1 and PTPN2 in cancer immunology, detailing their roles in immune cell modulation, their impact on the tumor microenvironment, and the therapeutic potential of their inhibition. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate this burgeoning field.
Introduction: The Phosphatase Conundrum in Cancer
The phosphorylation status of proteins, a fundamental mechanism of cellular signaling, is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs) and PTPs. While the role of PTKs as oncogenic drivers is well-established, the function of PTPs in cancer is more nuanced, with evidence supporting both tumor-suppressive and oncogenic roles depending on the cellular context.[1][6] PTPN1 and PTPN2, two closely related intracellular phosphatases, are central to this complexity.[1] They are ubiquitously expressed and share a high degree of sequence homology, particularly in their catalytic domains.[1] Their primary role is to dephosphorylate and inactivate key signaling molecules, thereby acting as a brake on various signaling cascades.[7] In the context of cancer immunology, this braking mechanism can be detrimental, as it can suppress the very immune responses required to eliminate malignant cells.
The Core Function: Negative Regulation of Inflammatory Signaling
The anti-tumor immune response is heavily reliant on the production of pro-inflammatory cytokines, with interferon-gamma (IFNγ) playing a central role. The signaling cascade initiated by IFNγ binding to its receptor is mediated by the JAK-STAT pathway. PTPN1 and PTPN2 are potent negative regulators of this pathway.[2][3]
-
PTPN1 has been shown to dephosphorylate and inactivate JAK2 and TYK2.[2]
-
PTPN2 primarily targets JAK1 and JAK3 for dephosphorylation.[2]
By inactivating these kinases, PTPN1 and PTPN2 prevent the subsequent phosphorylation and activation of STAT transcription factors, including STAT1, STAT3, and STAT5.[2][8] Activated STATs are crucial for the transcription of genes involved in inflammation, antigen presentation, and immune cell proliferation and cytotoxicity. Therefore, the overexpression or heightened activity of PTPN1 and PTPN2 within the tumor microenvironment can create an immunosuppressive landscape, allowing cancer cells to evade immune destruction.
Impact on Key Immune Cells
The regulatory functions of PTPN1 and PTPN2 extend to various immune cell types, profoundly influencing their ability to mount an effective anti-tumor response.
T Cells: The Primary Executioners
T cells are central to adaptive anti-tumor immunity. PTPN1 and PTPN2 play critical roles in modulating T cell activation, differentiation, and function.
-
T Cell Receptor (TCR) Signaling: PTPN2 is a key negative regulator of TCR signaling. It dephosphorylates and inactivates the Src family kinase Lck, a critical proximal kinase in the TCR signaling cascade.[9] This dephosphorylation occurs at the activating tyrosine residue Y394. By dampening TCR signaling, PTPN2 raises the threshold for T cell activation, preventing inappropriate responses to self-antigens but also potentially hindering responses to tumor antigens.
-
Cytokine Signaling: As mentioned, both PTPN1 and PTPN2 attenuate cytokine signaling through the JAK-STAT pathway. In T cells, this has significant consequences:
-
PTPN2 deletion in T cells leads to enhanced STAT5 phosphorylation in response to IL-2 and IL-15, cytokines crucial for T cell proliferation and survival. [10] In fact, ex vivo-activated PTPN2-deficient T cells show a 3- to 11-fold higher accumulation after adoptive transfer into antigen-free mice.[9]
-
Inhibition of PTPN1 and PTPN2 enhances IFNγ-stimulated STAT1 phosphorylation, leading to increased T cell activation and effector function. [11]
-
-
CAR T-Cell Therapy: The efficacy of Chimeric Antigen Receptor (CAR) T-cell therapy, a promising immunotherapy for cancer, can be limited by T cell exhaustion and suboptimal function. Deletion of PTPN2 in HER-2-specific CAR T-cells has been shown to increase the activation of Lck and STAT5 signaling, leading to enhanced CAR T-cell activation and homing to tumors, ultimately resulting in the eradication of HER-2 positive mammary tumors in vivo.[12]
Natural Killer (NK) Cells: The Innate Sentinels
NK cells are a critical component of the innate immune system, capable of recognizing and killing cancer cells without prior sensitization. PTPN2 deficiency has been shown to enhance the cytotoxicity of NK cells, suggesting that targeting PTPN2 could also boost innate anti-tumor immunity.[13]
Dendritic Cells (DCs): The Master Conductors
Dendritic cells are the most potent antigen-presenting cells (APCs) and are essential for initiating T cell responses. PTPN2 has been shown to regulate DC function, and its deletion can lead to a more inflammatory phenotype, potentially enhancing their ability to prime anti-tumor T cells.
The Tumor Microenvironment: A Complex Battlefield
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules. PTPN1 and PTPN2 can influence the TME in several ways:
-
Tumor Cell Intrinsic Effects: Loss of PTPN2 in tumor cells can increase their sensitivity to IFNγ, leading to enhanced antigen presentation and growth suppression.[4] This "inflames" the TME, making it more visible to the immune system.
-
Chemokine Production: Inhibition of PTPN1 and PTPN2 can lead to increased production of pro-inflammatory chemokines, such as CXCL9 and CXCL10, which are crucial for recruiting T cells into the tumor.[13]
Therapeutic Targeting of PTPN1 and PTPN2
Given their roles as key immune checkpoints, PTPN1 and PTPN2 have emerged as attractive targets for cancer immunotherapy. The development of small molecule inhibitors that target the active site of these phosphatases is a promising strategy to unleash anti-tumor immunity.
Dual PTPN1/PTPN2 Inhibition
Due to the high homology in their catalytic domains, many inhibitors target both PTPN1 and PTPN2. This dual inhibition can be advantageous, as it may lead to a more robust and multifaceted anti-tumor response. ABBV-CLS-484 is a first-in-class, orally bioavailable, potent dual inhibitor of PTPN1 and PTPN2.[14][15][16] Preclinical studies have shown that ABBV-CLS-484 can generate potent anti-tumor immunity in mouse models of cancer that are resistant to PD-1 blockade.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the role of PTPN1 and PTPN2 in cancer immunology.
| Parameter | Experimental System | Effect of PTPN2 Deficiency/Inhibition | Fold Change/Value | Reference |
| T Cell Accumulation | Adoptive transfer of ex vivo-activated T cells into antigen-free mice | Increased accumulation of PTPN2-deficient T cells | 3 to 11-fold higher | [9] |
| STAT1 Phosphorylation | IFNγ-stimulated T cells | Enhanced STAT1 phosphorylation with PTPN1/PTPN2 inhibition | - | [11] |
| CXCL10 Secretion | Preactivated human whole blood treated with AC484 | Increased CXCL10 secretion | - | [11] |
| Tumor Growth | HER-2+ mammary tumors treated with HER-2 CAR T-cells | Eradication of tumors with PTPN2-deficient CAR T-cells | - | [12] |
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| ABBV-CLS-484 | PTPN1/PTPN2 | - | - | [15][17] |
| NSC-87877 | PTPN2/TC-PTP | - | 4,200 | [18] |
| PHPS1 | PTPN2/TC-PTP | - | 170 | [18] |
| PTP1B Inhibitor | PTPN1 | - | 11,000 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo CRISPR Screening to Identify Immunotherapy Targets
(Based on the methods described in Manguso et al., Nature 2017)[4][19]
Objective: To identify genes in tumor cells that, when knocked out, enhance the efficacy of immunotherapy.
Workflow:
-
Library Design and Construction: A pooled sgRNA library targeting a set of genes of interest is designed and cloned into a lentiviral vector.
-
Lentivirus Production: High-titer lentivirus is produced by transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids.
-
Tumor Cell Transduction: Tumor cells (e.g., B16 melanoma cells) are transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
In Vivo Tumor Implantation: The transduced tumor cells are injected into syngeneic mice.
-
Immunotherapy Treatment: Mice are treated with immunotherapy (e.g., anti-PD-1 antibody) or a control antibody.
-
Tumor Harvest and Genomic DNA Extraction: Tumors are harvested at a defined endpoint, and genomic DNA is extracted.
-
sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and sequenced. The relative abundance of each sgRNA in the immunotherapy-treated group is compared to the control group to identify sgRNAs that are depleted or enriched, indicating genes whose loss sensitizes or confers resistance to immunotherapy, respectively.
In Vitro Phosphatase Activity Assay
(General protocol based on common methods)[3][7][18][20][21]
Objective: To measure the enzymatic activity of PTPN1 or PTPN2 and to assess the potency of inhibitors.
Materials:
-
Recombinant PTPN1 or PTPN2 enzyme
-
Phosphatase assay buffer (e.g., 50 mM HEPES pH 7.5, 2 mM EDTA, 3 mM DTT, 100 mM NaCl)
-
Substrate:
-
Chromogenic: p-Nitrophenyl Phosphate (pNPP)
-
Fluorogenic: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
-
Test inhibitors
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a solution of the recombinant phosphatase in assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the phosphatase, inhibitor (or vehicle control), and assay buffer.
-
Initiate the reaction by adding the substrate (pNPP or DiFMUP).
-
Incubate the plate at room temperature or 37°C.
-
Measure the absorbance (for pNPP) at 405 nm or fluorescence (for DiFMUP) at appropriate excitation/emission wavelengths at regular intervals.
-
Calculate the rate of substrate hydrolysis and determine the IC50 value for the inhibitor.
Adoptive T-Cell Transfer in Tumor-Bearing Mice
(General protocol based on common methods)[22][23][24][25][26]
Objective: To evaluate the anti-tumor efficacy of adoptively transferred T cells with or without genetic modifications (e.g., PTPN2 knockout).
Workflow:
-
Tumor Implantation: Tumor cells are injected subcutaneously or intravenously into recipient mice.
-
T-Cell Isolation and Activation: T cells are isolated from the spleen and lymph nodes of donor mice (e.g., OT-I transgenic mice for antigen-specific T cells). The T cells are then activated in vitro with their cognate antigen and cytokines (e.g., IL-2).
-
T-Cell Transduction/Transfection (Optional): If genetic modification is required, T cells can be transduced with lentiviral or retroviral vectors or transfected with CRISPR-Cas9 ribonucleoproteins.
-
T-Cell Expansion: Activated T cells are expanded in culture with cytokines to generate sufficient numbers for transfer.
-
Adoptive Transfer: A defined number of T cells are injected intravenously into the tumor-bearing recipient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored over time by measuring tumor volume.
-
Analysis of Immune Response (Optional): At the end of the experiment, tumors and lymphoid organs can be harvested to analyze the phenotype and function of the transferred T cells.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by PTPN1 and PTPN2.
PTPN1 and PTPN2 Regulation of the JAK-STAT Pathway
Caption: PTPN1 and PTPN2 negatively regulate the IFNγ-induced JAK-STAT signaling pathway.
PTPN2 Regulation of T-Cell Receptor (TCR) Signaling
Caption: PTPN2 attenuates TCR signaling by dephosphorylating the activating tyrosine Y394 on Lck.
Conclusion and Future Directions
PTPN1 and PTPN2 have unequivocally emerged as critical regulators of cancer immunology, acting as intracellular immune checkpoints that restrain anti-tumor immunity. Their multifaceted roles in modulating the function of key immune cells and shaping the tumor microenvironment make them compelling targets for therapeutic intervention. The development of potent and selective inhibitors, particularly dual PTPN1/PTPN2 inhibitors like ABBV-CLS-484, holds immense promise for overcoming resistance to existing immunotherapies and expanding the cohort of patients who can benefit from these life-saving treatments.
Future research should focus on several key areas:
-
Understanding the context-dependent roles of PTPN1 and PTPN2: Further investigation is needed to elucidate why these phosphatases can act as both tumor promoters and suppressors in different cancer types.
-
Identifying biomarkers of response: The development of predictive biomarkers will be crucial for identifying patients most likely to benefit from PTPN1/PTPN2 inhibitor therapy.
-
Exploring combination therapies: Investigating the synergistic effects of PTPN1/PTPN2 inhibitors with other immunotherapies, such as checkpoint blockade and CAR T-cell therapy, as well as with conventional cancer treatments, will be essential to maximize their therapeutic potential.
-
Investigating mechanisms of resistance: As with any targeted therapy, understanding and overcoming potential mechanisms of resistance to PTPN1/PTPN2 inhibitors will be critical for long-term clinical success.
References
- 1. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target. | BioGRID ORCS [orcs.thebiogrid.org]
- 2. biorxiv.org [biorxiv.org]
- 3. PathSpecific™ PTPN2/TC-PTP Phosphatase Assay - Creative Biolabs [creative-biolabs.com]
- 4. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel CRISPR-Cas9 genetic screening approach enables discovery of new drug targets to aid cancer immunotherapy [dana-farber.org]
- 6. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 7. protocols.io [protocols.io]
- 8. PTPN2 regulates T cell lineage commitment and αβ versus γδ specification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 13. mdpi.com [mdpi.com]
- 14. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news.abbvie.com [news.abbvie.com]
- 16. researchgate.net [researchgate.net]
- 17. axonmedchem.com [axonmedchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. activemotif.jp [activemotif.jp]
- 21. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Determinants of successful CD8+ T cell adoptive immunotherapy for large established tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Adoptively transferred immune T cells eradicate established tumors in spite of cancer-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Ptpn2-IN-1's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition, exemplified by the small molecule inhibitor Ptpn2-IN-1 and its analogs like ABBV-CLS-484, represents a promising therapeutic strategy to enhance cancer immunotherapy. This technical guide provides an in-depth overview of the core mechanisms by which PTPN2 inhibition remodels the tumor microenvironment (TME), supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. By targeting PTPN2, these inhibitors unleash a potent, dual-pronged anti-tumor response: directly sensitizing tumor cells to immune-mediated killing and broadly activating key anti-cancer immune cell populations.
Mechanism of Action: Unleashing Anti-Tumor Signaling
PTPN2 functions as a crucial brake on inflammatory signaling pathways within both tumor and immune cells.[1] Its primary substrates include key components of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is central to the interferon-gamma (IFNγ) response.[1] this compound and related inhibitors block the phosphatase activity of PTPN2, leading to the sustained phosphorylation and activation of its downstream targets.
This inhibition results in two major consequences within the TME:
-
Enhanced Tumor Cell Sensitivity to IFNγ: By preventing the dephosphorylation of JAK1 and STAT1 in cancer cells, PTPN2 inhibition amplifies IFNγ signaling.[2] This leads to an upregulation of genes involved in antigen presentation (e.g., MHC class I and II), increased production of chemokines (e.g., CXCL9, CXCL10) that attract cytotoxic immune cells, and direct tumor growth arrest.[1][3]
-
Augmented Anti-Tumor Immune Cell Function: PTPN2 inhibition enhances the activation and effector functions of multiple immune cell types critical for tumor eradication. This includes promoting the cytotoxicity of CD8+ T cells and Natural Killer (NK) cells, and increasing the pro-inflammatory activity of macrophages and dendritic cells.[4][5][6]
The dual PTPN2/PTPN1 inhibitor, ABBV-CLS-484, has demonstrated low nanomolar efficacy in enzymatic assays and potent activity in cell-based assays.[4][7]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of PTPN2 inhibitors, primarily focusing on ABBV-CLS-484.
Table 1: In Vitro Potency of PTPN2/N1 Inhibitor ABBV-CLS-484 [4][7]
| Parameter | Value | Cell Line/System |
| IC50 (PTPN2) | 1.8 nM | Enzymatic Assay |
| IC50 (PTPN1) | 2.5 nM | Enzymatic Assay |
| EC50 (IFNγ-mediated STAT1 phosphorylation) | 0.176 µM | B16 tumor cells |
Table 2: In Vivo Efficacy of PTPN2/N1 Inhibitor ABBV-CLS-484 in Syngeneic Mouse Models [7]
| Tumor Model | Treatment | Outcome |
| Pancreatic Adenocarcinoma | ABBV-CLS-484 | Induced tumor regression and survival comparable to anti-PD-1 |
| 4T1 Breast Cancer | ABBV-CLS-484 | Induced tumor regression and survival comparable to anti-PD-1 |
| EMT-6 Breast Cancer | ABBV-CLS-484 | Induced tumor regression and survival comparable to anti-PD-1 |
| CT26 Colon Cancer | ABBV-CLS-484 + anti-PD-1 | Additive anti-tumor effect observed |
| B16 Pulmonary Metastasis | ABBV-CLS-484 | Effectively reduced metastatic disease |
Table 3: Impact of PTPN2/N1 Inhibitor ABBV-CLS-484 on the Tumor Microenvironment [7]
| Biomarker | Change upon Treatment |
| Pro-inflammatory Cytokines/Chemokines | Significant increase in Ifng, Tnf, Il15, Il18, Cxcl9, Cxcl10, Cxcl12, Ccl5 |
| Granzyme B | Increased at higher doses |
| CD8+ T cells | Function and cytotoxicity enhanced[4][8] |
| NK cells | Function and cytotoxicity enhanced[4] |
Key Experimental Protocols
CRISPR/Cas9-Mediated PTPN2 Knockout in Cancer Cell Lines
This protocol describes the generation of PTPN2 knockout cancer cell lines (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) to study the effects of PTPN2 loss on tumor cell biology and immune interactions.[9][10]
Materials:
-
Target cancer cell line (e.g., B16F10)
-
Lentiviral vectors expressing Cas9 and a puromycin (B1679871) resistance gene
-
Lentiviral vectors expressing a single guide RNA (sgRNA) targeting the Ptpn2 gene
-
Transfection reagent
-
Puromycin
-
96-well plates for single-cell cloning
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents and anti-PTPN2 antibody
Protocol:
-
gRNA Design: Design and clone sgRNAs targeting an early exon of the Ptpn2 gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with Cas9-expressing lentivirus and select with puromycin to generate a stable Cas9-expressing cell line. Subsequently, transduce the Cas9-expressing cells with the PTPN2-targeting sgRNA lentivirus.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Genotyping: Expand the single-cell clones and extract genomic DNA. Perform PCR using primers flanking the sgRNA target site, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of Knockout: Confirm the absence of PTPN2 protein expression in the identified knockout clones by Western blot analysis.
In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PTPN2 inhibitor in an immunocompetent mouse model.[1][2]
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38, B16F10)
-
PTPN2 inhibitor (e.g., ABBV-CLS-484) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Protocol:
-
Tumor Cell Implantation: Culture the chosen tumor cell line and harvest cells during the exponential growth phase. Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Subcutaneously inject the cell suspension into the flank of the syngeneic mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the PTPN2 inhibitor or vehicle control orally via gavage at the predetermined dose and schedule (e.g., once daily).
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors for further analysis (e.g., flow cytometry, immunohistochemistry). Plot tumor growth curves and perform statistical analysis to determine the efficacy of the PTPN2 inhibitor.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a framework for the isolation and immunophenotyping of TILs from tumors of mice treated with a PTPN2 inhibitor.[9]
Materials:
-
Tumor tissue
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3) and intracellular markers (e.g., Granzyme B, IFNγ, TNFα)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the tumor tissue and digest it using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Cell Preparation: Pass the cell suspension through a 70 µm cell strainer to remove debris. Lyse red blood cells using a lysis buffer and wash the cells with FACS buffer.
-
Surface Staining: Resuspend the cells in FACS buffer and block Fc receptors with an anti-CD16/CD32 antibody. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
-
Intracellular Staining (Optional): For intracellular cytokine or cytotoxic granule staining, fix and permeabilize the cells using a fixation/permeabilization buffer after surface staining. Then, stain with antibodies against intracellular markers.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software, employing a gating strategy to identify and quantify different immune cell populations (e.g., CD45+ leukocytes, CD3+ T cells, CD8+ cytotoxic T cells, NK1.1+ NK cells).
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
Caption: PTPN2 Inhibition Enhances IFNγ Signaling.
Caption: this compound Remodels the Tumor Microenvironment.
Experimental Workflow Diagram (Graphviz)
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion and Future Directions
The inhibition of PTPN2 with small molecules like this compound and ABBV-CLS-484 presents a compelling strategy to overcome resistance to existing immunotherapies and enhance anti-tumor immune responses across a range of malignancies. The dual mechanism of action—directly targeting tumor cells and bolstering immune cell function—provides a multifaceted approach to remodeling the tumor microenvironment from an immunosuppressive to an inflamed state. The preclinical data strongly support the clinical development of PTPN2 inhibitors, with ABBV-CLS-484 currently in Phase 1 clinical trials.[4] Future research will focus on identifying predictive biomarkers for patient selection, exploring rational combination therapies, and further elucidating the complex interplay between PTPN2 inhibition and other immune checkpoint pathways. This in-depth understanding will be crucial for maximizing the therapeutic potential of this exciting new class of immuno-oncology agents.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. news.abbvie.com [news.abbvie.com]
- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 8. PTPN2 regulates the generation of exhausted CD8+ T cell subpopulations and restrains tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of PTPN2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, mechanism of action, and experimental evaluation of inhibitors targeting Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). While the initial topic of interest was "Ptpn2-IN-1," publicly available information on this specific compound is limited. To fulfill the request for an in-depth guide with comprehensive data and experimental protocols, this document will focus on a well-characterized, potent dual PTPN2/PTPN1 inhibitor, ABBV-CLS-484 (Osunprotafib) . The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other PTPN2 inhibitors.
Introduction to PTPN2 as a Therapeutic Target
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator in multiple signaling pathways essential for immune cell function and cancer cell biology.[1] PTPN2 dephosphorylates and thereby inactivates key signaling proteins such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[2][3] By doing so, it dampens cellular responses to cytokines like interferon-gamma (IFNγ).[4]
In the context of oncology, PTPN2 has emerged as a promising immuno-oncology target.[5] Inhibition of PTPN2 in immune cells, such as T cells and natural killer (NK) cells, enhances their anti-tumor activity.[6] Furthermore, inhibiting PTPN2 in tumor cells can increase their sensitivity to IFNγ, leading to growth inhibition and increased antigen presentation, making them more susceptible to immune-mediated killing.[7] Given its role, small molecule inhibitors of PTPN2 are being actively developed as a novel cancer immunotherapy strategy.[6][8]
Profile of this compound
This compound is commercially available as a PTPN2 inhibitor. However, detailed characterization beyond its half-maximal inhibitory concentration (IC50) is not extensively documented in peer-reviewed literature.
| Compound Name | Target | IC50 | Vendor Note |
| This compound | PTPN2 | ≤5 μM | Inhibits cell growth of B16F10 cells.[9] |
Due to the limited data, the remainder of this guide will focus on the extensively studied dual PTPN2/PTPN1 inhibitor, ABBV-CLS-484.
In-depth Analysis of ABBV-CLS-484 (Osunprotafib)
ABBV-CLS-484 is a first-in-class, orally bioavailable, and potent active-site inhibitor of PTPN2 and its close homolog, PTPN1.[6][10] It has been shown to generate robust anti-tumor immunity in preclinical models and is currently under clinical investigation.[6][11][12]
Chemical Structure and Properties
-
IUPAC Name: 5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one[13]
-
Molecular Formula: C₁₇H₂₄FN₃O₄S[13]
-
Molecular Weight: 385.5 g/mol [13]
Quantitative Data
The following tables summarize the inhibitory potency and cellular activity of ABBV-CLS-484.
Table 1: Biochemical Potency of ABBV-CLS-484
| Target | IC50 (nM) | Selectivity Notes |
| PTPN2 | 1.8 | Highly potent.[7][10] |
| PTPN1 | 2.5 | Potent dual inhibitor.[7][10] |
| PTPN9 | 15 | 6-8 fold weaker activity compared to PTPN2/N1.[14] |
| SHP-1 (PTPN6) | >10,000 | No detectable activity.[14] |
| SHP-2 (PTPN11) | >10,000 | No detectable activity.[14] |
Table 2: Cellular and In Vivo Activity of ABBV-CLS-484
| Assay | Cell Line/Model | Endpoint | Result |
| IFNγ-mediated STAT1 Phosphorylation | B16 tumor cells | EC50 | 176 nM[7] |
| In vitro tumor cell growth inhibition | B16 tumor cells (+ 0.5 ng/mL IFNγ) | % Inhibition | Potentiates IFNγ-induced growth inhibition.[15] |
| In vivo tumor growth | B16-F1 melanoma murine model | Tumor Volume | Reduces tumor volume in combination with anti-PD-L1.[14] |
| Pharmacokinetics (mouse, oral) | Mouse | t½ | 2 hours[16] |
| Pharmacokinetics (mouse, oral) | Mouse | Clearance | 1.7 L/h·kg[16] |
Signaling Pathways Modulated by PTPN2 Inhibition
PTPN2 is a key negative regulator of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines, including interferons.[2] Inhibition of PTPN2 by compounds like ABBV-CLS-484 leads to the sustained phosphorylation and activation of JAKs and STATs, thereby amplifying the downstream signaling cascade.[6][17]
Caption: PTPN2-mediated negative regulation of the JAK-STAT signaling pathway and its inhibition by ABBV-CLS-484.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PTPN2 inhibitors. Below are representative methodologies for key assays.
PTPN2 Phosphatase Activity Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PTPN2.
Caption: Workflow for a PTPN2 biochemical activity assay.
Methodology:
-
Reagents: Recombinant human PTPN2, a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP), test inhibitor (ABBV-CLS-484), and an appropriate assay buffer.
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a microplate, add the recombinant PTPN2 enzyme to each well containing the diluted inhibitor or vehicle control. c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction (optional, depending on the assay format). g. Measure the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: IFNγ-induced STAT1 Phosphorylation
This assay measures the effect of a PTPN2 inhibitor on the phosphorylation of STAT1 in a cellular context, providing a measure of the compound's ability to modulate the target pathway in cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., B16 mouse melanoma cells) to sub-confluency.[7]
-
Procedure: a. Plate the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the PTPN2 inhibitor (e.g., ABBV-CLS-484) or vehicle control for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with a fixed concentration of IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).[15] d. Lyse the cells in a buffer containing phosphatase and protease inhibitors. e. Determine the total protein concentration of the lysates.
-
Detection: a. Analyze the levels of phosphorylated STAT1 (p-STAT1) and total STAT1 in the cell lysates using methods such as Western blotting or a quantitative immunoassay (e.g., ELISA).
-
Data Analysis: a. Quantify the p-STAT1 signal and normalize it to the total STAT1 signal for each condition. b. Plot the normalized p-STAT1 levels against the inhibitor concentration to determine the half-maximal effective concentration (EC50).[7]
Conclusion
The development of small molecule inhibitors targeting PTPN2, such as ABBV-CLS-484, represents a promising new frontier in cancer immunotherapy.[6] By blocking the function of this key negative regulator of immune signaling, these inhibitors can enhance the body's natural anti-tumor immune response.[8][17] This in-depth guide has provided a comprehensive overview of the structure, quantitative activity, and mechanism of action of a leading PTPN2 inhibitor. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to advance this exciting class of therapeutics. As our understanding of the intricate roles of PTPN2 continues to grow, so too will the potential for targeted therapies to benefit patients with cancer and other immune-related diseases.
References
- 1. PTPN2/1 [abbviescience.com]
- 2. rupress.org [rupress.org]
- 3. haematologica.org [haematologica.org]
- 4. Genetic Variations of PTPN2 and PTPN22: Role in the Pathogenesis of Type 1 Diabetes and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osunprotafib (ABBV-CLS-484) | Dual PTPN2/N1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. tipranks.com [tipranks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. news.abbvie.com [news.abbvie.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Abbv-cls-484 | C17H24FN3O4S | CID 155103607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 17. Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
PTPN2's role in regulating T cell receptor signaling
An In-Depth Technical Guide on the Role of PTPN2 in Regulating T Cell Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell Protein Tyrosine Phosphatase (TC-PTP), is a critical intracellular checkpoint that negatively regulates T cell receptor (TCR) signaling.[1] By dephosphorylating key proximal kinases, PTPN2 establishes the activation threshold for T cells, thereby playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[2] Its function extends beyond TCR signaling to encompass the attenuation of cytokine receptor pathways, further cementing its role as a master regulator of T cell function.[3] Genetic variants that reduce PTPN2 expression are associated with an increased risk of autoimmune diseases, while its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell responses.[2][4][5] This document provides a comprehensive overview of the molecular mechanisms by which PTPN2 governs TCR signaling, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.
Core Mechanism: PTPN2 as a Negative Regulator of TCR Signaling
TCR engagement with a peptide-MHC complex initiates a signaling cascade heavily dependent on protein tyrosine kinases.[6] The earliest and most critical event is the activation of Src-family kinases (SFKs), primarily Lck and Fyn.[6][7] PTPN2 acts as a direct antagonist in this initial step.
PTPN2 directly dephosphorylates the activating tyrosine residue (Y394 in Lck) of SFKs.[2][8][9] This action counteracts the positive feedback loop required for full kinase activation, effectively raising the threshold for T cell activation.[3][8] By inactivating Lck and Fyn, PTPN2 ensures that T cells do not mount an overt response to low-affinity self-antigens, a crucial mechanism for maintaining peripheral tolerance.[3][7] Consequently, the loss or inhibition of PTPN2 leads to hyper-phosphorylation and sustained activation of SFKs, resulting in heightened sensitivity to TCR stimulation, enhanced T cell proliferation, and a greater capacity to respond to weak antigens.[2][10] While Lck and Fyn are established direct substrates, ZAP-70, another critical kinase in the TCR cascade, is not considered a direct substrate of PTPN2.[7]
Crosstalk with Cytokine Signaling Pathways
PTPN2's regulatory role extends to cytokine signaling, which is essential for T cell survival, proliferation, and differentiation. PTPN2 dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[3][8][10] This function is critical, as cytokines like IL-2, IL-7, and IFN-γ, which signal through the JAK-STAT pathway, are vital for mounting an effective immune response.
In the context of T cell activation, TCR signaling leads to the production of IL-2 and the upregulation of its high-affinity receptor (CD25). The subsequent IL-2 signaling, mediated by JAK1/3 and STAT5, drives clonal expansion. PTPN2 attenuates this process by targeting both JAKs and STAT5 for dephosphorylation.[7] Therefore, PTPN2 deficiency not only lowers the TCR activation threshold but also amplifies the proliferative signals from essential cytokines, leading to a more robust expansion of activated T cells.[10][11]
References
- 1. PTPN2 - Wikipedia [en.wikipedia.org]
- 2. T cell protein tyrosine phosphatase attenuates T cell signaling to maintain tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 9. Regulation of autoimmune and anti‐tumour T‐cell responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual PTPN2 and PTPN1 Inhibition: A Technical Guide to a Novel Immuno-Oncology Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of anti-tumor immunity. Their dual inhibition represents a promising therapeutic strategy to enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the core principles, experimental validation, and preclinical data supporting the dual inhibition of PTPN2 and PTPN1. We detail the underlying signaling pathways, provide comprehensive experimental protocols for key assays, and present quantitative data on the potency and efficacy of leading dual inhibitors.
Introduction: The Rationale for Dual PTPN2/PTPN1 Inhibition
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), and Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1), also known as PTP1B, are highly homologous intracellular phosphatases that play crucial roles in regulating cellular signaling.[1] While PTPN1 has been historically recognized for its role in metabolic diseases like diabetes and obesity through its negative regulation of insulin (B600854) and leptin signaling[2][3][4], both PTPN1 and PTPN2 are now understood to be significant players in cancer biology and immuno-oncology.[5]
The rationale for dual inhibition stems from their overlapping and distinct roles in suppressing anti-tumor immune responses and promoting tumor cell survival. Both phosphatases act as negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a critical conduit for interferon (IFN) signaling.[6][7] By dephosphorylating key components of this pathway, PTPN1 and PTPN2 dampen the cellular response to interferons, thereby impairing anti-tumor immunity.[8][9]
Key functions of PTPN2 and PTPN1 in the tumor microenvironment:
-
In Immune Cells: PTPN2 and PTPN1 negatively regulate T-cell receptor (TCR) signaling and cytokine-mediated activation of various immune cells, including T cells, Natural Killer (NK) cells, dendritic cells, and macrophages.[6][10] Inhibition of these phosphatases leads to enhanced immune cell activation, proliferation, and effector functions.[11][12]
-
In Tumor Cells: Loss or inhibition of PTPN2 and PTPN1 in cancer cells enhances their sensitivity to IFN-γ, leading to increased antigen presentation, growth arrest, and apoptosis.[9][13] This sensitizes the tumor cells to immune-mediated killing.
Given the high structural homology in their catalytic domains, developing selective inhibitors for one over the other has been challenging.[14] However, this shared structure presents an opportunity for the rational design of dual inhibitors that can simultaneously target both phosphatases, potentially leading to a synergistic anti-tumor effect by acting on both the immune cells and the tumor cells.[15]
Signaling Pathways Modulated by PTPN2 and PTPN1
The primary mechanism through which PTPN2 and PTPN1 exert their immunosuppressive effects is by attenuating the JAK-STAT signaling pathway. This pathway is essential for the cellular response to a wide range of cytokines, including interferons, which are critical for orchestrating an effective anti-tumor immune response.
PTPN1 preferentially dephosphorylates and inactivates JAK2 and TYK2, while PTPN2 has a broader substrate profile that includes JAK1, JAK3, STAT1, and STAT3.[7] By targeting these key signaling nodes, both phosphatases effectively dampen the IFN-γ signaling cascade, leading to reduced expression of IFN-stimulated genes (ISGs) that are crucial for antigen presentation (e.g., MHC class I), chemokine production (e.g., CXCL9, CXCL10), and direct anti-proliferative and pro-apoptotic effects.
Below is a diagram illustrating the central role of PTPN2 and PTPN1 in negatively regulating the IFN-γ/JAK-STAT signaling pathway.
Key Dual PTPN2/PTPN1 Inhibitors and In Vitro Potency
Several small molecule dual inhibitors of PTPN2 and PTPN1 have been developed and characterized. These compounds typically target the active site of the phosphatases. Below is a summary of the in vitro potency of notable dual inhibitors.
| Compound | PTPN2 IC₅₀ (nM) | PTPN1 IC₅₀ (nM) | Selectivity Profile | Reference |
| ABBV-CLS-484 (AC484) | 1.8 | 2.5 | Highly selective; 6-8 fold weaker activity on PTPN9; no detectable activity on SHP-1 or SHP-2. | [8][16] |
| A-650 | 3.9 | 2.8 | Precursor to ABBV-CLS-484 with poor physicochemical properties. | [8] |
| KQ791 | Not explicitly stated, but described as having nanomolar efficiency for human PTPN1 and PTPN2. | Not explicitly stated, but described as having nanomolar efficiency for human PTPN1 and PTPN2. | Specificity confirmed over PTPN6, PTPRS, PTPN7, PTPN13, PTPN9, and DUSP22. | [2][4] |
| Compound 182 | Low nanomolar | Low nanomolar | Excellent selectivity among other phosphatases. | [17] |
| Cmpd-1 | 15.1 | 27.4 | Selective against a panel of 14 other phosphatases. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize dual PTPN2/PTPN1 inhibitors.
Enzymatic Assay for PTPN1/PTPN2 Inhibition
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against PTPN1 and PTPN2 using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[13][18][19]
Materials:
-
Recombinant human PTPN1 and PTPN2 (catalytic domain)
-
DiFMUP (substrate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[20]
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant PTPN1 or PTPN2 in Assay Buffer to a final concentration of 0.5 nM.[20]
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation: Add 10 µL of DiFMUP solution (at a final concentration equal to the Km of the respective enzyme, typically around 10-50 µM) to each well to initiate the enzymatic reaction.[13][19][20]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence is proportional to the phosphatase activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC₅₀ value.
T-Cell Activation Assay by Flow Cytometry
This protocol outlines the procedure to assess the effect of dual PTPN1/PTPN2 inhibitors on the activation of human or murine T cells using flow cytometry to measure the expression of activation markers CD69 and CD25.[1][8][21]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Test compound
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25, and a viability dye.
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Plating: Seed PBMCs or T cells at a density of 1-2 x 10⁵ cells per well in a 96-well plate in complete RPMI medium.
-
Compound Treatment: Add the test compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
T-Cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell activation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash and then stain with the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Identify CD4+ and CD8+ T-cell populations from the CD3+ gate.
-
Quantify the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ populations.[21]
-
-
-
Data Analysis: Compare the percentage of activated (CD69+ and/or CD25+) T cells in the compound-treated groups to the vehicle-treated group.
In Vivo Efficacy in Syngeneic Mouse Tumor Models
This protocol describes a general procedure for evaluating the anti-tumor efficacy of dual PTPN1/PTPN2 inhibitors in a syngeneic mouse model, such as the MC38 colon adenocarcinoma model.[22][23]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 murine colon adenocarcinoma cells
-
PBS and Matrigel (optional)
-
Test compound formulated for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Inoculation:
-
Harvest MC38 cells and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[24]
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage). Dose levels should be based on prior pharmacokinetic and tolerability studies.
-
Continue treatment for a specified duration (e.g., 21 days).
-
-
Efficacy Endpoints:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Primary endpoints typically include tumor growth inhibition (TGI) and overall survival.
-
Tumor Growth Inhibition (TGI) Calculation: TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[5][25]
-
-
Pharmacodynamic and Immunophenotyping Studies (Optional):
Preclinical Efficacy of Dual PTPN2/PTPN1 Inhibition
Dual PTPN2/PTPN1 inhibitors have demonstrated significant anti-tumor efficacy in various preclinical syngeneic mouse tumor models, including those resistant to immune checkpoint blockade.[9][28]
| Model | Compound | Dosing Regimen | Key Efficacy Readouts | Reference |
| MC38 (Colon) | ABBV-CLS-484 | Oral, daily | Significant tumor growth inhibition and increased survival, comparable or superior to anti-PD-1. | [10] |
| CT26 (Colon) | ABBV-CLS-484 | Oral, daily | Additive effect when combined with anti-PD-1. | [16] |
| 4T1 (Breast) | ABBV-CLS-484 | Oral, daily | Monotherapy efficacy in an anti-PD-1 resistant model. | [9] |
| EMT6 (Breast) | ABBV-CLS-484 | Oral, daily | Monotherapy efficacy in a model with minimal inflammation. | [9] |
| B16-F10 (Melanoma) | KQ791 | Intraperitoneal injections | Synergizes with anti-PD-1 to suppress tumor growth. | [4] |
The anti-tumor activity of these inhibitors is associated with a profound remodeling of the tumor microenvironment, characterized by increased infiltration and activation of CD8+ T cells and NK cells, and a shift in the macrophage population towards a pro-inflammatory M1 phenotype.[28]
Conclusion and Future Directions
The dual inhibition of PTPN2 and PTPN1 represents a compelling and innovative strategy in cancer immunotherapy. By targeting both tumor cells and multiple immune cell lineages, dual inhibitors can overcome some of the limitations of existing immunotherapies. The preclinical data for compounds like ABBV-CLS-484 are highly encouraging, demonstrating potent single-agent activity even in models resistant to PD-1 blockade.[20]
The advancement of ABBV-CLS-484 into Phase 1 clinical trials marks a significant milestone for this target class, which was once considered "undruggable."[28] Future research will focus on elucidating the full potential of this therapeutic approach in various cancer types, both as a monotherapy and in combination with other immunotherapies. Further investigation into the detailed molecular mechanisms and the identification of predictive biomarkers will be crucial for the successful clinical translation of PTPN2/PTPN1 dual inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OMIP‐105: A 30‐color full‐spectrum flow cytometry panel to characterize the immune cell landscape in spleen and tumor within a syngeneic MC‐38 murine colon carcinoma model | Semantic Scholar [semanticscholar.org]
- 7. second scight | get a second scientific sight! [secondscight.com]
- 8. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. medium.com [medium.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. Development of a customizable mouse backbone spectral flow cytometry panel to delineate immune cell populations in normal and tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. color | Graphviz [graphviz.org]
- 24. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. news.abbvie.com [news.abbvie.com]
Ptpn2-IN-1: An In-Depth Technical Guide for Studying T Cell Activation and Exhaustion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of signaling pathways that govern T cell activation, differentiation, and function. Its role in dampening key signaling cascades makes it a compelling target for therapeutic intervention, particularly in the fields of immuno-oncology and autoimmune disease. Inhibition of PTPN2 has been shown to enhance T cell-mediated anti-tumor immunity and overcome T cell exhaustion. This technical guide focuses on the use of Ptpn2-IN-1 and other potent small molecule inhibitors of PTPN2 as research tools to dissect the intricacies of T cell biology.
This compound and related compounds are invaluable for studying the impact of PTPN2 inhibition on T cell receptor (TCR) and cytokine signaling pathways. By blocking the phosphatase activity of PTPN2, these inhibitors increase the phosphorylation and activation of key downstream targets, leading to augmented T cell effector functions. This guide provides a comprehensive overview of the mechanism of action of PTPN2 inhibitors, quantitative data on their activity, detailed experimental protocols for their use in T cell assays, and visualizations of the relevant signaling pathways.
Mechanism of Action
PTPN2 acts as a crucial brake on T cell activation and function by dephosphorylating and thereby inactivating key signaling molecules in at least two major pathways:
-
T Cell Receptor (TCR) Signaling: PTPN2 directly targets and dephosphorylates the Src family kinase Lck.[1][2][3] Lck is one of the most proximal kinases in the TCR signaling cascade, and its activation is essential for initiating the downstream signaling events that lead to T cell activation, proliferation, and cytokine production. By inhibiting PTPN2, this compound prevents the dephosphorylation of Lck, leading to its sustained activation and a lower threshold for T cell activation.[1]
-
Cytokine Signaling (JAK/STAT Pathway): PTPN2 negatively regulates the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, which is critical for the response of T cells to various cytokines such as IL-2, IL-7, IL-15, and interferons.[2][3][4][5] PTPN2 can dephosphorylate and inactivate JAK1 and JAK3, as well as the transcription factors STAT1, STAT3, and STAT5.[2][3][4] Inhibition of PTPN2 with this compound enhances the phosphorylation and activity of these signaling molecules, leading to increased T cell responsiveness to cytokines, which promotes their survival, proliferation, and effector functions.[6][7]
The net effect of PTPN2 inhibition is an enhancement of T cell effector functions, including increased cytokine production (e.g., IFN-γ, TNF-α), enhanced cytolytic activity, and improved proliferation.[8][9]
PTPN2 Inhibition and T Cell Exhaustion
T cell exhaustion is a state of dysfunction that arises during chronic infections and in the tumor microenvironment, characterized by the progressive loss of effector functions and the sustained expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[10][11] PTPN2 has been identified as a key regulator in the development of T cell exhaustion.[10][12]
Inhibition or genetic deletion of PTPN2 has been shown to counteract T cell exhaustion by:
-
Increasing the generation of cytotoxic terminally exhausted T cells: Studies have shown that PTPN2 deletion leads to an increase in the number and cytotoxic capacity of TIM-3+ terminally exhausted CD8+ T cells without altering the population of Slamf6+ progenitor exhausted cells.[10][13]
-
Enhancing responsiveness to checkpoint blockade: PTPN2 inhibition can synergize with anti-PD-1 therapy to promote tumor clearance.[8][10] By augmenting the underlying T cell activation signals, PTPN2 inhibitors can render tumors more susceptible to immune checkpoint blockade.
Quantitative Data for PTPN2 Inhibitors
While specific data for a compound literally named "this compound" is not extensively available in the public domain, several potent dual inhibitors of PTPN2 and its close homolog PTPN1 are well-characterized. The data for these compounds, "Tegeprotafib" (also known as PTPN2/1-IN-1), "Compound 182," and "ABBV-CLS-484," are presented here as representative examples of potent PTPN2 inhibitors.
| Compound Name | Synonym(s) | Target(s) | IC50 (PTPN2) | IC50 (PTPN1) | Reference |
| Tegeprotafib | PTPN2/1-IN-1 | PTPN1, PTPN2 | 4.4 nM | 1-10 nM | [14] |
| ABBV-CLS-484 | AC484 | PTPN1, PTPN2 | 1.8 nM | 2.5 nM | [15] |
| Compound 182 | - | PTPN1, PTPN2 | Not explicitly stated, but described as a highly potent inhibitor | Not explicitly stated, but described as a highly potent inhibitor | [16] |
In Vitro and In Vivo Activity of PTPN2 Inhibitors
| Compound Name | Assay/Model | Experimental Details | Key Findings | Reference |
| Tegeprotafib | In vitro cell growth | B16F10 melanoma cells treated with 0.5 ng/mL IFN-γ for 5 days. | 60-90% growth inhibition at 33 µM. | [14] |
| Tegeprotafib | In vivo anti-tumor activity | Female C57BL/6 mice with MC-38 tumors. Oral administration of 300 mg/kg, twice daily for 21 days. | Tumor stasis and shrinkage observed within 7-10 days. 50% of mice achieved complete cures. 2.9-fold increase in granzyme B producing CD8+ T cells in the spleen. | [14] |
| ABBV-CLS-484 | In vitro STAT1 phosphorylation | B16 tumor cells. | EC50 of 0.176 µM for IFN-γ-mediated STAT1 phosphorylation. | [15] |
| ABBV-CLS-484 | In vitro T cell activation | Human T cells. | Increased production of TNF-α and IFN-γ. | [15] |
| ABBV-CLS-484 | In vivo cytokine induction | Ptpn2/n1-null mice. Oral administration of 3 to 100 mg/kg. | Significant increase in CXCL9 and CXCL10. Increase in granzyme B at the highest dose. | [15] |
| Compound 182 | In vivo anti-tumor activity | C57BL/6 mice with AT3-OVA mammary tumors. Intravenous injection of 10 mg/kg on specified days. | Repressed tumor growth. | [16] |
Experimental Protocols
The following are generalized protocols for studying the effects of PTPN2 inhibitors on T cell activation and exhaustion. Researchers should optimize concentrations and incubation times for their specific experimental system.
In Vitro T Cell Proliferation Assay
Objective: To assess the effect of a PTPN2 inhibitor on T cell proliferation in response to TCR stimulation.
Materials:
-
Primary T cells (e.g., human PBMCs or mouse splenocytes)
-
PTPN2 inhibitor (e.g., Tegeprotafib, Compound 182, or ABBV-CLS-484) dissolved in DMSO
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Isolate primary T cells and label with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the plate with sterile PBS to remove unbound antibody.
-
Seed the labeled T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells.
-
Add the PTPN2 inhibitor at various concentrations (a dose-response curve is recommended, e.g., from 1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A greater dilution of the dye indicates more cell divisions.
Intracellular Cytokine Staining
Objective: To measure the production of key effector cytokines (e.g., IFN-γ, TNF-α) by T cells following activation in the presence of a PTPN2 inhibitor.
Materials:
-
Primary T cells
-
PTPN2 inhibitor
-
Complete RPMI-1640 medium
-
Cell stimulation cocktail (e.g., PMA and Ionomycin or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against IFN-γ and TNF-α
-
Flow cytometer
Protocol:
-
Activate T cells in the presence of various concentrations of the PTPN2 inhibitor (and a DMSO control) for 4-6 hours using a cell stimulation cocktail.
-
Add a protein transport inhibitor for the last 4 hours of stimulation to allow for the intracellular accumulation of cytokines.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers if desired (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit or standard protocols.
-
Stain with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies.
-
Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) of the cytokine staining.
Western Blot for Phosphorylated Signaling Proteins
Objective: To detect changes in the phosphorylation status of key signaling molecules (e.g., Lck, STAT5) in T cells treated with a PTPN2 inhibitor.
Materials:
-
Primary T cells or a T cell line (e.g., Jurkat)
-
PTPN2 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated Lck (p-Lck), total Lck, phosphorylated STAT5 (p-STAT5), and total STAT5
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture T cells and treat with the PTPN2 inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist if necessary (e.g., anti-CD3/CD28 for Lck phosphorylation, or IL-2 for STAT5 phosphorylation) for a short period (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry for T Cell Exhaustion Markers
Objective: To evaluate the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on T cells in an in vitro exhaustion model or from in vivo samples, and the effect of a PTPN2 inhibitor.
Materials:
-
T cells from an in vitro exhaustion model (e.g., chronic stimulation) or from tumor-bearing mice.
-
PTPN2 inhibitor (for in vitro models)
-
Fluorochrome-conjugated antibodies against CD4, CD8, PD-1, TIM-3, and LAG-3
-
Flow cytometer
Protocol:
-
For in vitro models, chronically stimulate T cells in the presence of the PTPN2 inhibitor or DMSO.
-
Harvest the T cells and wash with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers, including the exhaustion markers.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the co-expression patterns of PD-1, TIM-3, and LAG-3 on CD4+ and CD8+ T cell subsets.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 3. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.abbvie.com [news.abbvie.com]
- 7. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. PTPN2 regulates the generation of exhausted CD8+ T cell subpopulations and restrains tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. PTPN2 regulates the generation of exhausted CD8+ T cell subpopulations and restrains tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 16. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of PTPN2 in Oncology: A Technical Guide for Researchers
An In-depth Exploration of the Biological Functions and Therapeutic Potential of Protein Tyrosine Phosphatase Non-receptor Type 2 in Diverse Cancer Types
Executive Summary
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of cellular signaling, playing a complex and often contradictory role in the landscape of oncology. This technical guide provides a comprehensive overview of the multifaceted biological functions of PTPN2 across various cancer types, its intricate involvement in key signaling pathways, and its emerging role as a pivotal target in cancer immunotherapy. Synthesizing current research, this document offers detailed experimental protocols, quantitative data summaries, and visual representations of signaling and experimental workflows to empower researchers, scientists, and drug development professionals in their exploration of PTPN2 as a therapeutic target.
Introduction to PTPN2
PTPN2 is a ubiquitously expressed intracellular protein tyrosine phosphatase (PTP) that counteracts the activity of protein tyrosine kinases (PTKs), thereby modulating a wide array of cellular processes including cell growth, differentiation, proliferation, and immune responses.[1][2] Its function is highly context-dependent, acting as a tumor suppressor in some malignancies while paradoxically promoting tumorigenesis in others. This dual functionality underscores the complexity of PTPN2 signaling and highlights the importance of a nuanced understanding of its role in specific cancer contexts.
PTPN2's Dichotomous Role in Different Cancer Types
The functional output of PTPN2 signaling varies significantly across different cancer histologies. Understanding these cancer-specific roles is paramount for the development of targeted therapeutic strategies.
PTPN2 as a Tumor Suppressor
In several cancer types, PTPN2 functions as a bona fide tumor suppressor, where its loss or inactivation contributes to malignant progression.
-
Breast Cancer: Loss of PTPN2 expression is a frequent event in breast cancer, with low protein expression observed in approximately 50.2% of tumors and gene copy loss in 15.4% of cases.[3] In Luminal A and HER2-positive subtypes, low PTPN2 expression is associated with a higher rate of relapse.[3] Mechanistically, loss of PTPN2 in breast cancer cells can lead to the hyperactivation of oncogenic signaling pathways, including the Src Family Kinase (SFK)/STAT3 and PI3K/Akt pathways.[2]
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): PTPN2 acts as a classical tumor suppressor in T-cell malignancies.[4] Its deletion in T-ALL is associated with increased proliferation, driven in part by the hyperactivation of the JAK/STAT signaling pathway.[4][5]
-
Skin Cancer: In the context of skin carcinogenesis, PTPN2 exerts tumor-suppressive effects by negatively regulating multiple oncogenic signaling pathways, including STAT1, STAT3, STAT5, and PI3K/AKT, thereby suppressing proliferation and inducing apoptosis.[6]
PTPN2 as a Pro-Tumorigenic Factor
Conversely, in other malignancies, elevated PTPN2 expression is associated with a more aggressive phenotype and poorer patient outcomes.
-
Pancreatic Cancer: High expression of PTPN2 is linked to poor prognosis in pancreatic adenocarcinoma (PAAD).[6][7] In this context, PTPN2 appears to promote cancer progression by activating the JAK-STAT signaling pathway.[6][8] Knockdown of PTPN2 in pancreatic cancer cells leads to a significant decrease in cell growth, migration, and invasion.[8][9]
-
Glioma and Glioblastoma: In gliomas, higher levels of PTPN2 are associated with worse overall survival.[7][10] PTPN2 expression is correlated with immune and inflammatory responses within the tumor microenvironment.[10]
-
Colorectal Cancer: PTPN2 expression is elevated in colorectal cancer (CRC) tissues, and its expression is negatively correlated with the expression of immune checkpoint molecules like PD-1 and CTLA4.[2]
PTPN2 in Core Signaling Pathways
PTPN2 exerts its diverse biological functions by dephosphorylating and thereby regulating a multitude of substrate proteins within key signaling cascades.
The JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal target of PTPN2. PTPN2 directly dephosphorylates and inactivates JAK1 and JAK3, as well as the transcription factors STAT1, STAT3, and STAT5.[2][4] By dampening JAK/STAT signaling, PTPN2 regulates cellular responses to a variety of cytokines and growth factors, including interferon-gamma (IFN-γ) and interleukins.[2][5] In tumor cells, loss of PTPN2 leads to STAT1 hyperphosphorylation, which can enhance the expression of genes involved in antigen presentation, thereby promoting an anti-tumor immune response.[2]
Receptor Tyrosine Kinase (RTK) Signaling
PTPN2 dephosphorylates and inactivates several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the Insulin Receptor (IR).[2] In cancers where these RTKs are key drivers, such as some forms of glioblastoma and breast cancer, PTPN2 can act as a tumor suppressor by attenuating their downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7]
PTPN2 in Immuno-Oncology
A burgeoning area of research is the role of PTPN2 in modulating the anti-tumor immune response, positioning it as a key "immune checkpoint."
Regulation of T-cell Function
PTPN2 is a critical negative regulator of T-cell activation and function.[2] It dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, such as LCK and FYN, thereby dampening T-cell responses.[2] Deletion of PTPN2 in T-cells enhances their activation, proliferation, and cytotoxic capacity.[11] This has profound implications for cancer immunotherapy, as targeting PTPN2 could unleash a more potent anti-tumor T-cell response.
Modulation of the Tumor Microenvironment
PTPN2 expression within tumor cells also shapes the tumor microenvironment. Loss of PTPN2 in cancer cells can increase the expression of chemokines that recruit T-cells into the tumor.[2] Furthermore, by enhancing IFN-γ signaling, PTPN2 deletion in tumor cells upregulates the expression of MHC class I molecules, improving antigen presentation to CD8+ T-cells.[2]
PTPN2 and Immune Checkpoint Blockade
Crucially, PTPN2 status influences the efficacy of immune checkpoint inhibitors. Preclinical studies have shown that deletion or inhibition of PTPN2 sensitizes tumors to anti-PD-1 therapy.[2] This is attributed to the enhanced IFN-γ-mediated effects on antigen presentation and T-cell recruitment.[2] PTPN2 has also been shown to negatively regulate the expression of PD-L1 in some cancer types.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PTPN2 in various cancers.
Table 1: PTPN2 Expression and Genetic Alterations in Cancer
| Cancer Type | PTPN2 Expression Status | Frequency of Alteration | Prognostic Significance | Citation(s) |
| Breast Cancer | Low protein expression | ~50.2% | Poor in Luminal A & HER2+ | [3] |
| Breast Cancer | Gene copy loss | ~15.4% | Poor in high-risk cohorts | [3] |
| Pancreatic Adenocarcinoma | High expression | Upregulated in tumors | Poor | [6][7][8] |
| Glioma | High expression | Upregulated in glioblastoma | Poor | [7][10] |
| Colorectal Cancer | High expression | Increased in all stages | Poor | [2] |
| Ovarian Cancer | Low expression | Protective gene | Favorable | [2][12] |
| Laryngocarcinoma | High expression | Upregulated, esp. stage 3/4 | Poor | [2] |
| T-cell ALL | Gene deletion/inactivation | Frequent | Tumor suppressor | [4][5] |
Table 2: Quantitative Effects of PTPN2 Modulation on Signaling and Phenotype
| Cancer Model | PTPN2 Modulation | Measured Effect | Quantitative Change | Citation(s) |
| T-ALL cell lines | siRNA knockdown | Increased pSTAT1/pJAK1 | Stronger & prolonged phosphorylation | [4][5] |
| Breast Cancer cells (MCF7) | siRNA knockdown | Increased pAkt | Promoted phosphorylation | [3] |
| Pancreatic Cancer cells | shRNA knockdown | Decreased cell migration | Significant reduction | [8][9] |
| Pancreatic Cancer cells | shRNA knockdown | Decreased cell invasion | Significant reduction | [8][9] |
| Murine Mammary Tumors | PTPN2 knockout | Tumor growth | 10-fold lower volume | [5] |
| Melanoma & Colorectal Tumors | PTPN2 inhibitor | Tumor growth with anti-PD-1 | Significantly reduced | [1] |
Table 3: IC50 Values of PTPN2 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay | Citation(s) |
| ABBV-CLS-484 | PTPN2/PTPN1 | 1.8 (PTPN2), 2.5 (PTPN1) | Biochemical assay | [1] |
| ABBV-CLS-484 | PTPN2/PTPN1 | 176 (STAT phosphorylation) | B16 cells | [1] |
| NSC-87877 | PTPN2 | 4,200 | Biochemical assay | [13] |
| PHPS1 | PTPN2 | 170 | Biochemical assay | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PTPN2.
siRNA-Mediated Knockdown of PTPN2
This protocol describes the transient knockdown of PTPN2 in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., MCF7, PANC-1)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting PTPN2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-25 nM of PTPN2 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess PTPN2 protein and mRNA levels by Western blotting and qRT-PCR, respectively, to confirm knockdown efficiency (aim for >80% reduction).[3][14]
Western Blotting for PTPN2 and Phosphorylated STAT1
This protocol details the detection of total PTPN2 and phosphorylated STAT1 (p-STAT1) by Western blotting to assess the impact of PTPN2 on JAK/STAT signaling.
Materials:
-
Cell lysates (from control and PTPN2-modulated cells)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-15% Mini-PROTEAN TGX Precast Protein Gels
-
Trans-Blot Turbo Mini PVDF Transfer Packs
-
5% BSA in TBST (for blocking)
-
Primary antibodies: anti-PTPN2, anti-p-STAT1 (Tyr701), anti-STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Clarity Western ECL Substrate
-
ChemiDoc Imaging System
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Prepare 20-30 µg of each protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 4-15% SDS-PAGE gel and run at 150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT1 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a ChemiDoc Imaging System.
-
Stripping and Re-probing: To detect total STAT1 and PTPN2, the membrane can be stripped and re-probed with the respective antibodies. A loading control like β-actin should also be probed.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the fold change in p-STAT1 levels relative to total STAT1.[4]
CRISPR-Cas9 Mediated Knockout of PTPN2
This protocol provides a general workflow for generating PTPN2 knockout cell lines using CRISPR-Cas9 technology.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma)
-
LentiCRISPRv2 plasmid
-
PTPN2-specific single guide RNA (sgRNA) sequences
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Polybrene
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three PTPN2-specific sgRNAs into the lentiCRISPRv2 plasmid.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids. Harvest the lentiviral supernatant after 48 and 72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or FACS to isolate clonal populations.
-
Validation of Knockout: Expand the clones and validate PTPN2 knockout by Western blotting and Sanger sequencing of the targeted genomic region.
PTPN2 Phosphatase Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of PTPN2 using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[11][13][15]
Materials:
-
Recombinant human PTPN2 enzyme
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
PTPN2 inhibitor (e.g., ABBV-CLS-484) for control
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant PTPN2 in the assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range (e.g., 0.5 nM).[16]
-
Inhibitor/Compound Preparation: Prepare serial dilutions of the test compound or a known PTPN2 inhibitor in the assay buffer.
-
Assay Setup:
-
Add 20 µL of the PTPN2 working solution to each well of the 384-well plate.
-
Add 1 µL of the compound/inhibitor dilutions to the respective wells.
-
Include wells with enzyme only (positive control) and buffer only (negative control).
-
-
Reaction Initiation: Start the reaction by adding 20 µL of the DiFMUP substrate solution (e.g., 10 µM final concentration) to all wells.[13][17]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity in kinetic mode (e.g., every minute for 30-60 minutes) using a plate reader with excitation at ~360 nm and emission at ~460 nm.[15]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
PTPN2 stands at a critical juncture in cancer research. Its dual role as both a tumor suppressor and a pro-tumorigenic factor necessitates a deep, context-dependent understanding of its function. The wealth of data implicating PTPN2 in the regulation of key oncogenic pathways and, most notably, in shaping the tumor immune microenvironment, has firmly established it as a high-value therapeutic target. The development of potent and selective PTPN2 inhibitors, such as ABBV-CLS-484, which is currently in clinical trials, marks a significant step towards translating our understanding of PTPN2 biology into tangible clinical benefits.[1][18]
Future research should focus on several key areas:
-
Biomarker Discovery: Identifying reliable biomarkers to predict which patients will benefit most from PTPN2-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of PTPN2 inhibitors with other therapeutic modalities, particularly immune checkpoint blockade.
-
Understanding Resistance Mechanisms: Investigating the potential for acquired resistance to PTPN2 inhibition and developing strategies to overcome it.
-
Dissecting Context-Specific Roles: Further elucidating the molecular mechanisms that dictate the opposing roles of PTPN2 in different cancer types.
This technical guide provides a solid foundation for researchers to delve into the complex world of PTPN2. By leveraging the provided data, protocols, and conceptual frameworks, the scientific community can continue to unravel the intricacies of PTPN2 signaling and pave the way for novel and effective cancer therapies.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of PTPN2 loss on cell signalling and clinical outcome in relation to breast cancer subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTPN2, A Key Predictor of Prognosis for Pancreatic Adenocarcinoma, Significantly Regulates Cell Cycles, Apoptosis, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN2, A Key Predictor of Prognosis for Pancreatic Adenocarcinoma, Significantly Regulates Cell Cycles, Apoptosis, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and clinical characterization of PTPN2 expression from RNA-seq data of 996 brain gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAFs contributes the function of PTPN2 in colorectal carcinogenesis through activating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. ashpublications.org [ashpublications.org]
- 15. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ptpn2-IN-1 as a Chemical Probe for PTPN2 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways essential for immune cell function and tumor cell biology. Its role in suppressing anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of PTPN2 function and the utility of small molecule inhibitors, exemplified by potent and selective compounds, as chemical probes to dissect its biological roles. This document details the mechanism of action of PTPN2 inhibition, presents key quantitative data for representative inhibitors, outlines detailed experimental protocols for their characterization, and provides visual representations of the underlying biological and experimental frameworks.
Introduction to PTPN2
PTPN2 is a ubiquitously expressed protein tyrosine phosphatase that plays a pivotal role in regulating cellular signaling. It exerts its function by dephosphorylating and thereby inactivating key signaling molecules.[1][2] Dysregulation of PTPN2 activity has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.[1]
PTPN2 in Cellular Signaling
PTPN2 is a key negative regulator of the JAK-STAT signaling pathway, which is crucial for cytokine and growth factor signaling.[3][4] It directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[3][5][6] By attenuating these signals, PTPN2 modulates immune responses and cell proliferation. Furthermore, PTPN2 is involved in regulating the T-cell receptor (TCR) signaling pathway by dephosphorylating Src family kinases like LCK and FYN, thereby controlling T-cell activation and differentiation.[2][7]
PTPN2 as a Therapeutic Target in Immuno-Oncology
In the tumor microenvironment, PTPN2 acts as a brake on anti-tumor immunity.[1] By suppressing IFN-γ signaling in tumor cells, it can reduce antigen presentation and allow cancer cells to evade immune detection.[3][5] In immune cells, particularly T cells, PTPN2 activity can lead to T-cell exhaustion and reduced cytotoxic function.[4]
The inhibition of PTPN2 is a promising strategy to enhance cancer immunotherapy.[8][9] Small molecule inhibitors of PTPN2 can restore IFN-γ sensitivity in tumor cells, leading to increased antigen presentation and enhanced susceptibility to immune-mediated killing.[3][5][8] Concurrently, PTPN2 inhibition in T cells can augment their activation, proliferation, and effector functions, leading to a more robust anti-tumor immune response.[4] Some inhibitors target both PTPN2 and its close homolog PTPN1, which also plays a role in restraining T-cell-mediated tumor killing.[9][10]
Ptpn2-IN-1: A Representative Chemical Probe
While specific data for a compound named "this compound" is not extensively available in the public domain, this guide will use the well-characterized, potent, and selective dual PTPN2/PTPN1 inhibitor, ABBV-CLS-484 , as a representative example to illustrate the properties and applications of a PTPN2 chemical probe.
Mechanism of Action
PTPN2 inhibitors like ABBV-CLS-484 are typically active-site inhibitors that competitively block the phosphatase activity of the enzyme.[11] This inhibition prevents the dephosphorylation of PTPN2 substrates, leading to the sustained activation of signaling pathways that are normally downregulated by PTPN2.[1] For instance, inhibition of PTPN2 leads to increased phosphorylation of STAT1 and STAT5 in immune cells, resulting in enhanced effector functions.[12] In tumor cells, PTPN2 inhibition augments IFN-γ signaling, leading to growth arrest and increased antigen presentation.[13]
Data Presentation
The following tables summarize the quantitative data for representative PTPN2 inhibitors.
Table 1: In Vitro Potency of Representative PTPN2 Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| ABBV-CLS-484 | PTPN2/PTPN1 | Enzymatic | Low nM | [11] |
| Compound-182 | PTPN1B/PTPN2 | Enzymatic | Potent | [7] |
| PTP 9 | PTPN2 | Enzymatic | - | [14] |
Table 2: Cellular Activity of Representative PTPN2 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| ABBV-CLS-484 | B16 Melanoma | IFN-γ sensitization | Increased IFN-stimulated gene expression | - | [11] |
| ABBV-CLS-484 | CD8+ T cells | T-cell exhaustion | Decreased exhaustion markers | - | [11] |
| PTP 9 | B16F10 Melanoma | Cell Growth + IFNγ | Suppressed growth | - | [8] |
| PTP 9 | B16F10 Melanoma | STAT1 Phosphorylation | Enhanced | - | [8] |
| Compound-182 | - | T-cell activation | Enhanced | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PTPN2 inhibitors.
PTPN2 Enzymatic Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of PTPN2 inhibitors.
Materials:
-
Recombinant human PTPN2 protein
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test compounds (PTPN2 inhibitors) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of recombinant PTPN2 in assay buffer. The final concentration should be determined based on enzyme activity titration to ensure a linear reaction rate.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add the test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the PTPN2 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at 3-minute intervals for 30-60 minutes using a plate reader.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to PTPN2 in a cellular context.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing PTPN2)
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents (antibodies against PTPN2 and a loading control like GAPDH)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Carefully collect the supernatant.
-
Analyze the amount of soluble PTPN2 in the supernatant by Western blot.
-
Quantify the band intensities and plot the amount of soluble PTPN2 as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a PTPN2 inhibitor in a mouse model of cancer.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., B16F10 melanoma or MC38 colon adenocarcinoma)
-
PTPN2 inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Subcutaneously implant a defined number of cancer cells (e.g., 5 x 10^5 cells) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, PTPN2 inhibitor, anti-PD-1, PTPN2 inhibitor + anti-PD-1).
-
Administer the PTPN2 inhibitor according to the desired schedule and route (e.g., daily oral gavage). Administer anti-PD-1 antibody (e.g., intraperitoneally twice a week).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry or immunohistochemistry).
-
Analyze the tumor growth data and survival data (if applicable) to determine the efficacy of the PTPN2 inhibitor as a monotherapy or in combination with checkpoint blockade.
Visualizations
Signaling Pathways
Caption: PTPN2 negatively regulates cytokine and TCR signaling pathways.
Experimental Workflow
Caption: Workflow for the characterization of a PTPN2 chemical probe.
Logical Relationships
Caption: Rationale for PTPN2 inhibition in cancer immunotherapy.
Conclusion
PTPN2 is a well-validated target in immuno-oncology, and the development of potent and selective inhibitors has provided the scientific community with powerful chemical probes to further investigate its function. These inhibitors, exemplified by compounds like ABBV-CLS-484, are instrumental in elucidating the intricate roles of PTPN2 in both tumor and immune cells. The experimental protocols and data presented in this guide offer a framework for the evaluation and application of such probes, which will undoubtedly accelerate the translation of PTPN2-targeted therapies into the clinic.
References
- 1. activemotif.jp [activemotif.jp]
- 2. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN2/1 [abbviescience.com]
- 5. researchgate.net [researchgate.net]
- 6. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. aacrjournals.org [aacrjournals.org]
The Role of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) in the Pathogenesis of Inflammatory Bowel Disease: A Technical Guide
Executive Summary: Genome-wide association studies (GWAS) have unequivocally identified single nucleotide polymorphisms (SNPs) within the PTPN2 gene locus as significant risk factors for inflammatory bowel disease (IBD), including both Crohn's disease (CD) and ulcerative colitis (UC).[1][2] PTPN2, also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical negative regulator of inflammatory signaling cascades.[3][4] Its dysfunction, resulting from loss-of-function variants, disrupts intestinal homeostasis through multiple mechanisms. In intestinal epithelial cells (IECs), PTPN2 loss compromises barrier integrity by altering tight junction protein expression.[5][6] In immune cells, its deficiency leads to hyperactivation of T cells, skewed differentiation towards pro-inflammatory Th1 and Th17 phenotypes, and augmented cytokine secretion from macrophages.[1] Furthermore, PTPN2 plays a key role in regulating autophagy, a cellular process vital for clearing intracellular pathogens, which is often impaired in IBD.[7][8] This guide provides a detailed overview of the molecular mechanisms, key experimental data, and methodologies relevant to understanding PTPN2's central role in IBD pathogenesis, targeting researchers and drug development professionals.
Genetic Association of PTPN2 with Inflammatory Bowel Disease
GWAS and subsequent meta-analyses have consistently linked several SNPs in the PTPN2 locus with an increased risk of developing both Crohn's disease and ulcerative colitis.[1][2][4] These genetic variants are believed to result in a loss-of-function of the PTPN2 enzyme, leading to the dysregulation of key inflammatory pathways.[6][9] The association of these variants across both major forms of IBD suggests a shared pathogenic mechanism involving PTPN2.[4]
Table 1: Genetic Association of PTPN2 Polymorphisms with IBD Susceptibility
| SNP ID | IBD Subtype | Population | Odds Ratio (OR) [95% CI] | Reference |
| rs2542151 | Crohn's Disease | Caucasian | 1.49 [1.34-1.79] | [1][5] |
| rs2542151 | Ulcerative Colitis | Caucasian | 1.31 [1.02-1.68] | [1][5] |
| rs2542151 | Crohn's Disease | Meta-analysis | 1.22 [1.15-1.30] | [2] |
| rs2542151 | Ulcerative Colitis | Meta-analysis | 1.16 [1.07-1.25] | [2] |
| rs1893217 | Crohn's Disease | Meta-analysis | 1.45 [1.23-1.70] | [2] |
| rs7234029 | Crohn's Disease | Caucasian | 1.35 [1.13-1.62] | [1][5] |
Molecular Function and Signaling Pathways
PTPN2 is an intracellular protein tyrosine phosphatase that removes phosphate (B84403) groups from tyrosine residues on its target substrate proteins.[1] This dephosphorylation activity is a fundamental mechanism for terminating or attenuating signaling cascades, making PTPN2 a crucial brake on cellular activation, particularly in response to inflammatory cytokines.[3][10]
Negative Regulation of IFN-γ/STAT1 Signaling
Interferon-gamma (IFN-γ) is a key pro-inflammatory cytokine elevated in IBD.[3] PTPN2 is a primary negative regulator of the IFN-γ signaling pathway. Upon IFN-γ binding to its receptor, Janus kinases (JAK1/JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1).[4] PTPN2 directly dephosphorylates both JAK1/2 and STAT1, thereby terminating the signal.[11] In a classic negative feedback loop, IFN-γ treatment actually increases the expression of PTPN2 in IECs.[1][11] Loss-of-function PTPN2 variants disrupt this feedback, leading to sustained STAT1 activation, prolonged pro-inflammatory gene expression, and exacerbation of inflammation-induced epithelial barrier defects.[3][12]
Role in TNF-α Signaling and Autophagy
Tumor necrosis factor-alpha (TNF-α) is another central cytokine in IBD pathogenesis. TNF-α induces PTPN2 expression in IECs through an NF-κB-dependent mechanism.[1] PTPN2, in turn, modulates TNF-α-induced signaling by regulating ERK and p38 MAPK activity, as well as the secretion of downstream cytokines like IL-6 and IL-8.[1][13]
Furthermore, PTPN2 is a key regulator of autophagy, the cellular process for degrading and recycling damaged organelles and intracellular pathogens.[7] Studies have shown that PTPN2 knockdown impairs autophagosome formation in response to inflammatory stimuli (TNF-α and IFN-γ) and leads to increased intracellular survival of pathogens like Listeria monocytogenes.[7][8] This is particularly relevant as defects in bacterial handling are a cornerstone of IBD pathogenesis.[1]
PTPN2's Role in Specific Cell Types
PTPN2's function is critical in both the epithelial and immune compartments of the intestine. Its loss in either cell type contributes to inflammation, and defects in both have synergistic effects.[4][14]
Intestinal Epithelial Cells (IECs) and Barrier Function
A primary function of PTPN2 in IECs is to protect and maintain the intestinal barrier.[15] PTPN2 restricts the ability of IFN-γ to increase epithelial permeability.[3] Mechanistically, PTPN2 loss leads to the upregulation and mislocalization of claudin-2, a pore-forming tight junction protein, while decreasing the localization of sealing proteins like occludin and ZO-1.[6][8] This results in a "leaky" gut, allowing luminal antigens to cross into the lamina propria and trigger an immune response.[16]
Immune Cells: T-Cells and Macrophages
In the adaptive immune system, PTPN2 is crucial for controlling T-cell activation and differentiation.[1] It directly counteracts T-cell receptor (TCR) signaling and prevents aberrant proliferation.[5] Loss of PTPN2 function promotes the differentiation of CD4+ T-cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of pathology in Crohn's disease.[1]
In the innate immune system, PTPN2 regulates macrophage function. Loss of PTPN2 in macrophages leads to a pro-inflammatory M1 phenotype and enhances the secretion of cytokines, most notably IL-6.[4][14] This macrophage-derived IL-6 can then act back on IECs to further increase barrier permeability, creating a vicious cycle of inflammation.[6][14]
Key Experimental Data
Loss-of-function studies in cell lines and animal models have provided quantitative data demonstrating the critical role of PTPN2 in maintaining intestinal homeostasis.
Table 2: Summary of Quantitative Data from PTPN2 Functional Studies
| Experimental System | Model/Intervention | Key Finding | Quantitative Metric | Reference |
| Epithelial Barrier Function | Mice with myeloid-specific Ptpn2 deletion (Ptpn2-LysMCre) | Increased colonic permeability in vivo. | Significant increase in permeability to 4 kDa FITC-dextran (FD4). | [6][17] |
| Ptpn2-deficient mouse colon ex vivo | Reduced transepithelial electrical resistance (TEER). | Significant decrease in TEER measured in Ussing chambers. | [6][17] | |
| Ptpn2 heterozygous & knockout mice | Increased intestinal permeability. | Markedly increased permeability to 4 kDa dextran (B179266) compared to wild-type mice. | [9] | |
| Cytokine Secretion | PTPN2 knockdown in THP-1 human monocytic cells | Potentiated IFN-γ-induced pro-inflammatory cytokine secretion. | Significant elevation in IL-6 and MCP-1 secretion upon IFN-γ stimulation. | [12] |
| Macrophages from Ptpn2-LysMCre mice | Increased expression of IL-6. | Significant increase in Il6 mRNA expression in colon macrophages. | [6][17] | |
| T-Cell Function | CD patients with PTPN2/22 SNPs | Increased T-cell proliferation in response to antigens. | 1.5-fold higher proliferation compared to healthy controls when stimulated with mycobacterial antigens. | [18] |
Methodologies for Studying PTPN2 in IBD
Investigating the function of PTPN2 requires a combination of genetic, molecular, and cell biology techniques. Below are detailed protocols for key experiments.
CRISPR-Cas9 Mediated Knockout of PTPN2 in Human Intestinal Organoids
This protocol describes the generation of PTPN2 knockout (KO) organoids using ribonucleoprotein (RNP) delivery via electroporation, which offers high efficiency without the risks of viral vectors.[16]
Detailed Steps:
-
Organoid Preparation (Day -5 to -1): Culture human intestinal organoids in Matrigel® domes. For 48 hours prior to electroporation, switch to a medium supplemented with CHIR99021 and the ROCK inhibitor Y-27632 to promote a stem-like state. 24 hours prior, add 1.25% DMSO to the medium.[15]
-
RNP Complex Formation (Day 0): Mix recombinant Cas9 nuclease with a custom synthetic single guide RNA (sgRNA) targeting a critical exon of PTPN2. Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.
-
Cell Dissociation (Day 0): Dissociate organoids into a single-cell suspension using a gentle dissociation reagent like TrypLE™ Express, supplemented with 10 µM Y-27632 to prevent anoikis.[16]
-
Electroporation (Day 0): Resuspend approximately 1 x 10^5 single cells in a primary cell nucleofector™ solution.[7] Combine the cell suspension with the pre-formed RNP complex and transfer to an electroporation cuvette. Use a Lonza 4D-Nucleofector™ with program DS-138 for human intestinal organoids.[16]
-
Recovery and Plating (Day 0): Immediately after electroporation, recover the cells and embed them in Matrigel®. Plate the domes in a pre-warmed 24-well plate and culture in medium containing Y-27632 for the first 48 hours.[7]
-
Validation (Day 7-14): Harvest a subset of the edited organoid pool. Extract genomic DNA and perform PCR followed by Sanger sequencing to detect indel mutations. Perform Western blotting on protein lysates to confirm the absence of PTPN2 protein.[16]
Measurement of Transepithelial Electrical Resistance (TER)
TER is a quantitative measure of epithelial barrier integrity. A decrease in TER indicates increased paracellular permeability. This protocol is for measuring TER in a monolayer of intestinal epithelial cells.
Detailed Steps:
-
Cell Culture: Seed intestinal epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and culture until a confluent monolayer with stable resistance is formed.
-
Electrode Preparation: Sterilize the "chopstick" electrodes (e.g., World Precision Instruments STX2) with 70% ethanol, allow to air dry completely, and then equilibrate by rinsing with sterile culture medium.[10][19]
-
Equilibration: Allow the cell culture plate to equilibrate to room temperature for 15-20 minutes before measuring, as TER is temperature-sensitive.[10]
-
Blank Measurement: Measure the resistance of a blank Transwell® insert containing only cell culture medium. This value serves as the background resistance.
-
Sample Measurement: Place the shorter electrode into the apical (upper) chamber and the longer electrode into the basolateral (lower) chamber. Ensure the electrodes are positioned consistently in each well, perpendicular to the cell layer, and not touching the membrane.[10]
-
Calculation:
-
Subtract the blank resistance from the sample resistance to get the net resistance of the cell monolayer.
-
Multiply the net resistance (in Ohms) by the surface area of the Transwell® membrane (in cm²) to obtain the final TER value in Ω·cm².[10]
-
Western Blot Protocol for Phosphorylated STAT1 (p-STAT1)
This method is used to detect the activation of STAT1 by measuring its phosphorylation at Tyrosine 701 (Tyr701) in response to stimuli like IFN-γ.
Detailed Steps:
-
Cell Lysis: After stimulation (e.g., with IFN-γ), wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.[20]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is often preferred for quantitative accuracy.[21]
-
Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over non-fat milk for phospho-protein detection to reduce background.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT1 (Tyr701), diluted in 5% BSA/TBST according to the manufacturer's recommendation.[22]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[20]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT1 signal and confirm equal protein loading.
Therapeutic Implications and Future Directions
The central role of PTPN2 in restraining intestinal inflammation makes it an attractive therapeutic target.[2] Since IBD-associated variants lead to a loss of function, strategies aimed at activating the remaining PTPN2 enzyme are being explored. The naturally occurring polyamine spermidine (B129725) has been shown to activate PTPN2, leading to anti-inflammatory effects in preclinical models.[2] Developing small molecule activators of PTPN2 could represent a novel therapeutic approach for IBD, potentially restoring barrier function and dampening excessive immune responses. Furthermore, understanding a patient's PTPN2 genotype may help stratify individuals who are more likely to have severe disease or respond better to specific therapies, such as anti-TNF agents.[2][9] Future research will focus on elucidating the complete network of PTPN2 substrates in the intestine and translating these fundamental discoveries into targeted therapies for patients with IBD.
References
- 1. PTPN2 Gene Variants Are Associated with Susceptibility to Both Crohn's Disease and Ulcerative Colitis Supporting a Common Genetic Disease Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between PTPN2 polymorphisms and susceptibility to ulcerative colitis and Crohn's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide association identifies multiple ulcerative colitis susceptibility loci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN2 gene variants are associated with susceptibility to both Crohn's disease and ulcerative colitis supporting a common genetic disease background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTPN2 Gene Variants Are Associated with Susceptibility to Both Crohn's Disease and Ulcerative Colitis Supporting a Common Genetic Disease Background | PLOS One [journals.plos.org]
- 6. PTPN2 Regulates Interactions Between Macrophages and Intestinal Epithelial Cells to Promote Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. JCI - T cell protein tyrosine phosphatase protects intestinal barrier function by restricting epithelial tight junction remodeling [jci.org]
- 9. PTPN2 mutations cause epithelium-intrinsic barrier loss that synergizes with mucosal immune hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.umich.edu [medicine.umich.edu]
- 11. Loss of protein tyrosine phosphatase non-receptor type 2 reduces IL-4-driven alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot [protocols.io]
- 13. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Organoid Electroporation using CRISPR RNP method [protocols.io]
- 16. Efficient genetic editing of human intestinal organoids using ribonucleoprotein-based CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTPN2 Regulates Interactions Between Macrophages and Intestinal Epithelial Cells to Promote Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cellqart.com [cellqart.com]
- 20. origene.com [origene.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. ptglab.com [ptglab.com]
Methodological & Application
Application Notes and Protocols for Ptpn2-IN-1 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways implicated in cancer progression and immune evasion.[1][2][3] PTPN2 exerts its function by dephosphorylating key signaling molecules, including those in the JAK-STAT and growth factor receptor pathways.[1][4][5][6] Dysregulation of PTPN2 activity has been linked to tumor development and resistance to therapies.[1][7] Ptpn2-IN-1 is a small molecule inhibitor designed to block the phosphatase activity of PTPN2, thereby amplifying anti-tumor signaling cascades. These application notes provide a detailed protocol for the in vitro evaluation of this compound in cancer cell lines.
PTPN2 Signaling Pathway and Mechanism of Action of this compound
PTPN2 is a key negative regulator of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for interferon-gamma (IFNγ) mediated anti-tumor responses.[4][5][8] In the tumor microenvironment, IFNγ secreted by immune cells normally activates the JAK-STAT pathway in cancer cells, leading to the upregulation of genes involved in antigen presentation (e.g., MHC class I), growth arrest, and apoptosis.[4][9] PTPN2 directly dephosphorylates and inactivates JAK1 and STAT1, thus dampening the IFNγ signal and allowing cancer cells to evade immune surveillance.[10]
This compound is a competitive inhibitor that binds to the active site of the PTPN2 enzyme, preventing it from dephosphorylating its substrates.[2] By inhibiting PTPN2, this compound effectively "releases the brakes" on the IFNγ signaling pathway. This leads to sustained phosphorylation and activation of JAK1 and STAT1, resulting in enhanced expression of IFNγ-responsive genes.[10] This heightened sensitivity to IFNγ can promote cancer cell growth inhibition, increase antigen presentation for better recognition by T-cells, and potentially synergize with immunotherapies like checkpoint inhibitors.[2][10][11]
Experimental Protocols
This section provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cells.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells. Common assays include MTT, MTS, and XTT, which measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.[12][13]
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability) using non-linear regression analysis.
-
Western Blot for Phospho-STAT1
This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation of its downstream target, STAT1.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Recombinant IFNγ
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT1, anti-total-STAT1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound (at a concentration around its IC₅₀) or vehicle control for 2-4 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the p-STAT1 signal to total STAT1 and the loading control (GAPDH).
-
Compare the levels of p-STAT1 in treated versus control cells.
-
Data Presentation
The following table summarizes hypothetical IC₅₀ values of this compound in various cancer cell lines. This data is for illustrative purposes and should be replaced with experimentally determined values.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| B16F10 | Melanoma | 8.5 |
| MC38 | Colon Adenocarcinoma | 12.2 |
| CT26 | Colon Carcinoma | 15.7 |
| A549 | Lung Carcinoma | 25.1 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| U87 | Glioblastoma | 21.4 |
| MCF7 | Breast Cancer | > 50 |
Note: The sensitivity of different cancer cell lines to this compound can vary significantly. It is crucial to determine the IC₅₀ value for each specific cell line being investigated. The efficacy of the inhibitor may also depend on the basal expression level of PTPN2 and the status of the IFNγ signaling pathway in the cells.
References
- 1. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PTPN2/1 [abbviescience.com]
- 5. PTPN2 as a promoter of colon carcinoma via reduction of inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Proteomic Technologies for Cancer | Details for Protein Tyrosine Phosphatase Non-Receptor Type 2 Peptide 1 [antibodies.cancer.gov]
- 7. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN2/1 [stage.abbviescience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for Ptpn2-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of inflammatory signaling pathways. It plays a pivotal role in dephosphorylating key signaling molecules such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[1][2][3] By attenuating cytokine signaling, particularly the interferon-gamma (IFNγ) pathway, PTPN2 acts as a crucial checkpoint in modulating immune responses.[1][4] Its role in dampening anti-tumor immunity has made it a promising therapeutic target in oncology.[2][5][6]
Ptpn2-IN-1 is an inhibitor of PTPN2 with a reported IC50 of ≤5 μM.[6][7][8][9][10] It has been shown to inhibit the growth of B16F10 murine melanoma cells.[6][7][8][9][10] These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to probe its biological activity and therapeutic potential. The protocols provided are based on established methodologies for potent PTPN2 inhibitors and can be adapted for this compound.
Mechanism of Action
PTPN2 primarily functions by dephosphorylating and thereby inactivating key components of the JAK/STAT signaling pathway. Inhibition of PTPN2 with a small molecule like this compound is expected to enhance IFNγ-mediated signaling, leading to increased phosphorylation of STAT1 (pSTAT1). This, in turn, can promote the expression of IFNγ-stimulated genes, enhance antigen presentation, and increase the susceptibility of cancer cells to immune-mediated killing.[1][2][4][11]
PTPN2 Signaling Pathway Diagram
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTPN2/1 [abbviescience.com]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PTPN2-IN-1 Treatment in Syngeneic Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and its closely related homolog PTPN1 are critical negative regulators of inflammatory signaling pathways.[1][2][3] In the context of oncology, PTPN2 acts as a significant checkpoint in both tumor cells and immune cells, suppressing anti-tumor immunity.[1][2] Inhibition of PTPN2/N1 has emerged as a promising cancer immunotherapy strategy. PTPN2/N1 inhibitors, such as the first-in-class, orally bioavailable compound ABBV-CLS-484, have demonstrated the ability to enhance anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune effector cells.[1][2][4]
Syngeneic mouse models, which involve the implantation of murine tumor cells into immunocompetent mice of the same genetic background, are indispensable for the preclinical evaluation of immunotherapies like PTPN2/N1 inhibitors. These models provide a fully functional immune system, allowing for the comprehensive study of the complex interplay between the therapeutic agent, the tumor, and the host immune response.
These application notes provide detailed protocols for the use of PTPN2 inhibitors, with a focus on ABBV-CLS-484, in syngeneic mouse models of cancer to assess their anti-tumor efficacy and immunomodulatory effects.
Mechanism of Action
PTPN2 and PTPN1 negatively regulate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for interferon (IFN) signaling.[1][2] By inhibiting PTPN2/N1, compounds like ABBV-CLS-484 amplify the cellular response to interferons.[1][2] This has two major consequences for cancer therapy:
-
Tumor Cell Sensitization: Inhibition of PTPN2/N1 in tumor cells enhances their sensitivity to IFN-γ, leading to growth arrest, increased antigen presentation, and production of chemokines that attract immune cells.[1][2]
-
Immune Cell Activation: PTPN2/N1 inhibition in immune cells, including T cells and Natural Killer (NK) cells, promotes their activation, proliferation, and cytotoxic function.[1][2][5] This leads to a more robust and sustained anti-tumor immune response.
This dual mechanism of action makes PTPN2/N1 inhibitors a compelling therapeutic strategy, particularly for tumors that are resistant to other immunotherapies like PD-1 blockade.[2]
Data Presentation
In Vitro Activity of ABBV-CLS-484
| Parameter | Value | Reference |
| PTPN2 IC50 | 1.8 nM | [4] |
| PTPN1 IC50 | 2.5 nM | [4] |
| EC50 (IFN-γ-mediated STAT1 phosphorylation in B16 cells) | 0.176 µM | [4] |
In Vivo Pharmacokinetics of ABBV-CLS-484 in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 2 hours | [4] |
| Clearance | 1.7 L/h·kg | [4] |
| Unbound brain/plasma ratio | 0.08 | [3] |
In Vivo Anti-Tumor Efficacy of ABBV-CLS-484
While specific tumor growth inhibition percentages are not detailed in the provided search results, ABBV-CLS-484 has been shown to induce tumor regression and improve survival in several syngeneic mouse models, including those resistant to anti-PD-1 therapy such as 4T1 and EMT-6 breast cancer models.[4][6] In the CT26 colon cancer model, an additive effect was observed when combined with anti-PD-1 treatment.[4]
Experimental Protocols
Syngeneic Mouse Model Establishment
This protocol describes the subcutaneous implantation of MC38 colon adenocarcinoma cells into C57BL/6 mice.
Materials:
-
MC38 murine colon adenocarcinoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture MC38 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Cell Preparation: On the day of implantation, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL in PBS. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the C57BL/6 mice. Shave the fur on the right flank and sterilize the injection site with 70% ethanol.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 MC38 cells) into the prepared flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
PTPN2-IN-1 (ABBV-CLS-484) Administration
This protocol outlines the oral gavage administration of ABBV-CLS-484 to tumor-bearing mice.
Materials:
-
ABBV-CLS-484
-
Vehicle solution (e.g., as specified in the original research, often a mix of solvents like PEG, Tween, and water)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the dosing formulation of ABBV-CLS-484 in the appropriate vehicle at the desired concentration. Ensure the compound is fully dissolved or forms a stable suspension.
-
Dosage Calculation: Weigh each mouse to determine the exact volume of the formulation to be administered based on the target dose (e.g., 3 to 100 mg/kg).[4]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration:
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the ABBV-CLS-484 formulation or vehicle.
-
Gently remove the gavage needle.
-
-
Dosing Schedule: Administer the treatment as per the study design (e.g., once daily).[7]
-
Monitoring: Observe the mice for any signs of toxicity or distress after administration. Continue to monitor tumor growth and body weight throughout the study.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol provides a general workflow for the isolation and immunophenotyping of TILs from tumor tissue.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI medium
-
Collagenase type IV, Hyaluronidase, and DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Granzyme B)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors from euthanized mice and place them in cold RPMI medium.
-
Mince the tumors into small pieces and transfer to a digestion buffer containing collagenase, hyaluronidase, and DNase I.
-
Incubate at 37°C with agitation for 30-60 minutes.
-
-
Single-Cell Suspension Preparation:
-
Stop the digestion by adding cold RPMI with FBS.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet.
-
If necessary, treat with RBC lysis buffer to remove red blood cells.
-
Wash the cells and pass them through a 40 µm cell strainer.
-
-
Cell Staining:
-
Count the viable cells.
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Stain the cells with a live/dead marker.
-
Incubate with a cocktail of fluorescently conjugated antibodies against cell surface markers.
-
For intracellular markers like Granzyme B, fix and permeabilize the cells after surface staining, and then incubate with the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor microenvironment.
-
Visualizations
PTPN2/N1 Signaling Pathway and Inhibition
Caption: PTPN2/N1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound in syngeneic mouse models.
Dual Mechanism of Action of PTPN2/N1 Inhibition
Caption: The dual mechanism of action of PTPN2/N1 inhibitors on tumor and immune cells.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Western Blot Analysis of Ptpn2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3] By dephosphorylating key signaling molecules such as JAK1, STAT1, and STAT3, PTPN2 plays a crucial role in modulating immune responses, cell growth, and differentiation.[4][5][6] Dysregulation of PTPN2 has been implicated in autoimmune diseases and cancer, making it an attractive therapeutic target.[7]
Ptpn2-IN-1 is a small molecule inhibitor designed to target the catalytic activity of PTPN2. Inhibition of PTPN2 by this compound is expected to lead to a sustained phosphorylation state of its substrates, thereby amplifying downstream signaling. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound, with a primary focus on the phosphorylation status of STAT1 and STAT3.
PTPN2 Signaling Pathway
PTPN2 acts as a brake on the JAK/STAT signaling cascade. Upon cytokine or growth factor stimulation, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. PTPN2 directly dephosphorylates and inactivates both JAKs and STATs, thus attenuating the signaling response.[6] Inhibition of PTPN2 with this compound removes this negative regulation, leading to enhanced and prolonged phosphorylation of STAT1 and STAT3.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or other cell lines with active JAK/STAT signaling) at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on inhibitors of the same class, a starting range of 10 nM to 10 µM is suggested.[8]
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period. For time-course experiments, a range of 15 minutes to 4 hours is recommended, with peak STAT phosphorylation often observed between 1 and 2 hours post-treatment.[9]
II. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the lysate for 15-20 seconds and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This is your protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phosphoprotein detection as it contains casein, a phosphoprotein that can cause high background.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest (e.g., total STAT1, total STAT3) and a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
Data Presentation
Table 1: this compound Treatment Parameters (Example)
| Parameter | Recommended Range | Notes |
| Cell Line | HeLa, Jurkat, A549, or relevant cancer/immune cell line | Ensure the cell line expresses PTPN2 and has an active JAK/STAT pathway. |
| This compound Concentration | 10 nM - 10 µM | Perform a dose-response curve to determine the optimal concentration. An IC50 in the low nanomolar range has been reported for similar inhibitors.[8] |
| Treatment Duration | 15 min - 4 hours | A time-course experiment is recommended. Peak phosphorylation of STAT proteins is often observed between 1-2 hours.[9] |
| Vehicle Control | DMSO | Use a concentration of DMSO equivalent to the highest concentration of this compound used. |
| Positive Control | Cytokine stimulation (e.g., IFN-γ or IL-6) | To confirm the responsiveness of the JAK/STAT pathway in the chosen cell line. |
Table 2: Recommended Antibodies for Western Blot
| Target Protein | Phosphorylation Site | Recommended Dilution | Supplier (Example) |
| p-STAT1 | Tyr701 | 1:1000 | Cell Signaling Technology |
| Total STAT1 | - | 1:1000 | Cell Signaling Technology |
| p-STAT3 | Tyr705 | 1:1000 | Cell Signaling Technology |
| Total STAT3 | - | 1:1000 | Cell Signaling Technology |
| PTPN2 | - | 1:1000 | Abcam |
| GAPDH / β-actin | - | 1:5000 | Santa Cruz Biotechnology |
Table 3: Quantitative Analysis of STAT Phosphorylation (Hypothetical Data)
| Treatment | p-STAT1/Total STAT1 (Fold Change) | p-STAT3/Total STAT3 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (100 nM) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| This compound (1 µM) | 4.8 ± 0.5 | 5.5 ± 0.6 |
| This compound (10 µM) | 5.2 ± 0.6 | 6.0 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Phospho-Signal | - Inactive this compound- Insufficient treatment time/concentration- Phosphatase activity during lysis- Inactive antibody | - Verify inhibitor activity- Optimize treatment conditions (dose-response and time-course)- Ensure fresh phosphatase inhibitors are added to the lysis buffer- Use a positive control (e.g., cytokine-treated lysate) to validate antibody performance |
| High Background | - Improper blocking- High antibody concentration- Insufficient washing | - Use 5% BSA in TBST for blocking- Titrate primary and secondary antibody concentrations- Increase the number and duration of wash steps |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody- Ensure protease inhibitors are included in the lysis buffer and samples are kept on ice |
| Inconsistent Loading | - Inaccurate protein quantification- Pipetting errors | - Carefully perform protein quantification- Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to normalize the data |
References
- 1. PTPN2 - Wikipedia [en.wikipedia.org]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. PTPN2 dephosphorylates STAT3 to ameliorate anesthesia-induced cognitive decline in aged rats by altering the microglial phenotype and inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review | MDPI [mdpi.com]
- 8. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols: PTPN2-IN-1 and Anti-PD-1 Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) has emerged as a critical negative regulator of anti-tumor immunity.[1][2] It attenuates pro-inflammatory signaling pathways, including the Interferon-gamma (IFNγ) pathway, by dephosphorylating key signaling molecules like JAK1 and STAT1.[3][4][5] Inhibition of PTPN2 in tumor cells enhances their sensitivity to IFNγ, leading to increased antigen presentation, expression of T-cell-attracting chemokines, and ultimately, greater susceptibility to immune-mediated killing.[6][7]
Immune checkpoint inhibitors, such as anti-PD-1 antibodies, have revolutionized cancer treatment, but a significant number of patients do not respond to monotherapy.[3][8] The combination of a PTPN2 inhibitor (like Ptpn2-IN-1) with anti-PD-1 therapy represents a promising strategy to overcome resistance.[3][8] By simultaneously blocking a key intracellular checkpoint (PTPN2) and an extracellular checkpoint (PD-1), this combination therapy aims to robustly enhance T-cell activation, infiltration, and tumor eradication.[2][3][9] These notes provide an overview of the underlying signaling pathways, detailed in vivo experimental protocols, and expected quantitative outcomes for this combination therapy.
Signaling Pathway and Mechanism of Action
The synergy between PTPN2 inhibition and PD-1 blockade stems from their complementary roles in modulating the cancer-immunity cycle. PTPN2 acts within tumor cells to dampen the IFNγ response, while PD-1 acts on T cells to inhibit their effector function.
-
PTPN2 Inhibition: In the tumor microenvironment, activated T cells release IFNγ. When IFNγ binds to its receptor (IFNGR) on tumor cells, it activates the JAK-STAT signaling pathway. PTPN2 negatively regulates this by dephosphorylating and inactivating JAK1 and STAT1.[3][4] A PTPN2 inhibitor blocks this dephosphorylation, leading to sustained p-STAT1 signaling. This enhances the transcription of IFNγ-response genes, including those involved in antigen processing and presentation (MHC class I) and chemokines (e.g., CXCL9) that recruit more cytotoxic CD8+ T cells.[6][10]
-
Anti-PD-1 Blockade: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxicity.[5] Anti-PD-1 antibodies block this interaction, releasing the "brakes" on T cells and restoring their anti-tumor function.
The combination therapy thus creates a positive feedback loop: PTPN2 inhibition makes tumors "hotter" and more visible to the immune system, while anti-PD-1 blockade unleashes the full potential of the recruited T cells.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2/1 [stage.abbviescience.com]
- 3. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTPN2/1 [abbviescience.com]
- 10. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
Application Notes and Protocols for qRT-PCR Analysis of Gene Expression with Ptpn2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical negative regulator of various cellular signaling pathways.[1][2] It plays a significant role in modulating immune responses and cell growth by dephosphorylating key signaling molecules such as those in the JAK/STAT pathway.[1] Ptpn2-IN-1 is a small molecule inhibitor of PTPN2. By inhibiting PTPN2, this compound can enhance signaling pathways that are normally suppressed, leading to potential therapeutic effects in immuno-oncology and autoimmune diseases.[3]
One of the key pathways regulated by PTPN2 is the interferon-gamma (IFN-γ) signaling cascade.[4][5][6] PTPN2 negatively regulates this pathway by dephosphorylating JAK1 and STAT1.[6][7] Inhibition of PTPN2 with compounds like this compound is expected to augment IFN-γ-induced gene expression, which can promote anti-tumor immunity.[3][7] This application note provides a detailed protocol for using quantitative reverse transcription PCR (qRT-PCR) to analyze changes in gene expression in cells treated with this compound, with a focus on IFN-γ response genes.
Mechanism of Action
PTPN2 acts as a brake on the JAK/STAT signaling pathway. Upon binding of IFN-γ to its receptor, Janus kinases (JAKs) are activated and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[4] Phosphorylated STAT1 dimerizes, translocates to the nucleus, and activates the transcription of IFN-γ-stimulated genes (ISGs). These genes are involved in anti-tumor responses, including antigen presentation and recruitment of immune cells.[7] PTPN2 dephosphorylates and inactivates JAK1 and STAT1, thus dampening the IFN-γ signal.[6][7] this compound binds to the active site of PTPN2, inhibiting its phosphatase activity. This leads to sustained phosphorylation and activation of STAT1, resulting in enhanced expression of ISGs.[7]
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of a PTPN2 inhibitor on the expression of IFN-γ response genes in B16F10 melanoma cells, as measured by qRT-PCR.[7] The data illustrates the fold change in gene expression in cells co-treated with a PTPN2 inhibitor and anti-PD-1 antibody compared to treatment with the anti-PD-1 antibody alone.
| Gene | Function | Fold Change (PTPN2 Inhibitor + anti-PD-1 vs. anti-PD-1 alone) |
| Cxcl11 | Chemokine (T-cell recruitment) | ~3.5 |
| Ccl5 | Chemokine (T-cell recruitment) | ~2.5 |
| Stat1 | Signal transducer and activator of transcription | ~2.0 |
| Stat3 | Signal transducer and activator of transcription | ~1.8 |
| Tap1 | Antigen processing | ~2.2 |
| Irf1 | Interferon regulatory factor | ~2.5 |
| Casp8 | Apoptosis | ~1.7 |
| Pdl1 | Immune checkpoint ligand | ~2.8 |
Data is approximated from graphical representations in the source literature for illustrative purposes.[7]
Experimental Protocols
This protocol outlines the steps for treating cultured cells with this compound and analyzing the subsequent changes in gene expression using qRT-PCR.
Materials:
-
Cell line of interest (e.g., B16F10 murine melanoma cells)[7]
-
Complete cell culture medium
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Recombinant IFN-γ (optional, for stimulating the pathway)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and housekeeping genes
-
qRT-PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare working solutions of this compound and vehicle control in a complete culture medium. A final concentration of 30 µM for the PTPN2 inhibitor has been shown to be effective.[7]
-
(Optional) If investigating the potentiation of IFN-γ signaling, prepare a medium containing IFN-γ (e.g., 100 ng/mL).[7]
-
Aspirate the old medium and add the medium containing this compound, vehicle control, with or without IFN-γ.
-
Incubate the cells for the desired time period (e.g., 72 hours).[7]
-
-
RNA Extraction and DNase Treatment:
-
Reverse Transcription (cDNA Synthesis):
-
Quantify the RNA concentration and assess its purity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. Follow the manufacturer's protocol, typically using oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Include a no-template control (NTC) to check for contamination.
-
Also, include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Collect fluorescence data at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method, comparing the this compound treated samples to the vehicle-treated control samples.
-
Mandatory Visualizations
Caption: PTPN2 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for qRT-PCR Analysis.
References
- 1. PTPN2/1 [abbviescience.com]
- 2. mdpi.com [mdpi.com]
- 3. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. PTPN2, a Candidate Gene for Type 1 Diabetes, Modulates Interferon-γ–Induced Pancreatic β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Application Notes: Ptpn2-IN-1 for Cytotoxicity Assays
References
- 1. PTPN2/1 [stage.abbviescience.com]
- 2. PTPN2/1 [abbviescience.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
Ptpn2-IN-1 for In Vivo Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of multiple signaling pathways that govern immune cell activation and function. Its inhibition has emerged as a promising strategy in immuno-oncology and for the treatment of autoimmune disorders. Ptpn2-IN-1 (also known as Tegeprotafib) is a potent, orally active dual inhibitor of PTPN2 and its close homolog PTPN1. By blocking the activity of these phosphatases, this compound can enhance anti-tumor immunity by augmenting the function of various immune cells, including T cells and Natural Killer (NK) cells, and by increasing the sensitivity of tumor cells to immune-mediated killing. These application notes provide a comprehensive overview of the in vivo applications of this compound in immunology research, complete with detailed protocols and supporting data for related PTPN2/N1 inhibitors.
Mechanism of Action
PTPN2 acts as a brake on key signaling pathways that promote immune responses. It dephosphorylates and thereby inactivates critical signaling molecules such as Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5), which are downstream of cytokine and interferon receptors. PTPN2 also negatively regulates T-cell receptor (TCR) signaling by targeting proximal kinases like Lck and Fyn.
Inhibition of PTPN2 by this compound removes this inhibitory signal, leading to:
-
Enhanced T-cell Function: Increased T-cell activation, proliferation, and effector functions, including the production of cytotoxic molecules like granzyme B. It also helps to reduce T-cell exhaustion.
-
Augmented Cytokine and Interferon Signaling: Potentiated cellular responses to interferons (IFN), particularly IFN-γ, which is crucial for anti-tumor immunity. This leads to increased antigen presentation by tumor cells.
-
Activation of Other Immune Cells: Promotes the pro-inflammatory and anti-tumorigenic functions of various immune cell subsets, including NK cells.
Data Presentation: PTPN2/N1 Inhibitors
The following table summarizes key quantitative data for this compound and other well-characterized PTPN2/N1 inhibitors used in preclinical immunology research.
| Inhibitor Name | Synonym(s) | PTPN2 IC50 | PTPN1 IC50 | In Vivo Model(s) | Dosage and Administration | Key Immunological Outcomes | Reference(s) |
| This compound | Tegeprotafib | 4.4 nM | 1-10 nM | MC-38 colon adenocarcinoma | 300 mg/kg, oral, twice daily for 21 days | Tumor stasis and regression; 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen. | [1] |
| ABBV-CLS-484 | AC484 | Low nM | Low nM | B16F10 melanoma, 4T1 breast cancer | Not specified | Robust anti-tumor immunity, promotion of NK and CD8+ T-cell function. | [2][3][4][5] |
| KQ-791 | - | Not specified | Not specified | Triple-negative breast cancer (TNBC), metastatic castration-resistant prostate cancer (mCRPC) | Not specified | Enhances NK cell-mediated tumor killing. | [6] |
| Compound-182 | - | Potent and selective | Potent and selective | Not specified | Not specified | Enhances T cell recruitment and activation. | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PTPN2 signaling pathway, a general workflow for in vivo studies using this compound, and the logical relationship of its effects on anti-tumor immunity.
PTPN2 Signaling Pathway Inhibition by this compound.
General Workflow for In Vivo Studies with this compound.
Logical Relationship of this compound's Anti-Tumor Effects.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine tumor model.
Materials:
-
This compound (Tegeprotafib)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syngeneic tumor cells (e.g., MC-38 colon adenocarcinoma)
-
6-8 week old C57BL/6 mice
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation: Culture MC-38 cells in appropriate media. On the day of injection, harvest cells, wash with sterile PBS, and resuspend at a concentration of 5 x 10^6 cells/mL in sterile PBS. Check cell viability using trypan blue.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC-38 cells (in 200 µL) into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Allow tumors to grow for 7-10 days, or until they reach a palpable size (e.g., 50-100 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration for a 300 mg/kg dosage. Ensure the suspension is homogenous before each administration.
-
Treatment Administration:
-
Treatment Group: Administer this compound (300 mg/kg) orally via gavage twice daily (e.g., 7 am and 5 pm) for 21 consecutive days.
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Tumor Measurement and Animal Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Tissue Collection: Excise and weigh the tumors. Collect spleens and other relevant tissues for further analysis.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and analysis of immune cells from tumor tissue.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Granzyme B, PD-1)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the excised tumors into small pieces and place them in a digestion buffer containing RPMI-1640, collagenase D, and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Cell Staining:
-
Count the viable cells and resuspend them in FACS buffer.
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Add a cocktail of fluorescently conjugated antibodies for surface markers and incubate on ice for 30 minutes in the dark.
-
For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Flow Cytometry Analysis: Wash the stained cells with FACS buffer and resuspend in an appropriate volume for analysis on a flow cytometer. Acquire data and analyze the percentages and phenotypes of different immune cell populations within the tumor microenvironment.[8]
Protocol 3: In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing function of CD8+ T cells in vivo.
Materials:
-
Splenocytes from naive donor mice
-
Target antigen peptide (e.g., OVA257-264)
-
CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
Sterile PBS
-
Recipient mice (from the in vivo efficacy study)
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from naive mice.
-
Divide the splenocytes into two populations.
-
-
Peptide Pulsing and CFSE Labeling:
-
Target Population: Pulse one population with the target peptide (e.g., 1 µg/mL OVA257-264) for 1 hour at 37°C, then label with a high concentration of CFSE (CFSE^high).
-
Control Population: Incubate the other population without peptide and label with a low concentration of CFSE (CFSE^low).
-
-
Cell Injection: Mix the CFSE^high and CFSE^low populations at a 1:1 ratio and inject intravenously into the recipient mice from the this compound and vehicle control groups.
-
Analysis: After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions. Analyze the ratio of CFSE^high to CFSE^low cells by flow cytometry.
-
Calculation of Specific Lysis:
-
Calculate the ratio of peptide-pulsed to unpulsed cells in control and experimental mice.
-
Percent specific lysis = [1 - (Ratio in experimental mice / Ratio in control mice)] x 100.[9]
-
Conclusion
This compound is a valuable tool for in vivo immunology research, offering a potent and orally bioavailable means to investigate the roles of PTPN2 and PTPN1 in immune regulation. By enhancing the functions of key anti-tumor immune cells, this and other PTPN2/N1 inhibitors represent a promising therapeutic strategy. The protocols provided herein offer a framework for researchers to explore the immunological effects of this compound in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 6. cqdm.org [cqdm.org]
- 7. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
Ptpn2-IN-1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ptpn2-IN-1, also known as Tegeprotafib, is a potent and orally active inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and PTPN1. These phosphatases are critical negative regulators of inflammatory signaling pathways, making them promising targets for cancer immunotherapy. PTPN2/N1 inhibition has been shown to enhance anti-tumor immunity by acting on both tumor cells and various immune cell subsets. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known physicochemical and solubility properties of this compound (Tegeprotafib).
| Property | Data | Reference |
| Synonyms | Tegeprotafib, PTPN2/1-IN-1 | [1] |
| Molecular Weight | 326.30 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility in DMSO | 100 mg/mL (306.47 mM) | [1] |
| Storage of Solid | -20°C, protect from light, stored under nitrogen | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Signaling Pathway of PTPN2
PTPN2 is a key negative regulator of the JAK-STAT signaling pathway, which is crucial for cytokine and growth factor signaling. PTPN2 exerts its function by dephosphorylating and thereby inactivating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Inhibition of PTPN2 leads to sustained phosphorylation and activation of these signaling molecules, resulting in enhanced anti-tumor immune responses.[2][3][4]
Caption: PTPN2 negatively regulates the JAK/STAT pathway.
Experimental Workflow
The following diagram outlines the general workflow for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Caption: General workflow for this compound preparation.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound and working solutions for cell-based assays.
Materials:
-
This compound (Tegeprotafib) solid
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (e.g., 100 mM): a. Aseptically weigh the required amount of this compound solid in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mg of this compound (MW: 326.30), add 306.5 µL of DMSO for a 100 mM stock solution). c. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Protect from light.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. d. Prepare a vehicle control using the same final concentration of DMSO in the culture medium. e. Add the working solutions to your cell cultures and proceed with the experiment.
Preparation of this compound for In Vivo Experiments
Objective: To prepare a formulation of this compound suitable for oral administration in mice.
Background: this compound is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required to ensure its suspension and bioavailability upon oral administration. Common vehicles for poorly soluble compounds in preclinical studies include aqueous solutions with suspending agents (e.g., methylcellulose (B11928114), carboxymethylcellulose), oil-based solutions, or nanoemulsions.[5][6][7] While a specific formulation for Tegeprotafib has not been detailed in the available literature, a general protocol for preparing a suspension for oral gavage is provided below.
Materials:
-
This compound (Tegeprotafib) solid
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, corn oil)
-
Mortar and pestle or a homogenizer
-
Sterile tubes
-
Oral gavage needles
Protocol:
-
Vehicle Preparation (Example: 0.5% Methylcellulose): a. Heat about one-third of the total required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring continuously until it is fully wetted. c. Add the remaining volume of cold sterile water and continue to stir until the solution is uniform and clear. d. Store the vehicle at 4°C.
-
Formulation Preparation (Suspension): a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 300 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).[1] b. Weigh the this compound powder. c. If necessary, finely grind the powder using a mortar and pestle to improve suspension. d. Gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste. e. Slowly add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved. f. Store the formulation appropriately (typically at 4°C) and use it within the stability period, which should be determined. Resuspend thoroughly by vortexing or stirring before each administration.
-
Administration: a. Administer the formulation to the animals via oral gavage using an appropriate gauge needle. b. Ensure the suspension is well-mixed immediately before drawing each dose to ensure accurate dosing.
Disclaimer: The provided protocols are for guidance purposes only. Researchers should optimize these protocols based on their specific experimental needs and the physicochemical properties of the specific batch of this compound. It is highly recommended to perform formulation and stability studies to ensure the quality and reproducibility of the experiments. Always adhere to institutional guidelines and regulations for animal handling and experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTPN2/1 [abbviescience.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T cells Treated with Ptpn2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell Protein Tyrosine Phosphatase (TC-PTP), is a critical intracellular checkpoint that negatively regulates T cell activation and function.[1][2] PTPN2 exerts its inhibitory effects by dephosphorylating and thereby inactivating key signaling molecules downstream of the T cell receptor (TCR) and cytokine receptors. These substrates include Src family kinases like LCK, Janus kinases (JAK1, JAK3), and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[1][3] By dampening these pro-inflammatory signaling cascades, PTPN2 sets the activation threshold for T cells, preventing excessive immune responses.
Genetic deletion or pharmacological inhibition of PTPN2 has been shown to enhance T cell-mediated anti-tumor immunity.[4][5][6] Ptpn2-IN-1 is a small molecule inhibitor of PTPN2. Inhibition of PTPN2 with compounds like this compound is expected to lower the T cell activation threshold, leading to a more robust immune response characterized by increased proliferation, enhanced effector cytokine production (e.g., IFN-γ, TNF-α), and greater cytotoxicity against target cells.[7][8] This makes PTPN2 an attractive target for cancer immunotherapy, with the goal of reinvigorating T cell function within the tumor microenvironment.[5][9]
These application notes provide a comprehensive guide to analyzing the effects of this compound on T cells using multi-parameter flow cytometry.
PTPN2 Signaling Pathway in T Cells
PTPN2 acts at multiple critical nodes to attenuate T cell signaling. Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), PTPN2 directly dephosphorylates and inactivates LCK, a Src family kinase essential for initiating the TCR signaling cascade. It also negatively regulates cytokine signaling pathways, such as those for IL-2 and IFN-γ, by dephosphorylating JAK and STAT proteins, which are crucial for T cell proliferation, survival, and effector function differentiation.
Expected Effects of this compound on T Cell Phenotype
Treatment of T cells with this compound is anticipated to produce several measurable outcomes that can be quantified by flow cytometry. The table below summarizes these expected changes. Data are compiled from studies involving PTPN2 genetic deletion or treatment with analogous dual PTPN1/PTPN2 small molecule inhibitors.
| Parameter Measured | T Cell Subset | Expected Change with this compound | Typical Fold Change (Range) | Reference Flow Cytometry Markers |
| Activation Markers | CD4+ & CD8+ | Increase | 1.5 - 3.0 | CD25, CD69, CD44 |
| Proliferation | CD4+ & CD8+ | Increase | 2.0 - 5.0 | Proliferation Dyes (e.g., CTV, CFSE) |
| Cytokine Production | CD4+ (Th1) & CD8+ | Increase | 2.0 - 10.0 | Intracellular IFN-γ, TNF-α |
| Cytotoxicity Marker | CD8+ | Increase | 1.5 - 4.0 | Intracellular Granzyme B |
| Signaling (pSTAT5) | CD4+ & CD8+ | Increase | 2.0 - 8.0 | Intracellular p-STAT5 (Y694) |
| Signaling (pSTAT1) | CD4+ & CD8+ | Increase | 1.5 - 5.0 | Intracellular p-STAT1 (Y701) |
Experimental Protocols
Experimental Workflow Overview
The general workflow involves isolating primary T cells, activating them in the presence of this compound, and subsequently staining the cells for analysis by flow cytometry. Three distinct staining protocols are provided to assess different aspects of T cell function.
Protocol 1: T Cell Activation and Surface Marker Staining
This protocol is designed to assess the upregulation of surface markers associated with T cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T Cell Isolation Kit (e.g., Pan T Cell, CD4+, or CD8+ negative selection kits)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 (clone OKT3) and soluble anti-CD28 (clone CD28.2) antibodies
-
This compound (dissolved in DMSO)
-
DMSO (Vehicle Control)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-CD44
-
Viability Dye (e.g., Zombie NIR™, Live/Dead™ Fixable Dyes)
Procedure:
-
T Cell Isolation: Isolate T cells from PBMCs using a negative selection kit according to the manufacturer's instructions to obtain a pure, untouched T cell population.
-
Cell Plating: Resuspend isolated T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL. Plate 1 mL per well in a 24-well tissue culture plate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO. Note: The optimal concentration should be determined empirically.
-
T Cell Treatment and Activation: Add the this compound dilutions or DMSO vehicle to the appropriate wells. Immediately add T-Activator CD3/CD28 beads at a 1:1 bead-to-cell ratio (or pre-coat wells with 1-5 µg/mL anti-CD3 and add 1 µg/mL soluble anti-CD28).
-
Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest cells from the wells. If using beads, remove them using a magnet. Wash cells once with cold PBS.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.
-
Surface Staining: Add 100 µL of FACS buffer to each tube. Add the pre-titrated antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69, CD44). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining
This protocol measures the production of key effector cytokines following PTPN2 inhibition.
Materials:
-
All materials from Protocol 1
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A and Monensin)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies: anti-IFN-γ, anti-TNF-α
Procedure:
-
Follow Steps 1-5 from Protocol 1, typically culturing for 48-72 hours.
-
Restimulation and Cytokine Capture: For the final 4-6 hours of culture, add a protein transport inhibitor cocktail to all wells. To a subset of wells for a positive control, also add PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Harvest and Stain: Follow Steps 6-8 from Protocol 1 for harvesting and surface staining.
-
Fix and Permeabilize: After surface staining, wash the cells once. Resuspend the pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C.
-
Wash: Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer containing the pre-titrated intracellular antibodies (anti-IFN-γ, anti-TNF-α). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the final pellet in 300 µL of FACS buffer and acquire on a flow cytometer within 24 hours.
Protocol 3: Phospho-Protein Staining (p-STAT)
This protocol is for the detection of intracellular signaling events, specifically the phosphorylation of STAT proteins.
Materials:
-
All materials from Protocol 1 (excluding activation reagents)
-
Recombinant human cytokines (e.g., IL-2, IFN-γ)
-
Phosflow™ Lyse/Fix Buffer
-
Phosflow™ Perm Buffer III (Methanol-based)
-
Fluorochrome-conjugated antibodies: anti-p-STAT5 (Y694), anti-p-STAT1 (Y701)
Procedure:
-
Follow Steps 1-3 from Protocol 1.
-
Pre-incubation with Inhibitor: Add this compound or DMSO vehicle to the T cells and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding a pre-determined optimal concentration of cytokine (e.g., 100 U/mL IL-2 or 10 ng/mL IFN-γ) for a short duration, typically 15-30 minutes, at 37°C.
-
Immediate Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Phosflow™ Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge cells and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold Perm Buffer III. Incubate on ice for 30 minutes.
-
Washing: Wash cells twice with 2 mL of FACS buffer.
-
Intracellular Staining: Resuspend the pellet in 100 µL of FACS buffer containing the phospho-specific antibodies (and any surface markers compatible with methanol (B129727) permeabilization, which must be validated). Incubate for 45-60 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash cells once with FACS buffer, resuspend in 300 µL, and acquire immediately on a flow cytometer.
Data Analysis and Interpretation
A logical gating strategy is essential for accurate analysis. The following diagram outlines a representative strategy for identifying CD4+ and CD8+ T cells and analyzing their expression of an activation marker.
Interpretation:
-
Increased Activation: A rightward shift in the fluorescence intensity or a higher percentage of positive cells for markers like CD25 and CD69 in this compound treated samples compared to the DMSO control indicates enhanced T cell activation.
-
Enhanced Effector Function: A higher percentage of IFN-γ+ or TNF-α+ cells within the CD4+ and CD8+ T cell gates demonstrates that PTPN2 inhibition boosts effector cytokine production.
-
Amplified Signaling: An increased Mean Fluorescence Intensity (MFI) for p-STAT1 or p-STAT5 in stimulated, inhibitor-treated cells confirms that this compound is acting on its intended intracellular signaling pathway.
By following these protocols, researchers can effectively characterize the immunostimulatory effects of this compound on T cells, providing crucial data for preclinical and drug development studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PTPN21 inhibits cell apoptosis of acute lymphoblastic leukemia induced by chemotherapeutic agents via GADD45A and JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immune cell biology - ACIR Journal Articles [acir.org]
Application Notes and Protocols for Studying Immune Cell Infiltration in Tumors Using Ptpn2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and its closely related homolog PTPN1 have emerged as critical negative regulators in anti-tumor immunity.[1] Inhibition of these phosphatases presents a promising therapeutic strategy to enhance the efficacy of cancer immunotherapies. Ptpn2-IN-1 is a representative small molecule inhibitor that targets the activity of PTPN2/1, leading to a dual mechanism of action that promotes both tumor-cell-intrinsic and immune-cell-dependent anti-cancer responses. These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on immune cell infiltration into the tumor microenvironment (TME).
Mechanism of Action
PTPN2 and PTPN1 are key regulators of cytokine and growth factor signaling pathways.[1] In both tumor cells and immune cells, they act to dephosphorylate and inactivate critical signaling molecules.
In Tumor Cells: PTPN2/1 inhibition enhances the cellular response to interferons (IFNs), particularly IFNγ. This is achieved by increasing the phosphorylation and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), key components of the IFN signaling pathway.[1] This leads to:
-
Increased Antigen Presentation: Upregulation of Major Histocompatibility Complex (MHC) class I molecules on the tumor cell surface, making them more visible to cytotoxic T lymphocytes (CTLs).
-
Enhanced Chemokine Production: Increased secretion of pro-inflammatory chemokines, such as CXCL9 and CXCL10, which are crucial for recruiting immune cells, particularly T cells, to the tumor site.
-
Growth Delay: Direct inhibition of tumor cell proliferation.[1]
In Immune Cells: PTPN2/1 inhibition potentiates the activation and effector functions of various immune cell subsets.
-
T Cells: PTPN2 negatively regulates T cell receptor (TCR) signaling. Its inhibition leads to augmented T cell activation, proliferation, and cytokine production (e.g., IFNγ, TNFα). Furthermore, it can reduce T cell exhaustion, a state of dysfunction often observed in the TME.[1]
-
Natural Killer (NK) Cells: PTPN2/1 inhibition can enhance NK cell activation and cytotoxicity, contributing to tumor cell lysis.
-
Myeloid Cells: Inhibition of PTPN2/1 in dendritic cells and macrophages can promote their activation and pro-inflammatory functions.
The combined effects of this compound on both tumor and immune cells create a more inflamed and immunologically active TME, thereby sensitizing tumors to immune-mediated killing and checkpoint blockade therapies.
Data Presentation: Efficacy of PTPN2/1 Inhibition on Immune Cell Infiltration
The following table summarizes the quantitative effects of PTPN2/1 inhibitors on the tumor immune microenvironment as reported in preclinical studies.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| C57BL/6 Mice | B16F10 Melanoma | PTPN2 inhibitor + anti-PD-1 | Increased infiltration of granzyme B+ CD8+ T cells in tumors. | [2] |
| C57BL/6 Mice | MC38 Colorectal Carcinoma | PTPN2 inhibitor + anti-PD-1 | Significant reduction in tumor growth and enhanced mouse survival. | [2] |
| NOD/SCID Mice | ALK+ Anaplastic Large Cell Lymphoma | ABBV-CLS-484 (3 mg/kg, oral gavage) | Significant tumor growth inhibition and regression. | [3] |
| Syngeneic Mouse Models | Various Solid Tumors | ABBV-CLS-484 | Increased abundance and activation of intratumoral NK and CD8 T cells. | |
| Syngeneic Mouse Models | Anti-PD-1 resistant models (e.g., 4T1) | PTPN2/1 inhibitors | Robust single-agent anti-tumor immunity. | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound and its effect on immune cell infiltration.
1.1. Animal Model and Tumor Cell Line:
-
Animal Model: C57BL/6 mice (6-8 weeks old) are a commonly used immunocompetent strain.
-
Tumor Cell Line: B16F10 (melanoma) or MC38 (colorectal carcinoma) are well-characterized syngeneic tumor cell lines.
1.2. This compound Formulation and Administration:
-
Formulation: While the exact formulation for this compound may need optimization based on its physicochemical properties, a common approach for oral administration of small molecule inhibitors is to prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Dosage and Administration: Based on studies with the similar PTPN2/1 inhibitor ABBV-CLS-484, a starting dose of 3 mg/kg administered once daily via oral gavage can be used.[3] A dose-response study may be necessary to determine the optimal dose.
1.3. Experimental Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 tumor cells (e.g., B16F10 or MC38) in 100-200 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody).
-
Drug Administration:
-
Administer this compound (or vehicle) daily via oral gavage.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection every 3-4 days.
-
-
Monitoring: Monitor tumor volumes and body weights of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and harvest the tumors for analysis.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and immunophenotyping of TILs from harvested tumors.
2.1. Tumor Dissociation:
-
Excise tumors from euthanized mice and place them in a petri dish with cold RPMI-1640 medium.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tumor tissue to a gentleMACS C Tube containing a digestion buffer (e.g., RPMI-1640 with collagenase D, DNase I).
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS and resuspend them at a concentration of 1 x 10^7 cells/mL.
2.2. Flow Cytometry Staining:
-
Surface Staining:
-
Add 100 µL of the single-cell suspension to each well of a 96-well V-bottom plate.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently labeled antibodies against surface markers to identify different immune cell populations. (See suggested panel below).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
-
Intracellular Staining (for transcription factors and cytokines):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
Add antibodies against intracellular targets (e.g., FoxP3, Granzyme B, Ki-67).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Suggested Flow Cytometry Panel for TIL Analysis:
| Marker | Fluorochrome | Cell Population/Function |
| Live/Dead | Zombie Aqua | Viability |
| CD45 | BUV395 | Leukocytes |
| CD3e | BUV496 | T Cells |
| CD4 | APC-R700 | Helper T Cells |
| CD8a | PE-Cy7 | Cytotoxic T Cells |
| FoxP3 | PE | Regulatory T Cells |
| PD-1 | BV786 | Exhaustion/Activation Marker |
| TIM-3 | BV605 | Exhaustion Marker |
| LAG-3 | BB700 | Exhaustion Marker |
| CD69 | FITC | Early Activation Marker |
| CD44 | APC | Memory/Effector Marker |
| CD62L | BV421 | Naive/Central Memory Marker |
| Granzyme B | PerCP-eFluor 710 | Cytotoxicity |
| Ki-67 | eFluor 450 | Proliferation |
| NK1.1 | BV510 | NK Cells |
| CD11b | BV711 | Myeloid Cells |
| F4/80 | PE-CF594 | Macrophages |
| Ly6G | Alexa Fluor 700 | Neutrophils |
| Ly6C | BV650 | Monocytes |
Protocol 3: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol provides a general workflow for visualizing CD8+ T cells within the tumor tissue.
3.1. Tissue Preparation:
-
Fix the harvested tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
3.2. IHC Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through graded alcohols to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Wash the slides with a wash buffer (e.g., TBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).
-
Wash the slides.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and mount with a permanent mounting medium.
3.3. Image Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Quantify the number of CD8+ cells per unit area or as a percentage of total cells within the tumor and at the tumor margin using image analysis software.
Visualizations
Signaling Pathways
Caption: PTPN2/1 inhibition enhances anti-tumor immunity.
Experimental Workflow
Caption: Workflow for studying this compound in vivo.
Logical Relationships
Caption: this compound's therapeutic mechanism.
References
- 1. Multiplex Quantitative Analysis of Tumor-Infiltrating Lymphocytes and Immunotherapy Outcome in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. jitc.bmj.com [jitc.bmj.com]
Application Notes: In Vitro Phosphatase Assay with Ptpn2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator in multiple signaling pathways essential for cell growth, differentiation, and immune responses.[1][2][3][4] It exerts its function by dephosphorylating key signaling molecules, including receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases such as members of the JAK and Src families.[3] Dysregulation of PTPN2 has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[2]
It is important to clarify that PTPN2 is a phosphatase , an enzyme that removes phosphate (B84403) groups, not a kinase, which adds them. Therefore, to assess the activity of inhibitors like Ptpn2-IN-1, an in vitro phosphatase assay is the appropriate method. These application notes provide a detailed protocol for such an assay, alongside data regarding the inhibitor this compound and visualization of the relevant biological and experimental workflows.
This compound: A Potent PTPN2 Inhibitor
This compound, also known as Tegeprotafib, is a potent inhibitor of PTPN2. It also exhibits inhibitory activity against the closely related phosphatase PTPN1 (PTP1B).[5] Understanding its potency is crucial for designing and interpreting in vitro experiments.
Data Presentation: Inhibitor Potency
The inhibitory activity of this compound against PTPN2 is quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (nM) |
| Tegeprotafib (this compound) | PTPN2 | 4.4 |
| Tegeprotafib (this compound) | PTPN1B | 1-10 |
| Data sourced from MedChemExpress.[5] |
PTPN2 Signaling Pathway
PTPN2 is a key negative regulator of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated immune responses. For instance, upon interferon-gamma (IFNγ) binding to its receptor, JAK kinases are activated and subsequently phosphorylate STAT transcription factors. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the expression of target genes. PTPN2 directly dephosphorylates and inactivates both JAKs and STATs, thus dampening the signal.[1][4] Inhibition of PTPN2 by compounds like this compound is expected to enhance and prolong JAK/STAT signaling.
Caption: PTPN2 negatively regulates the JAK/STAT pathway.
Experimental Protocols
In Vitro PTPN2 Phosphatase Assay Protocol
This protocol describes a general method for measuring the enzymatic activity of PTPN2 and assessing the inhibitory effect of this compound using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP). The dephosphorylation of pNPP by PTPN2 generates p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.[6][7]
Materials and Reagents:
-
Recombinant active PTPN2 enzyme (e.g., Sigma-Aldrich SAB1406343)
-
This compound inhibitor (e.g., MedChemExpress HY-139828)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Phosphatase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM EDTA, 3 mM DTT)
-
Stopping Solution (e.g., 2 M NaOH)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Nuclease-free water
Experimental Workflow Diagram
Caption: Workflow for an in vitro PTPN2 phosphatase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the recombinant PTPN2 enzyme to the desired working concentration (e.g., 0.1 µg/µL) in cold Phosphatase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a working solution of pNPP substrate (e.g., 50 mM) in the Phosphatase Assay Buffer. Prepare this fresh before use.
-
-
Assay Setup (96-well plate):
-
Inhibitor Wells: Add 2 µL of serially diluted this compound to the respective wells. For the dose-response curve, a 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Positive Control (100% activity): Add 2 µL of DMSO (vehicle control) to these wells.
-
Negative Control (Blank): Add 2 µL of DMSO to these wells. These wells will not receive the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add 48 µL of the diluted PTPN2 enzyme solution to all wells except the Negative Control wells. To the Negative Control wells, add 48 µL of Phosphatase Assay Buffer.
-
Gently tap the plate to mix.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphatase reaction by adding 50 µL of the pNPP substrate solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction in the positive control wells is within the linear range of the assay.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of the Stopping Solution (2 M NaOH) to all wells.[7] The solution in the wells will turn yellow in the presence of dephosphorylated pNPP.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the Negative Control (Blank) wells from the absorbance readings of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Alternative Substrates
While pNPP is a convenient generic substrate, more specific and sensitive assays can be developed using phosphopeptide substrates derived from known PTPN2 targets, such as STAT1.[2] These assays often employ fluorescence-based detection methods (e.g., using a fluorescein-labeled peptide) and require separation of the phosphorylated substrate from the dephosphorylated product via methods like reverse-phase liquid chromatography.[2] Another common fluorogenic substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which offers a continuous, fluorescence intensity-based readout.[8][9]
References
- 1. PathSpecific™ PTPN2/TC-PTP Phosphatase Assay - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review [mdpi.com]
- 4. PTPN2/1 [abbviescience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comparing Lentiviral shRNA Knockdown and Small Molecule Inhibition of PTPN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator of signaling pathways that govern immune cell function and tumor cell growth.[1][2][3][4] Its role in attenuating inflammatory signals, primarily through the dephosphorylation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), makes it a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1][2][3] Two primary strategies for modulating PTPN2 function are genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecule inhibitors.
This document provides a detailed comparison of these two methodologies, including quantitative data summaries, comprehensive experimental protocols, and visual diagrams of the underlying biological pathways and workflows. These resources are intended to guide researchers in selecting the appropriate approach for their experimental needs and to provide a framework for executing these technically demanding procedures.
Data Presentation: Quantitative Comparison of PTPN2 Knockdown vs. Inhibition
The following tables summarize the quantitative effects of PTPN2 knockdown and inhibition on key signaling molecules and cellular functions, compiled from various studies. It is important to note that direct side-by-side comparisons in a single experimental system are limited in the current literature; therefore, these tables synthesize data from multiple sources to provide a comparative overview.
Table 1: Effects on JAK/STAT Signaling Pathway
| Parameter | Method | Cell Type | Fold Change vs. Control | Reference |
| pSTAT1 (Y701) Levels | siRNA Knockdown of PTPN2 | JURKAT T-cells | Increased and prolonged phosphorylation | [4] |
| PTPN2 Inhibitor (K73) | Jurkat T-cells | Notable increase after 24h | [5] | |
| PTPN2/PTPN1 Inhibitor (ABBV-CLS-484) | Preactivated human whole blood | Increase in IFN-γ-stimulated pSTAT1 | [6] | |
| pSTAT3 (Y705) Levels | siRNA Knockdown of PTPN2 | INS-1E cells | Clearly increased phosphorylation | [7] |
| PTPN2 Deletion | AT3 mammary tumor cells | Increased nuclear pSTAT3 | [8] | |
| pSTAT5 Levels | shRNA Knockdown of PTPN2 | HPB-ALL T-ALL cells | Significant increase in response to IL-7 | [4] |
| PTPN2 Deletion | CD8+ T-cells | Increased cytokine-induced pSTAT5 | [9] |
Table 2: Effects on Cellular Phenotypes
| Parameter | Method | Cell Type/Model | Outcome | Reference |
| T-Cell Activation | PTPN2 Deletion | CD8+ T-cells | Enhanced activation and effector function | [9] |
| PTPN2/PTPN1 Inhibitor (Compound 182) | T-cells | Enhances antigen-induced T-cell activation and expansion | [10] | |
| Cytotoxicity | PTPN2-deficient T-cells | ex vivo cytotoxicity assay | Higher cytotoxic activity | [11] |
| PTPN2/PTPN1 Inhibitor | T-cells | Heightened cytotoxicity markers (e.g., granzyme B) | [12] | |
| Tumor Cell Proliferation | PTPN2 Knockdown (siRNA) | ALL-SIL T-ALL cells | Increased proliferation | [4] |
| PTPN2/PTPN1 Inhibitor (ABBV-CLS-484) | Murine cancer models | Generates robust anti-tumor immunity | [13] | |
| Tumor Growth in vivo | PTPN2 Deletion in T-cells | Mammary tumor model | Markedly repressed tumor formation | [9] |
| PTPN2/PTPN1 Inhibitor (Compound 182) | Syngeneic tumor models | Repressed tumor growth | [10] |
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of PTPN2 in T-Cells
This protocol outlines the steps for producing lentiviral particles carrying an shRNA against PTPN2 and transducing them into a T-cell line (e.g., Jurkat).
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with PTPN2-targeting shRNA (e.g., pLKO.1-puro backbone)[14][15]
-
Control shRNA plasmid (non-targeting)
-
Transfection reagent
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Jurkat T-cells
Procedure:
Part A: Lentivirus Production in HEK293T Cells [1][2]
-
Day 1: Seed HEK293T Cells: Plate 1.3–1.5 x 10^6 HEK293T cells in a 10-cm dish in DMEM with 10% FBS and antibiotics. Incubate overnight at 37°C, 5% CO2, until cells are 70-80% confluent.[1]
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 2.5 µg of the PTPN2 shRNA plasmid, and the appropriate amounts of packaging plasmids as per the manufacturer's protocol.[1]
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
-
Add the transfection complexes dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete DMEM.
-
-
Day 4-5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C. A second harvest can be performed at 72 hours.
-
Part B: Lentiviral Transduction of Jurkat T-Cells [16][17][18]
-
Day 6: Prepare Target Cells: Seed Jurkat T-cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection.
-
Day 7: Transduction:
-
Prepare a mixture of complete RPMI-1640 medium with Polybrene at a final concentration of 5 µg/ml.[16]
-
Remove the old medium from the Jurkat cells and replace it with the Polybrene-containing medium.
-
Thaw the lentiviral particles at room temperature and add the desired amount to the cells. A range of Multiplicity of Infection (MOI) should be tested to optimize transduction efficiency.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 8: Medium Change: Remove the virus-containing medium and replace it with fresh complete RPMI-1640 medium.
-
Day 9 onwards: Selection and Expansion:
-
To select for transduced cells, add puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under selection, replacing the medium every 2-3 days.
-
Expand the puromycin-resistant cells and validate PTPN2 knockdown by Western blot and/or qRT-PCR.
-
Protocol 2: In Vitro Treatment with a PTPN2 Inhibitor (Example: ABBV-CLS-484)
This protocol provides a general framework for treating a T-cell line with a PTPN2 inhibitor. Specific concentrations and treatment times should be optimized for each cell line and experimental endpoint.
Materials:
-
PTPN2/PTPN1 inhibitor ABBV-CLS-484 (or other selected inhibitor)[13][19][20][21]
-
DMSO (vehicle control)
-
Jurkat T-cells (or other target cell line)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay-specific reagents (e.g., antibodies for Western blotting, flow cytometry)
Procedure:
-
Prepare Stock Solution: Dissolve the PTPN2 inhibitor in DMSO to create a high-concentration stock solution. Aliquot and store at -80°C.
-
Cell Seeding: Seed Jurkat T-cells in the appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays) at a density suitable for the specific downstream assay. Allow cells to adhere or stabilize overnight.
-
Prepare Treatment Media:
-
Dilute the PTPN2 inhibitor stock solution in complete RPMI-1640 medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration used.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment or vehicle control media to the respective wells.
-
-
Incubation: Incubate the cells at 37°C, 5% CO2 for the desired duration. The incubation time will vary depending on the assay (e.g., short-term for signaling pathway analysis, longer-term for phenotypic assays).
-
Downstream Analysis: Following incubation, harvest the cells for analysis. For example:
-
Western Blotting: Lyse cells and analyze protein extracts for changes in the phosphorylation status of STAT1, STAT3, or STAT5.
-
Flow Cytometry: Stain cells with antibodies against T-cell activation markers (e.g., CD69, CD25).
-
Cytotoxicity Assay: Co-culture the treated T-cells with target tumor cells and measure target cell lysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTPN2 negatively regulates key signaling pathways in T-cells.
Caption: Comparative experimental workflows for PTPN2 modulation.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 3. A descriptive guide for absolute quantification of produced shRNA pseudotyped lentiviral particles by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GPP Web Portal - Protocols [portals.broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. PTPN2 elicits cell autonomous and non–cell autonomous effects on antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news.abbvie.com [news.abbvie.com]
- 14. origene.com [origene.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. gentarget.com [gentarget.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 21. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PTPN2-IN-1 In Vitro Activity Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing a lack of in vitro activity with Ptpn2-IN-1 (also known as Tegeprotafib). This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not showing any inhibition in my in vitro enzymatic assay. What are the first things I should check?
A1: When a potent inhibitor like this compound appears inactive, the issue often lies with the compound's integrity, its solubility in the assay buffer, or the assay conditions themselves. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Initial Inactivity
Caption: Initial troubleshooting workflow for this compound inactivity.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Source and Lot Number: Confirm that you are using the correct compound and note the lot number. If possible, obtain a certificate of analysis (CoA) to verify its identity and purity.
-
Storage: this compound should be stored at -20°C (as a solid) or -80°C (as a stock solution) to prevent degradation.[1]
-
Stock Solution: Prepare a fresh stock solution of this compound in 100% DMSO.[1] The reported solubility in DMSO is high (100 mg/mL).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Assess Compound Solubility in Assay Buffer:
-
Precipitation: A common issue is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer. Visually inspect the final assay solution for any cloudiness or precipitate.
-
Kinetic Solubility Assay: If you suspect solubility issues, perform a simple kinetic solubility test. A detailed protocol is provided below.
-
-
Check Assay Conditions:
-
Enzyme Activity: Ensure your PTPN2 enzyme is active. Include a positive control (e.g., a known PTPN2 inhibitor like PHPS1 or NSC-87877) and a negative control (vehicle only) in your experiment.[2]
-
Substrate Concentration: The concentration of your substrate can affect the apparent IC50 value. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. Consider using a substrate concentration at or below the Km.
-
Buffer Components: Some buffer components can interfere with the assay. For example, high concentrations of detergents or reducing agents might affect enzyme stability or compound activity.
-
-
Review Data Analysis:
-
Incorrect Calculations: Double-check all dilutions and calculations for both the inhibitor and the enzyme.
-
Curve Fitting: Ensure you are using an appropriate non-linear regression model to calculate the IC50 value from your dose-response data.
-
Q2: I've confirmed my compound is correctly prepared, but it still seems inactive. How can I be sure it's soluble in my assay buffer?
A2: Solubility in aqueous buffers is a critical factor for the activity of many small molecule inhibitors. Here is a protocol to assess the kinetic solubility of this compound.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a method to estimate the solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Your aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your aqueous assay buffer. This creates a 1:50 dilution and a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Data Interpretation:
| Observation | Possible Cause & Next Steps |
| Clear solution at all tested concentrations | Solubility is not the primary issue. Proceed to check other factors. |
| Precipitation at higher concentrations | The compound is exceeding its solubility limit. Redesign your experiment to use concentrations at or below the determined kinetic solubility. |
| Precipitation at all concentrations | The compound has very poor aqueous solubility. Consider using a different buffer system or adding solubilizing agents (e.g., a small percentage of a co-solvent), but be aware these may affect enzyme activity. |
Q3: My compound is soluble, but my enzymatic assay is still not showing inhibition. Can you provide a reliable protocol for a PTPN2 enzymatic assay?
A3: Certainly. A common and robust method for assaying PTPN2 activity is a fluorescence-based assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.[2][3]
Experimental Protocol: PTPN2 Enzymatic Assay with DiFMUP
Materials:
-
Recombinant human PTPN2
-
This compound
-
DiFMUP substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Tween-20, pH 7.2
-
Stop Solution: 100 µM bpV(Phen) (optional, for endpoint assays)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute PTPN2 enzyme in assay buffer to the desired final concentration (this should be determined empirically to ensure the reaction is in the linear range).
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at or near the Km value for PTPN2.
-
-
Assay Plate Setup:
-
Add the this compound dilutions or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the diluted PTPN2 enzyme to all wells except for the "no enzyme" control wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the DiFMUP working solution to all wells to start the reaction.
-
-
Detection:
-
Kinetic Assay (Recommended): Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 15-30 minutes. The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Endpoint Assay: Incubate the plate at room temperature for a defined period (e.g., 30 minutes). Stop the reaction by adding the stop solution. Read the final fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Expected IC50 for this compound (Tegeprotafib): Approximately 4.4 nM.[1]
Q4: I've tried everything with the enzymatic assay and still see no activity. How can I confirm if this compound is engaging with PTPN2 inside a cell?
A4: A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify target engagement in a cellular context.[4] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for PTPN2
PTPN2 Signaling Pathway
Caption: Simplified PTPN2 signaling pathway.
Materials:
-
Cells expressing PTPN2 (e.g., a relevant cancer cell line or immune cells)
-
This compound
-
PBS and appropriate cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Western blot reagents (see Q5 for details)
-
Anti-PTPN2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations (and a vehicle control) for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PTPN2 by Western blotting.
Data Analysis:
-
Quantify the band intensity of PTPN2 at each temperature for both vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble PTPN2 against the temperature to generate melting curves.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Q5: If this compound is engaging PTPN2 in cells, how can I measure its downstream effect on the signaling pathway?
A5: PTPN2 is a known negative regulator of the JAK/STAT signaling pathway, and it dephosphorylates STAT1.[5] Therefore, a functional cellular assay can measure the phosphorylation of STAT1 (pSTAT1) in response to a stimulus like interferon-gamma (IFN-γ) with and without the inhibitor.
Experimental Protocol: Western Blot for Phosphorylated STAT1 (pSTAT1)
Materials:
-
Cells responsive to IFN-γ (e.g., B16F10 melanoma cells)
-
This compound
-
Recombinant IFN-γ
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Tyr701) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Pre-incubate the cells with this compound or vehicle for 1-3 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary anti-pSTAT1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an anti-total STAT1 antibody as a loading control.
-
Data Analysis:
-
Quantify the band intensities for pSTAT1 and total STAT1.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample.
-
An increase in the pSTAT1/total STAT1 ratio in the presence of this compound (compared to the IFN-γ only control) indicates functional inhibition of PTPN2 in the cell.
Summary of Quantitative Data
| Parameter | This compound (Tegeprotafib) | Reference Inhibitors |
| PTPN2 IC50 | ~4.4 nM[1] | PHPS1: ~170 nM[2]NSC-87877: ~4,200 nM[2] |
| Solubility in DMSO | ~100 mg/mL[1] | Varies by compound |
| Cellular Activity | Inhibits IFNγ-induced growth in B16F10 cells (60-90% inhibition at 33 µM)[1] | Varies by compound |
This comprehensive guide should help you systematically troubleshoot the lack of in vitro activity of this compound. By carefully verifying the compound's integrity and solubility and by using optimized assay conditions, you should be able to determine the efficacy of your inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ptpn2-IN-1 Dose for In Vivo Experiments
Welcome to the technical support center for Ptpn2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo application of this compound and troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2 is a key negative regulator of inflammatory signaling pathways, particularly the JAK/STAT pathway.[1][2] By inhibiting PTPN2, this compound enhances pro-inflammatory responses, which can lead to increased anti-tumor immunity. This involves augmenting the activation and function of various immune cells, including T cells and NK cells, and increasing the sensitivity of tumor cells to immune-mediated killing.[3][4][5] Many inhibitors, such as ABBV-CLS-484, are dual inhibitors of the closely related PTPN1, which can contribute to the overall anti-tumor effect.[6][7]
Q2: What is a typical starting dose for this compound in in vivo mouse studies?
While "this compound" may not be a publicly cataloged compound, we can extrapolate from data on well-characterized PTPN2/N1 inhibitors like ABBV-CLS-484 (also known as AC484 or Osunprotafib). For oral administration in syngeneic mouse tumor models, a dose range of 3 to 100 mg/kg has been explored.[6] A common starting point for efficacy studies is often in the mid-to-high end of this range, administered daily. For other PTPN2 inhibitors administered intratumorally, a dose of 50 mg/kg has been used.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental goals.
Q3: What vehicle should I use to formulate this compound for in vivo administration?
The choice of vehicle depends on the physicochemical properties of this compound (e.g., solubility) and the route of administration. For the orally bioavailable PTPN2/N1 inhibitor ABBV-CLS-484, a common formulation involves dissolving the compound in dimethyl sulfoxide (B87167) (DMSO) and then further diluting it with an aqueous vehicle.[6] For intraperitoneal (i.p.) injections of poorly soluble small molecules, a common vehicle is a mixture of DMSO and saline (e.g., 20% DMSO in saline).[9] Other potential vehicles for poorly soluble compounds include solutions containing co-solvents like polyethylene (B3416737) glycol (PEG), and surfactants like Tween 80.[10] It is essential to first test the solubility of this compound in various vehicles and assess the tolerability of the chosen formulation in a small cohort of animals.
Q4: What are the expected pharmacokinetic properties of a PTPN2 inhibitor like this compound?
Pharmacokinetic properties can vary significantly between different small molecules. For the orally bioavailable PTPN2/N1 inhibitor ABBV-CLS-484, the half-life in mice after oral administration was approximately 2 hours.[6] Achieving good oral bioavailability can be a challenge for PTPN2/N1 inhibitors due to the nature of the active site.[11] It is recommended to perform a pilot pharmacokinetic study to determine key parameters such as Cmax, Tmax, AUC, and half-life for this compound in your chosen animal model and formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No tumor growth inhibition) | 1. Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations at the tumor site. 2. Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized.[11] 3. Inappropriate Formulation: The compound may be precipitating out of solution before or after administration.[10] 4. Resistant Tumor Model: The tumor model may not be sensitive to PTPN2 inhibition. | 1. Dose Escalation Study: Perform a dose-escalation study to evaluate higher doses. 2. Pharmacokinetic Analysis: Conduct a pilot PK study to measure plasma and tumor concentrations of this compound. Consider alternative administration routes (e.g., i.p. or intratumoral if oral is ineffective). 3. Formulation Optimization: Test different vehicle compositions to improve solubility and stability. Visually inspect the formulation for precipitation before each administration. 4. In Vitro Sensitization: Confirm that PTPN2 inhibition sensitizes your tumor cell line to immune-mediated killing in co-culture assays. |
| Animal Toxicity (Weight loss, lethargy, ruffled fur) | 1. On-Target Toxicity: PTPN2 plays a role in regulating inflammation systemically, and its inhibition can lead to excessive immune activation.[11] 2. Off-Target Effects: The inhibitor may be acting on other cellular targets. 3. Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing adverse effects. 4. Administration-Related Injury: Improper oral gavage or i.p. injection technique can cause internal injury. | 1. Dose Reduction: Lower the dose or decrease the frequency of administration. 2. Monitor for Specific Toxicities: Based on preclinical data for similar compounds, monitor for signs of organ-specific toxicity (e.g., kidney or liver).[6] Consider collecting blood for clinical chemistry analysis (e.g., ALT, AST, creatinine). 3. Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its toxicity. Try to minimize the percentage of organic solvents in the formulation. 4. Refine Technique: Review and practice proper administration techniques. Ensure personnel are adequately trained. |
| Inconsistent Results Between Animals | 1. Inaccurate Dosing: Errors in calculating or administering the dose. 2. Variable Drug Absorption: Differences in food intake (for oral dosing) or individual animal physiology. 3. Formulation Instability: The compound may not be uniformly suspended or may be degrading over time. | 1. Standardize Procedures: Double-check all calculations and ensure consistent administration technique. 2. Control for Variables: For oral gavage, consider fasting animals for a short period before dosing (if appropriate for the study) to normalize stomach content. 3. Fresh Formulation: Prepare the dosing solution fresh each day or assess its stability if stored. Ensure the solution is well-mixed before each administration. |
Data Presentation
Table 1: In Vivo Efficacy of Representative PTPN2/N1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Administration Route | Dosing Regimen | Efficacy Outcome | Reference |
| ABBV-CLS-484 | B16F10 Melanoma | Oral | 3-100 mg/kg, daily | Reduced metastatic disease | [6] |
| ABBV-CLS-484 | CT26 Colon Carcinoma | Oral | Not specified | Additive effect with anti-PD-1 | [6] |
| ABBV-CLS-484 | 4T1 Breast Cancer | Oral | Not specified | Induced tumor regression and increased survival | [6] |
| ABBV-CLS-484 | EMT6 Breast Cancer | Oral | Not specified | Induced tumor regression and increased survival | [6] |
| PTP 9 | B16F10 Melanoma | Intratumoral | 50 mg/kg on days 10, 12, 14 | Significant reduction in tumor growth | [8] |
| WS35 | B16-OVA Melanoma | Not specified | Not specified | Robust tumor growth suppression | [12] |
Table 2: Pharmacokinetic and In Vitro Potency of Representative PTPN2/N1 Inhibitors
| Compound | IC₅₀ PTPN2 (nM) | IC₅₀ PTPN1 (nM) | Oral Bioavailability (F%) in Mice | Reference |
| ABBV-CLS-484 | 1.8 | 2.5 | Good | [6] |
| WS35 | 5.8 | 12.8 | 7.1% | [12] |
| PTPN2/1-IN-3 | 9.3 | Not reported | 93% | [13] |
Experimental Protocols
1. Formulation of this compound for Oral Gavage (Example)
This protocol is a general guideline and should be optimized for this compound's specific solubility characteristics.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water or 5% dextrose in water)
-
Sterile tubes and syringes
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the study cohort.
-
In a sterile tube, weigh the required amount of this compound powder.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
Gradually add the sterile aqueous vehicle to the DMSO concentrate while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
Visually inspect the final formulation to ensure it is a clear solution or a uniform suspension.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
2. Administration of this compound via Oral Gavage in Mice
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible plastic or ball-tipped metal)
-
1 mL syringes
-
-
Procedure:
-
Weigh each mouse to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).
-
Securely restrain the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
3. Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
Prepared this compound formulation (e.g., in 20% DMSO/saline)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Restrain the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[4]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.
Caption: A typical experimental workflow for in vivo dosing studies.
Caption: A decision tree for troubleshooting lack of efficacy.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Frontiers | A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors [frontiersin.org]
- 6. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 7. queensu.ca [queensu.ca]
- 8. News - PTPN2 inhibitor - LARVOL VERI [veri.larvol.com]
- 9. benchchem.com [benchchem.com]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insilico Medicine develops novel PTPN2/N1 inhibitor for cancer immunotherapy using generative AI | EurekAlert! [eurekalert.org]
- 12. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Interpreting unexpected Western blot results with Ptpn2-IN-1
Welcome to the technical support center for Ptpn2-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected Western blot results and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when using this compound in your Western blotting experiments.
Question 1: After treating my cells with this compound, I see a significant decrease in the phosphorylation of my target protein, which is contrary to the expected increase. What could be the reason?
Answer: This is an unexpected result, as this compound is an inhibitor of Ptpn2, a phosphatase, and should therefore lead to an increase in the phosphorylation of its substrates. Here are a few potential explanations and troubleshooting steps:
-
Off-Target Effects: At high concentrations, this compound might have off-target effects on other phosphatases or kinases, leading to a net decrease in the phosphorylation of your protein of interest.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits Ptpn2 without causing significant off-target effects.
-
-
Cellular Crosstalk: The signaling pathway you are investigating might be subject to complex regulatory feedback loops. Inhibition of Ptpn2 could activate a separate pathway that indirectly leads to the dephosphorylation of your target protein.
-
Solution: Broaden your analysis to include other key signaling nodes that might be involved in feedback regulation.
-
-
Antibody Specificity: The antibody you are using might not be specific to the phosphorylated form of your target protein and could be detecting a non-specific band that is coincidentally decreasing.
-
Solution: Validate your antibody's specificity using positive and negative controls, such as lysates from cells where the target protein is known to be highly phosphorylated or knocked out.
-
Question 2: I am seeing multiple bands for my target protein after this compound treatment, making the results difficult to interpret. What do these bands represent?
Answer: The appearance of multiple bands can be due to several factors, especially when studying protein phosphorylation.[1]
-
Post-Translational Modifications (PTMs): this compound treatment increases phosphorylation, which can alter the protein's conformation and migration on the gel. This can sometimes result in the appearance of multiple bands representing different phosphorylation states.[1] Glycosylation is another PTM that can cause proteins to appear larger than predicted.[2]
-
Solution: To confirm if the extra bands are due to phosphorylation, treat your lysates with a broad-spectrum phosphatase (like lambda phosphatase) before running the Western blot. If the extra bands disappear, it confirms they are phosphorylated isoforms.
-
-
Protein Degradation or Cleavage: Your protein of interest might be undergoing cleavage or degradation, and the antibody may be detecting these different fragments.[3][4]
-
Protein Multimerization: The appearance of bands at higher molecular weights could indicate the formation of dimers or multimers, which can sometimes be influenced by changes in phosphorylation.[3][4]
-
Solution: Ensure your samples are fully reduced and denatured by adding fresh DTT or β-mercaptoethanol to your loading buffer and boiling the samples before loading.[4]
-
Question 3: The total protein levels of my target appear to change after treatment with this compound. Is this expected?
Answer: While this compound primarily affects the phosphorylation state of its targets, a change in total protein levels could be an indirect, downstream consequence of Ptpn2 inhibition.
-
Regulation of Protein Stability: The phosphorylation state of a protein can influence its stability and degradation rate. Increased phosphorylation could either stabilize the protein or mark it for degradation, depending on the specific protein and context.
-
Solution: To investigate this, you can perform a cycloheximide (B1669411) (CHX) chase experiment to measure the half-life of your protein with and without this compound treatment.
-
-
Transcriptional Regulation: Ptpn2 is a negative regulator of the JAK/STAT signaling pathway.[6][7] Inhibition of Ptpn2 can lead to sustained activation of STAT transcription factors, which could, in turn, alter the expression of your target gene.[8][9]
-
Solution: Perform qPCR to assess if the mRNA levels of your target gene are altered following this compound treatment.
-
Question 4: I am not observing any change in the phosphorylation of my target protein after this compound treatment. Why might this be?
Answer: A lack of signal can be frustrating, but it can be systematically troubleshooted.[10][11]
-
Inactive Inhibitor: The this compound may have degraded.
-
Solution: Ensure the inhibitor has been stored correctly and is within its expiration date. Prepare fresh dilutions for each experiment.
-
-
Low Ptpn2 Expression: The cell line you are using may have very low endogenous expression of Ptpn2.
-
Solution: Confirm Ptpn2 expression in your cell line via Western blot or qPCR.
-
-
Sub-optimal Experimental Conditions: The concentration of the inhibitor or the incubation time may not be sufficient.
-
Solution: Optimize the concentration of this compound and the treatment duration. A time-course experiment can help identify the optimal time point to observe the desired effect.
-
-
Poor Antibody Quality: The primary antibody may not be sensitive enough to detect subtle changes in phosphorylation.
-
Solution: Use a well-validated, high-affinity antibody for the phosphorylated target. Check the antibody datasheet for recommended applications and dilutions.[5]
-
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound.
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentration of this compound or vehicle control for the optimized duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Use a standard protein assay (e.g., BCA or Bradford) to determine the protein concentration of each lysate.
-
Normalize all samples to the same concentration with lysis buffer.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To your normalized protein lysate, add 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[10]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on STAT1 Phosphorylation
| This compound Conc. (µM) | p-STAT1 (Tyr701) Intensity (Arbitrary Units) | Total STAT1 Intensity (Arbitrary Units) | Fold Change (p-STAT1/Total STAT1) |
| 0 (Vehicle) | 100 | 1000 | 1.0 |
| 0.1 | 150 | 1010 | 1.5 |
| 1 | 350 | 990 | 3.5 |
| 10 | 600 | 980 | 6.1 |
| 100 | 400 | 970 | 4.1 |
This table illustrates a hypothetical scenario where the optimal this compound concentration for increasing STAT1 phosphorylation is around 10 µM, with a decrease at 100 µM possibly due to off-target effects.
Table 2: Troubleshooting Summary for Unexpected Western Blot Results
| Issue | Potential Cause | Recommended Solution |
| No Signal | Inactive inhibitor, low Ptpn2 expression, insufficient antibody concentration. | Use fresh inhibitor, confirm Ptpn2 expression, optimize antibody dilution.[10] |
| High Background | Too much antibody, insufficient blocking or washing. | Reduce antibody concentration, increase blocking time, increase wash duration.[2][10] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, add protease inhibitors to lysis buffer.[4][12] |
| Bands at Wrong Size | PTMs (e.g., glycosylation), protein dimerization, cleavage. | Use enzymes to remove modifications, ensure full sample reduction, use fresh lysates.[2][3] |
Visualizations
Signaling Pathways and Workflows
Caption: Ptpn2 negatively regulates the JAK/STAT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected Western blot results.
References
- 1. genuinbiotech.com [genuinbiotech.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PTPN2/1 [stage.abbviescience.com]
- 8. PTPN2/1 [abbviescience.com]
- 9. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Ptpn2-IN-1 off-target effects in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTPN2 inhibitors, such as PTPN2-IN-1, in primary cells. Given the high homology between the catalytic domains of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and PTPN1, many inhibitors exhibit dual activity. This guide will help you navigate potential on-target, off-target, and dual-inhibitor effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PTPN2?
A1: PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways. It dephosphorylates and thereby inactivates key signaling proteins, including members of the JAK (Janus kinase) and STAT (Signal Transducer and Activator of Transcription) families, as well as receptor tyrosine kinases (RTKs).[1][2] This regulation is crucial for modulating immune responses and cell growth.
Q2: My PTPN2 inhibitor is showing broader effects than anticipated. Why might this be?
A2: Many small molecule inhibitors targeting the active site of PTPN2 also inhibit its closest homolog, PTPN1 (also known as PTP1B), due to the high structural similarity of their catalytic domains.[2] This dual inhibition is a common feature of compounds like ABBV-CLS-484 (AC484) and can lead to a broader range of biological effects than inhibiting PTPN2 alone. In some therapeutic contexts, this dual activity is considered beneficial.[2]
Q3: What are the distinct roles of PTPN1 and PTPN2?
A3: While both are related phosphatases, their primary locations and preferred substrates differ, leading to distinct biological roles:
-
PTPN2 is predominantly found in the nucleus and cytoplasm. It is a key regulator of cytokine signaling, particularly the interferon (IFN) pathway, by dephosphorylating JAK1, JAK3, STAT1, and STAT3.[1][2]
-
PTPN1 is primarily localized to the endoplasmic reticulum and is a major regulator of metabolic signaling by dephosphorylating the insulin (B600854) receptor and other RTKs. It also plays a role in cytokine signaling by targeting JAK2 and TYK2.[1][2]
Q4: How can I confirm that my inhibitor is engaging PTPN2 in primary cells?
A4: A common method is to assess the phosphorylation status of known PTPN2 substrates. Upon effective inhibition of PTPN2, you should observe an increase in the phosphorylation of proteins like STAT1 or STAT3, especially after stimulating the cells with a relevant cytokine such as interferon-gamma (IFNγ). Western blotting or phospho-flow cytometry are suitable techniques for this analysis.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Cellular Responses
-
Possible Cause: Your inhibitor may be acting on PTPN1 in addition to PTPN2, or it may have other off-target effects.
-
Troubleshooting Steps:
-
Review Selectivity Data: If available, consult the selectivity profile of your specific inhibitor against a panel of phosphatases (see Table 1 for an example).
-
Differentiate PTPN1 vs. PTPN2 Activity: Perform a subcellular fractionation experiment to separate the endoplasmic reticulum (ER), cytoplasm, and nucleus. Measure phosphatase activity in each fraction to determine if your inhibitor is active in the compartments where PTPN1 (ER) and PTPN2 (nucleus/cytoplasm) reside. (See Experimental Protocol 1).
-
Use Genetic Knockdown/Knockout Controls: If possible, use primary cells from PTPN1 or PTPN2 knockout animals, or utilize siRNA/shRNA to knock down the expression of each phosphatase individually. This will help you to attribute specific effects to the inhibition of either PTPN1 or PTPN2.
-
Issue 2: No Observable Effect on Target Phosphorylation
-
Possible Cause: The inhibitor may have poor cell permeability, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Confirm Compound Uptake: If possible, use a labeled version of the inhibitor or perform LC-MS/MS on cell lysates to confirm its intracellular accumulation.
-
Optimize Treatment Conditions: Vary the concentration of the inhibitor and the treatment duration. Ensure that the cells are healthy and responsive to the stimuli you are using to activate the signaling pathway of interest.
-
Check Substrate Activation: Ensure that the PTPN2 substrate you are monitoring (e.g., STAT1) is being robustly phosphorylated in response to your stimulus (e.g., IFNγ) in the absence of the inhibitor.
-
Issue 3: High Cellular Toxicity
-
Possible Cause: The observed toxicity could be due to potent on-target inhibition of a critical signaling pathway or off-target effects on other essential proteins.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration range that provides target inhibition without significant cytotoxicity.
-
Evaluate Apoptosis Markers: Use assays for markers like cleaved caspase-3 to determine if the toxicity is due to the induction of apoptosis.
-
Off-Target Profiling: If toxicity persists at concentrations required for PTPN2 inhibition, consider broader off-target profiling through commercially available services.
-
Data Presentation
Table 1: Selectivity Profile of Representative PTPN2/N1 Inhibitors
| Phosphatase | ABBV-CLS-484 (AC484) IC50 (nM) | Compound 182 IC50 (nM) |
| PTPN2 | 1.8 | ~20 |
| PTPN1 | 2.5 | ~20 |
| PTPN9 | >1000 | Not Reported |
| Other PTPs | Generally >1000 | Not Reported |
Data compiled from publicly available research. Note that IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Differentiating PTPN1 and PTPN2 Activity via Subcellular Fractionation and Phosphatase Assay
This protocol allows for the assessment of inhibitor activity against PTPN1 and PTPN2 in their respective primary cellular compartments.
Part A: Subcellular Fractionation of Primary T-Cells
-
Cell Preparation: Start with at least 10-20 million primary T-cells. Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. This will swell the cells.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. This will disrupt the plasma membrane while keeping organelles intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and microsomes (including the ER).
-
Cytosolic and Microsomal Fraction Separation: Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER and PTPN1). The resulting supernatant is the cytosolic fraction (containing a portion of PTPN2).
-
Protein Quantification: Determine the protein concentration of each fraction (nuclear, cytosolic, and microsomal) using a standard protein assay (e.g., BCA).
Part B: Phosphatase Activity Assay
-
Assay Setup: In a 96-well plate, add a defined amount of protein from each subcellular fraction to an assay buffer.
-
Inhibitor Treatment: Add your PTPN2 inhibitor at various concentrations to the wells. Include a vehicle-only control.
-
Substrate Addition: Add a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), to all wells to initiate the reaction.[3]
-
Kinetic Measurement: Immediately measure the fluorescence at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the phosphatase activity.
-
Data Analysis: Calculate the rate of reaction for each condition. Plot the inhibitor concentration versus the percentage of phosphatase activity to determine the IC50 of your inhibitor in each subcellular fraction. Increased inhibition in the microsomal fraction suggests PTPN1 activity, while inhibition in the nuclear and cytosolic fractions points to PTPN2 activity.
Visualizations
Signaling Pathways and Troubleshooting
References
How to determine the optimal incubation time for Ptpn2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ptpn2-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2, also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical negative regulator of various cellular signaling pathways.[1][2] By dephosphorylating specific tyrosine residues on target proteins, PTPN2 attenuates signaling cascades.[1] this compound works by blocking the phosphatase activity of PTPN2. This inhibition leads to the sustained activation of pathways that are normally suppressed by PTPN2, such as the JAK-STAT signaling pathway, which is crucial for cytokine and growth factor responses.[1][3][4]
Q2: What are the primary downstream effects of inhibiting PTPN2 with this compound?
A2: Inhibition of PTPN2 primarily enhances signaling pathways regulated by cytokines and growth factors.[1] A key downstream effect is the potentiation of the Interferon-gamma (IFNγ) signaling pathway.[4][5][6] This occurs through the increased phosphorylation of JAK1 and STAT1.[5][6] Enhanced IFNγ signaling can lead to various cellular outcomes, including growth suppression, increased antigen presentation in tumor cells, and activation of immune cells.[4][5][7] PTPN2 inhibition has also been shown to impact the activation, proliferation, and survival of T cells.[8][9]
Q3: In which research areas is this compound most commonly used?
A3: this compound and other PTPN2 inhibitors are promising agents in cancer immunotherapy.[1][10] They are being investigated for their ability to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors like anti-PD-1.[1][5][10] By targeting PTPN2, researchers aim to increase the infiltration and activity of immune cells within the tumor microenvironment.[1] Additionally, due to PTPN2's role in regulating immune responses, its inhibitors are also being explored in the context of autoimmune and chronic inflammatory conditions.[1]
Troubleshooting Guide
Problem: I am not observing the expected downstream signaling effects (e.g., increased pSTAT1) after treating my cells with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation time may be too short for the inhibitor to exert its effect or too long, leading to secondary effects or degradation. Perform a time-course experiment to determine the optimal incubation period for your specific cell type and endpoint. (See Experimental Protocol below). |
| Incorrect Inhibitor Concentration | The concentration of this compound may be too low for effective inhibition or too high, causing off-target effects or cytotoxicity. Perform a dose-response experiment to identify the optimal concentration. |
| Cell Line Insensitivity | The cell line you are using may have low endogenous PTPN2 expression or alterations in the downstream signaling pathway that make it resistant to PTPN2 inhibition. Verify PTPN2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to PTPN2 inhibition. |
| Inhibitor Inactivity | The inhibitor may have degraded due to improper storage or handling. Ensure the inhibitor is stored according to the manufacturer's instructions and prepare fresh working solutions for each experiment. |
| Lack of Cytokine Stimulation | The effect of PTPN2 inhibition on pathways like JAK-STAT is often most apparent in the presence of cytokine stimulation (e.g., IFNγ). Ensure that you are co-treating your cells with the appropriate cytokine to activate the pathway of interest. |
Experimental Protocols
Determining the Optimal Incubation Time for this compound
This protocol outlines a general method for determining the optimal incubation time of this compound for a specific cell type and experimental endpoint, such as the phosphorylation of a downstream target like STAT1.
1. Experimental Workflow:
Caption: Workflow for determining optimal this compound incubation time.
2. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cytokine of interest (e.g., recombinant IFNγ)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies (e.g., anti-pSTAT1, anti-STAT1, anti-PTPN2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
3. Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium at a pre-determined optimal concentration. If the optimal concentration is unknown, use a concentration range based on published data or perform a dose-response experiment first.
-
Prepare a set of wells for each time point. Include the following controls for each time point:
-
Vehicle control (e.g., DMSO)
-
Cytokine only
-
This compound only
-
This compound + Cytokine
-
-
Aspirate the old medium and add the treatment media to the respective wells.
-
-
Incubation: Incubate the cells for a range of time points. A suggested range is 2, 6, 12, 24, 48, and 72 hours.
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to detect the levels of your target protein (e.g., pSTAT1) and appropriate loading controls (e.g., total STAT1, GAPDH).
-
-
Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the pSTAT1 signal to the total STAT1 or loading control signal.
-
Plot the normalized signal against the incubation time. The optimal incubation time is the point at which you observe the maximal desired effect (e.g., the highest level of pSTAT1) before it begins to decline.
-
4. Expected Results (Hypothetical Data):
| Incubation Time (hours) | Vehicle | IFNγ | This compound | This compound + IFNγ |
| 2 | 1.0 | 5.2 | 1.5 | 8.9 |
| 6 | 1.1 | 5.5 | 1.8 | 12.3 |
| 12 | 0.9 | 5.3 | 2.0 | 15.8 |
| 24 | 1.0 | 5.1 | 2.1 | 16.2 |
| 48 | 1.2 | 4.8 | 1.9 | 14.5 |
| 72 | 1.1 | 4.5 | 1.6 | 11.7 |
| Data represents relative pSTAT1 levels normalized to total STAT1. |
Signaling Pathway Diagram
PTPN2-Mediated Regulation of IFNγ Signaling
Caption: this compound inhibits PTPN2, enhancing IFNγ-JAK-STAT signaling.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
Troubleshooting Ptpn2-IN-1 precipitation in stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with Ptpn2-IN-1, particularly precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my DMSO stock solution. What should I do?
A1: If you observe precipitation in your this compound DMSO stock solution, do not use it for your experiment as the concentration will be inaccurate. The first step is to try and redissolve the compound. Gentle warming of the solution in a water bath (not exceeding 50°C) or sonication can help redissolve the precipitate.[1] If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Several factors can contribute to precipitation in a DMSO stock solution:
-
Low-Quality or Old DMSO: DMSO is hygroscopic and readily absorbs moisture from the air.[1][2] Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Improper Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.[2][3] Avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation. It is recommended to aliquot the stock solution into smaller, single-use volumes.[2][3]
-
Concentration Exceeds Solubility Limit: While many PTPN inhibitors are highly soluble in DMSO, it's possible the concentration of your stock solution is too high.
Q2: What is the recommended solvent and concentration for this compound stock solutions?
Q3: My this compound dissolves in DMSO but precipitates when I dilute it in my aqueous experimental buffer (e.g., PBS or cell culture media). How can I prevent this?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution into aqueous solutions:
-
Decrease the Final Concentration: The most likely reason for precipitation is that the final concentration of this compound in your aqueous buffer exceeds its solubility limit. Try using a lower final concentration in your assay.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous medium.[4] When preparing the final working solution, add the DMSO stock to the pre-warmed medium while gently vortexing to ensure rapid mixing.
-
Maintain a Low Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and it is often recommended to keep it below 0.1%. It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4]
-
Use a Co-solvent: If precipitation persists, consider using a co-solvent system, although this needs to be compatible with your experimental setup.
-
Adjust the pH: The solubility of some compounds can be pH-dependent. You can experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility.
Q4: How should I store my this compound stock and working solutions?
A4: Proper storage is critical for the stability and efficacy of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C.
-
DMSO Stock Solutions: Prepare aliquots in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store these at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3] Protect from light.[2][3]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound. These should be prepared fresh for each experiment.
Quantitative Data
While specific solubility data for this compound is limited, the following table summarizes solubility information for similar PTPN2 inhibitors, which can serve as a useful guide.
| Compound | Solvent | Solubility | Notes |
| PTPN2/1-IN-2 | DMSO | 100 mg/mL (251.00 mM) | May require sonication. Hygroscopic DMSO can impact solubility.[2] |
| Tegeprotafib (PTPN2/1-IN-1) | DMSO | 100 mg/mL (306.47 mM) | May require sonication.[3] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Equilibrate the Compound: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Add Anhydrous DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Dissolve the Compound: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator or warm the solution briefly in a water bath (not exceeding 50°C) to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store at -80°C for long-term storage.
Visualizations
PTPN2 Signaling Pathway
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) is a key negative regulator of several signaling pathways. It dephosphorylates and inactivates critical signaling molecules like Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), thereby dampening cytokine and growth factor signaling.[5] PTPN2 also regulates T-cell receptor (TCR) signaling.[2] Inhibition of PTPN2 can enhance anti-tumor immune responses.[5]
Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a step-by-step guide to resolving precipitation issues with this compound solutions.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Cell viability issues with high concentrations of Ptpn2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Ptpn2-IN-1 and other PTPN2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2 is a key negative regulator in several signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the T-cell receptor (TCR) signaling pathway.[1][2] By dephosphorylating and inactivating key signaling proteins such as JAK1, JAK3, STAT1, STAT3, and STAT5, PTPN2 dampens cellular responses to cytokines like interferons (IFN).[3][4] this compound binds to the active site of PTPN2, preventing it from dephosphorylating its substrates.[5] This leads to sustained activation of these signaling pathways, which can enhance anti-tumor immune responses.[2][3]
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
A2: While PTPN2 inhibitors are generally not considered cytotoxic at their effective concentrations, high concentrations can lead to off-target effects or compound-specific toxicity.[6][7] For instance, some Ptpn2 inhibitors have been shown to have no effect on the viability of cell lines like B16F10 melanoma cells at concentrations up to 30-50 µM.[6] However, the cellular context is crucial. In some cancer cells, depletion of PTPN2 can suppress proliferation and induce apoptosis.[8] Furthermore, in the presence of cytokines like IFNγ, PTPN2 inhibition can lead to decreased cell proliferation.[6] It is essential to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly causing cell death. To distinguish between the two, you can perform a time-course experiment and use multiple assays. For example, you can use a real-time cell viability assay to monitor cell proliferation over several days. A cytostatic effect will show a plateau in cell number, while a cytotoxic effect will show a decrease. Additionally, you can use a specific cytotoxicity assay that measures markers of cell death, such as lactate (B86563) dehydrogenase (LDH) release, in parallel with a proliferation assay like MTT or CellTiter-Glo.
Q4: Could the solvent used to dissolve this compound be causing the observed cell death?
A4: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at high concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) in your experiments to assess the effect of the solvent on cell viability.
Q5: What are potential off-target effects of PTPN2 inhibitors at high concentrations?
A5: High concentrations of small molecule inhibitors increase the likelihood of binding to proteins other than the intended target.[7] Many PTPN2 inhibitors also show activity against the closely related phosphatase PTPN1.[3][7][9] Off-target effects can perturb various cellular pathways, potentially leading to cytotoxicity.[7] If you suspect off-target effects, it is advisable to use a structurally different PTPN2 inhibitor as a control or validate your findings using a genetic approach like siRNA or CRISPR-mediated knockdown of PTPN2.
Troubleshooting Guide: Cell Viability Issues
This guide addresses common problems encountered when using high concentrations of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High cell death observed even at low concentrations | 1. Compound Instability: The inhibitor may be degrading in the culture medium, leading to toxic byproducts. 2. Cell Line Sensitivity: The specific cell line may be highly sensitive to PTPN2 inhibition. 3. Reagent Contamination: Contamination in the media or reagents could be causing cell death. | 1. Prepare fresh dilutions of the inhibitor from a new stock for each experiment. Ensure proper storage of the stock solution. 2. Perform a dose-response experiment with a wider range of concentrations to determine the optimal, non-toxic range. 3. Use fresh, sterile reagents and practice aseptic techniques. |
| Inconsistent results between experiments | 1. Variable Cell Health: Differences in cell passage number, confluency, or overall health can affect the response to the inhibitor. 2. Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final inhibitor concentration. 3. Inconsistent Incubation Times: Variations in the duration of inhibitor treatment can alter the outcome. | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at a consistent density. 2. Calibrate your pipettes regularly and use a consistent pipetting technique. 3. Use a timer to ensure consistent incubation periods for all experiments. |
| No effect on cell viability, even at high concentrations | 1. Compound Insolubility: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration. 2. Cell Line Resistance: The cell line may not be dependent on the signaling pathways regulated by PTPN2 for survival. 3. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. | 1. Ensure the inhibitor is fully dissolved in the stock solution (e.g., DMSO) before diluting in culture medium. Check for precipitation after adding to the medium. 2. Confirm that your cell line expresses PTPN2 and that the downstream signaling pathways (e.g., JAK/STAT) are active. 3. Use a fresh vial of the inhibitor and verify its activity in a biochemical assay if possible. |
Quantitative Data Summary
The following table summarizes the in vitro potency of the well-characterized PTPN2/PTPN1 inhibitor ABBV-CLS-484 (AC484), which can be used as a reference for this compound. It is important to empirically determine the optimal concentration for your specific experimental setup.
| Inhibitor | Target(s) | IC50 | Cell Line(s) | Cytotoxicity (CC50) | Reference(s) |
| ABBV-CLS-484 (AC484) | PTPN2, PTPN1 | 1.8 nM (PTPN2), 2.5 nM (PTPN1) | Various | Not reported, but generally low cytotoxicity at effective concentrations. | [7] |
| Ptpn2 Inhibitor (unspecified) | PTPN2 | Not specified | B16F10 | > 30 µM | [6] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to block 50% of the target's activity. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. A high therapeutic index (CC50/IC50) is desirable.
Detailed Experimental Protocol
Protocol: Determining the Cytotoxic Concentration of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a framework for performing a dose-response experiment to determine the concentration at which this compound exhibits cytotoxicity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Opaque-walled 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM as a no-inhibitor control).
-
Prepare treatment media by diluting the this compound serial dilutions into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each concentration.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the dose-response curve and determine the CC50 value.
-
Visualizations
Caption: PTPN2 signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for cell viability issues.
Caption: Experimental workflow for determining cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PTPN2/1 [abbviescience.com]
- 4. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results in Ptpn2-IN-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ptpn2-IN-1, a potent inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of PTPN2. PTPN2 is a negative regulator of several signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting PTPN2, this compound prevents the dephosphorylation of key signaling molecules like JAK1, JAK3, STAT1, and STAT3.[1] This leads to sustained activation of these pathways, which can enhance anti-tumor immune responses and modulate inflammatory signaling.[2][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with a PTPN2 inhibitor like this compound is expected to lead to a variety of cellular effects, primarily through the enhancement of interferon-gamma (IFNγ) signaling.[3] These effects can include:
-
Upregulation of IFNγ-stimulated genes, such as CXCL9 and CXCL10.[6]
-
Enhanced antigen presentation on tumor cells.
-
Increased activation and effector function of immune cells, such as T cells and natural killer (NK) cells.[7]
-
In some cancer cell lines, inhibition of proliferation, especially in combination with IFNγ.[8]
Q3: My cells are not responding to this compound treatment as expected. What are the possible reasons?
A3: Several factors could contribute to a lack of response. See the detailed troubleshooting guide below for a comprehensive list of potential causes and solutions. Common reasons include inhibitor instability, low expression of PTPN2 in your cell line, or issues with the experimental readout.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is the most direct way to confirm target engagement. This technique measures the thermal stabilization of PTPN2 upon inhibitor binding. An increase in the melting temperature of PTPN2 in the presence of this compound indicates direct binding.[1][9]
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to be a potent PTPN2 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations.[10][11] Due to the high homology in the active sites, PTPN1 is a common off-target of PTPN2 inhibitors.[12] It is crucial to use the lowest effective concentration and include appropriate controls to mitigate and identify potential off-target effects.
Troubleshooting Inconsistent Results
Here we address common problems encountered during experiments with this compound and provide a step-by-step guide to troubleshoot them.
Problem 1: No or weak induction of STAT1 phosphorylation after this compound and IFNγ treatment.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability or Degradation | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).2. Aliquot and store stock solutions at -80°C to avoid freeze-thaw cycles.3. Test the stability of this compound in your cell culture medium at 37°C over the time course of your experiment.[13] |
| Low PTPN2 Expression in Cell Line | 1. Confirm PTPN2 protein expression in your cell line by Western blot.2. If expression is low, consider using a cell line with higher endogenous PTPN2 expression or an overexpression system. |
| Suboptimal IFNγ Stimulation | 1. Ensure the IFNγ used is active and has been stored correctly.2. Optimize the concentration and duration of IFNγ treatment for your specific cell line. |
| Issues with Western Blot | 1. Optimize your Western blot protocol, including antibody concentrations and incubation times.2. Use a positive control cell lysate known to respond to IFNγ.3. Ensure efficient protein transfer to the membrane. |
| Incorrect Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. |
Problem 2: High background or inconsistent results in Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | 1. Use a highly specific and validated antibody for PTPN2.2. Optimize antibody concentrations to reduce background.[1] |
| Incomplete Cell Lysis | 1. Ensure complete cell lysis to release soluble protein.2. Optimize lysis buffer and procedure (e.g., sonication, freeze-thaw cycles). |
| Uneven Heating | 1. Use a PCR machine with a heated lid for precise and uniform temperature control. |
| Protein Degradation | 1. Add protease and phosphatase inhibitors to your lysis buffer. |
| Inconsistent Sample Handling | 1. Ensure accurate and consistent pipetting and cell seeding.[1] |
Problem 3: Unexpected cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | 1. Determine the IC50 for your cell line and use concentrations at or slightly above this value.2. High concentrations can lead to off-target effects.[14] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).2. Include a vehicle-only control in all experiments. |
| Compound Purity | 1. Verify the purity of your this compound stock. Impurities can cause unexpected biological effects. |
| Cell Line Sensitivity | 1. Some cell lines may be more sensitive to PTPN2 inhibition or the inhibitor itself. Perform a cell viability assay to assess cytotoxicity. |
Quantitative Data Summary
The following table summarizes key quantitative data for a well-characterized PTPN2/PTPN1 inhibitor, ABBV-CLS-484, which can serve as a reference for expected potencies with this compound.
| Parameter | Value | Reference |
| PTPN2 IC50 (biochemical) | 1.8 nM | [12] |
| PTPN1 IC50 (biochemical) | 2.5 nM | [12] |
| STAT1 Phosphorylation IC50 (cellular) | 176 nM (in B16 cells) | [12] |
| In vivo Efficacious Dose (murine model) | Varies by model | [15] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound for the desired time (e.g., 1-2 hours) before stimulating with IFNγ (e.g., 10 ng/mL for 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) followed by centrifugation at high speed to separate aggregated proteins from the soluble fraction.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PTPN2 at each temperature by Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble PTPN2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Visualizations
Caption: PTPN2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. News - PTPN2 inhibitor - LARVOL VERI [veri.larvol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. ashpublications.org [ashpublications.org]
Ptpn2-IN-1 dose-response curve not sigmoidal
This technical support center provides troubleshooting guidance for researchers encountering a non-sigmoidal dose-response curve when working with Ptpn2-IN-1, a known inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2).
Frequently Asked Questions (FAQs)
Q1: Why is my dose-response curve for this compound not sigmoidal?
A non-sigmoidal dose-response curve can arise from a variety of factors, ranging from the physicochemical properties of the inhibitor to the specifics of the assay design. A standard sigmoidal curve has a characteristic 'S' shape, representing a gradual and saturable inhibitory effect with increasing compound concentration. Deviations from this shape suggest underlying experimental issues or complex biological responses.
Potential causes can be grouped into three main categories:
-
Compound-Related Issues: Problems inherent to the inhibitor itself, such as poor solubility at higher concentrations, chemical instability in the assay buffer, or a tendency to form aggregates.
-
Assay-Related Issues: Artifacts stemming from the experimental setup, including interference with the detection method (e.g., autofluorescence or quenching), inappropriate incubation times, or suboptimal concentrations of enzyme or substrate.
-
Complex Biological/Biochemical Phenomena: These include off-target effects, cytotoxicity at high concentrations that confounds the primary readout, or a biphasic (hormetic) dose-response where the inhibitor shows opposite effects at low versus high concentrations.[1]
Q2: My curve is flat, showing little to no inhibition even at high concentrations. What should I investigate?
A flat curve indicates a lack of inhibitory activity within the tested concentration range. Consider the following troubleshooting steps:
-
Inhibitor Potency and Concentration: Verify the reported potency (IC50) of this compound and ensure your concentration range is appropriate to capture the full inhibitory effect. For example, if the IC50 is 9.3 nM, your dose range should span several orders of magnitude around this value (e.g., from 0.1 nM to 10 µM).[2]
-
Compound Integrity: Confirm the identity and purity of your this compound stock. The compound may have degraded during storage.
-
Enzyme Activity: Ensure the PTPN2 enzyme is active. Run a positive control with a known PTPN2 inhibitor (if available) and a negative control without any inhibitor to establish a baseline of full enzyme activity.
-
Assay Conditions: Check that all assay components (buffer pH, salt concentration, temperature) are optimal for PTPN2 activity.
Q3: The dose-response curve shows an initial decrease in signal, but then the signal increases at higher inhibitor concentrations, creating a "U" shape. What could be the cause?
This "U-shaped" or biphasic curve is often attributed to one of the following:
-
Compound Precipitation: At high concentrations, this compound may be coming out of solution. Precipitated compound can scatter light, which may be misinterpreted as an increase in signal in absorbance- or fluorescence-based assays.[3]
-
Assay Interference: The inhibitor itself might interfere with the assay's detection system at high concentrations. For example, it could be autofluorescent or could quench the fluorescent signal of the product.[4] It is crucial to run controls for compound interference, such as testing the inhibitor in the assay without the PTPN2 enzyme.
-
Off-Target Effects: At higher concentrations, this compound might interact with other molecules in the assay, leading to an unexpected increase in signal.
-
Hormesis: This is a biological phenomenon where a substance has the opposite effect at low doses than at high doses. While less common in simple biochemical assays, it can occur in cell-based assays where complex signaling networks are at play.[1]
Q4: How do I systematically troubleshoot a non-sigmoidal curve?
A systematic approach is key to identifying the root cause. The following workflow, also depicted in the diagram below, provides a logical sequence of checks.
-
Review the Basics: Double-check all calculations for dilutions and concentrations. Confirm the experimental setup matches the protocol.
-
Investigate the Compound: Assess the solubility of this compound in your assay buffer. Prepare the highest concentration and visually inspect for any precipitation or cloudiness.
-
Run Control Experiments:
-
No-Enzyme Control: To test for compound interference, run the assay with this compound but without the PTPN2 enzyme.
-
No-Substrate Control: To check for contamination or background signal.
-
Positive Control: Use a different, well-characterized PTPN2 inhibitor to confirm the assay is working as expected.
-
-
Optimize Assay Parameters:
-
Incubation Time: Vary the incubation time to see if the non-sigmoidal shape is time-dependent.
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting enzyme activity.
-
Troubleshooting Summary
The table below summarizes potential causes for a non-sigmoidal dose-response curve and suggests corresponding actions.
| Observed Problem | Potential Cause | Recommended Action |
| Flat Curve (No Inhibition) | 1. Inhibitor concentration too low.2. Inactive inhibitor or enzyme.3. Incorrect assay setup. | 1. Extend the concentration range to higher doses.2. Verify compound integrity and enzyme activity.3. Review and confirm the entire assay protocol. |
| "U-Shaped" or Biphasic Curve | 1. Compound precipitation at high doses.2. Assay interference (autofluorescence/quenching).3. Off-target effects. | 1. Perform solubility tests; lower the maximum concentration.2. Run a no-enzyme control with the inhibitor.3. Simplify the assay system if possible; consider orthogonal assays. |
| Incomplete Inhibition (Shallow Curve) | 1. Limited inhibitor solubility.2. Presence of a contaminating activator.3. Maximum effective concentration not reached. | 1. Test different solvents or formulation agents.2. Check the purity of all reagents.3. Increase the highest inhibitor concentration. |
| Excessively Steep Curve (High Hill Slope) | 1. Compound aggregation.2. Positive cooperativity.3. Assay artifact. | 1. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).2. This may be a true reflection of the binding mechanism.3. Scrutinize the assay for signal amplification issues. |
Experimental Protocols
In Vitro PTPN2 Phosphatase Activity Assay
This protocol describes a general fluorescence-based assay to measure the enzymatic activity of PTPN2 and its inhibition by this compound.
Materials:
-
Recombinant Human PTPN2
-
This compound
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100
-
Stop Solution: 100 mM Sodium Orthovanadate
-
DMSO (for dissolving inhibitor)
-
384-well black assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Then, perform a 1:100 intermediate dilution into the Assay Buffer. Finally, create a 10-point, 3-fold serial dilution in Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound to the appropriate wells of the 384-well plate.
-
For the 100% activity control, add 5 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
For the 0% activity (background) control, add 5 µL of Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of PTPN2 enzyme solution (prepared in Assay Buffer to a 3X final concentration) to all wells except the background control wells. Add 10 µL of Assay Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the phosphatase substrate (prepared in Assay Buffer to a 3X final concentration) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is within the linear range.
-
Reaction Termination: Add 5 µL of Stop Solution to all wells.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Excitation/Emission ~358/450 nm for DiFMUP).
Data Analysis:
-
Subtract the average background fluorescence (0% activity control) from all other measurements.
-
Normalize the data by setting the average of the 100% activity control as 100% and the background as 0%.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC50 value.[5]
Visualizations
PTPN2 Signaling Pathway
PTPN2 is a key negative regulator of inflammatory signaling pathways.[6] It acts by dephosphorylating and thereby inactivating critical signaling molecules such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[7][8] This action dampens the cellular response to cytokines like interferon-gamma (IFNγ), which is crucial for immune regulation.[9] Inhibiting PTPN2 with a molecule like this compound is expected to enhance these signaling pathways.[6][10]
References
- 1. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. PTPN2/1 [abbviescience.com]
- 7. mdpi.com [mdpi.com]
- 8. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Challenges with In Vivo Delivery of Ptpn2-IN-1
Welcome to the technical support center for researchers utilizing Ptpn2-IN-1 in in vivo studies. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the in vivo delivery of this potent PTPN2 inhibitor. Given that this compound, like many small molecule kinase inhibitors, is characterized by poor aqueous solubility, this guide focuses on strategies to overcome formulation and delivery hurdles to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the in vivo delivery of this compound?
A1: The principal challenge for the in vivo delivery of this compound is its presumed poor aqueous solubility. This is a common characteristic of many small molecule inhibitors and can lead to several experimental issues, including:
-
Difficulty in preparing a stable and homogenous formulation.
-
Low bioavailability after oral administration.
-
Inconsistent drug exposure between experimental animals.
-
Precipitation of the compound upon administration, leading to inaccurate dosing and potential local irritation or toxicity.
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2). PTPN2 is a negative regulator of several signaling pathways, including the JAK-STAT pathway, which is crucial for immune cell activation and anti-tumor responses. By inhibiting PTPN2, this compound can enhance inflammatory responses and sensitize tumor cells to immunotherapy.
Q3: What are the recommended starting formulations for in vivo administration of this compound?
A3: Due to the lack of specific solubility data for this compound, it is recommended to start with formulation strategies that have been successful for other poorly soluble small molecule inhibitors. These generally involve the use of a co-solvent system to first dissolve the compound, followed by dilution in a suitable vehicle. It is crucial to perform small-scale pilot studies to determine the optimal and best-tolerated formulation for your specific animal model and route of administration.
Recommended Starting Formulations (for a final injection volume of 100-200 µL in mice):
| Formulation Component | Purpose | Example Protocol |
| Primary Solvent | To initially dissolve this compound | Prepare a stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL). Use sonication or gentle warming (37°C) to aid dissolution. |
| Co-solvent/Vehicle | To create a stable solution or suspension for administration | Option 1 (for Intraperitoneal - IP Injection): Dilute the DMSO stock with a mixture of PEG400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Option 2 (for Oral Gavage - PO): Suspend the DMSO stock in a vehicle like corn oil or a solution of 0.5-1% carboxymethylcellulose (CMC) in water. |
Q4: How can I assess the stability of my this compound formulation?
A4: Before administering the formulation to animals, it is essential to check for its stability. A simple way to do this is to prepare the formulation and let it stand at room temperature for the expected duration of your dosing procedure (e.g., 1-2 hours). Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the formulation by increasing the amount of co-solvent or surfactant, or by preparing a fresh solution immediately before each injection.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution during formulation preparation. | - Solubility limit exceeded: The concentration of this compound is too high for the chosen solvent system. - Inadequate mixing: The compound is not fully dissolved in the primary solvent before adding other components. - Temperature effects: The compound may be less soluble at room temperature. | - Reduce the concentration: Try preparing a more dilute solution. - Ensure complete initial dissolution: Use a vortex mixer and/or sonication to ensure this compound is fully dissolved in the primary solvent (e.g., DMSO) before adding other vehicle components. - Gentle warming: If the compound is heat-stable, gentle warming (e.g., to 37°C) can help with dissolution. |
| Inconsistent results between animals in the same treatment group. | - Inhomogeneous formulation: If the drug is a suspension, it may not be uniformly mixed, leading to variable dosing. - Precipitation after injection: The formulation may be unstable in the physiological environment, causing the drug to precipitate at the injection site. | - For suspensions: Vortex the stock suspension thoroughly immediately before each animal is dosed. - Re-evaluate the formulation: Consider a different vehicle or the addition of solubilizing agents to create a true solution. - Check for precipitation: After a pilot injection, you can perform a necropsy to visually inspect the injection site for any signs of drug precipitation. |
| Signs of toxicity or distress in animals after injection (e.g., lethargy, ruffled fur, injection site inflammation). | - Vehicle toxicity: High concentrations of some solvents like DMSO can be toxic to animals. - Local irritation: Precipitation of the compound at the injection site can cause inflammation. | - Include a vehicle-only control group: This is crucial to distinguish between the effects of the vehicle and the compound. - Minimize the concentration of organic solvents: Keep the final concentration of DMSO as low as possible (ideally below 10% for IP injections). - Change the route of administration: If local irritation is a problem with IP injections, consider oral gavage. |
| Difficulty with oral gavage procedure (e.g., animal distress, fluid from the nose). | - Improper technique: Incorrect placement of the gavage needle can lead to aspiration into the lungs. - Incorrect needle size: The gavage needle may be too large or too long for the animal. | - Ensure proper training: Oral gavage should only be performed by trained personnel. - Use the correct technique: The gavage needle should be inserted gently along the roof of the mouth and down the esophagus. If resistance is felt, do not force it. - Select the appropriate needle size: The length of the gavage needle should be from the corner of the mouth to the last rib. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to a concentration of 10-50 mg/mL. Use a vortex mixer and sonication to ensure complete dissolution.
-
Prepare the vehicle: In a separate sterile tube, prepare the vehicle by mixing 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Final formulation: For a final concentration of X mg/mL, calculate the volume of the this compound stock solution needed. Add the stock solution to the vehicle to achieve a final DMSO concentration of 10%. For example, to make 1 mL of a 1 mg/mL final solution from a 10 mg/mL stock, you would add 100 µL of the stock to 900 µL of the vehicle.
-
Mix thoroughly: Vortex the final formulation immediately before each injection to ensure homogeneity.
Protocol 2: Formulation of this compound for Oral Gavage (PO)
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mg/mL.
-
Prepare the vehicle: Use sterile corn oil or prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Final formulation: Add the required volume of the this compound DMSO stock to the vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible (e.g., <5%).
-
Create a uniform suspension: Vortex and sonicate the final formulation to create a fine, uniform suspension. Vortex the suspension immediately before each gavage.
Visualizations
Caption: PTPN2 signaling pathway and the inhibitory action of this compound.
Ptpn2-IN-1 showing toxicity in animal models
Welcome to the technical support center for researchers utilizing PTPN2 inhibitors in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PTPN2 inhibitors?
A1: PTPN2 (Protein Tyrosine Phosphatase Non-Receptor Type 2) is a key negative regulator of inflammatory signaling pathways. PTPN2 inhibitors block the enzymatic activity of PTPN2, leading to the sustained activation of pathways that are normally suppressed. This includes the JAK/STAT and T-cell receptor (TCR) signaling pathways. By inhibiting PTPN2, these compounds can enhance anti-tumor immune responses by promoting the activity of immune cells like T cells and natural killer (NK) cells.[1]
Q2: A PTPN2 inhibitor is showing signs of toxicity in our animal model. What are the likely causes and what can we do?
A2: Toxicity associated with PTPN2 inhibitors is often linked to their on-target effect of enhancing the immune response. Signs of toxicity can be manifestations of systemic inflammation. This is consistent with observations in PTPN2 knockout mice, which can develop severe systemic inflammatory disease.[2]
Potential signs of toxicity in your animal models could include:
-
Weight loss
-
Ruffled fur
-
Lethargy
-
Inflammation in various organs (dermatitis, pancreatitis, glomerulonephritis)
To troubleshoot this, consider the following:
-
Dose Reduction: The simplest approach is to reduce the dose of the PTPN2 inhibitor.
-
Dosing Schedule Modification: Changing the frequency of administration (e.g., from daily to every other day) may help mitigate toxicity.
-
Careful Monitoring: Implement a more rigorous monitoring schedule for your animals to catch early signs of toxicity.
-
Corticosteroid Co-administration: In some cases, co-treatment with corticosteroids may be used to manage immune-related adverse events, though this could potentially interfere with the anti-tumor efficacy of the PTPN2 inhibitor.
Q3: Are there any PTPN2 inhibitors that have shown a favorable safety profile in animal models?
A3: Yes, some studies have reported favorable safety profiles for certain PTPN2 inhibitors. For example, the dual PTPN2/1 inhibitor WS35 was reported to have no observable systemic toxicity in B16-OVA syngeneic models.[3][4] Additionally, the PTPN2/1 inhibitor ABBV-CLS-484 was reported to be well-tolerated in rats at doses up to 300 mg/kg.[5]
Q4: What are the expected phenotypic changes in immune cells upon treatment with a PTPN2 inhibitor?
A4: Treatment with a PTPN2 inhibitor is expected to lead to an increase in the activation and function of various immune cell subsets. In preclinical models, treatment with the PTPN2/1 inhibitor ABBV-CLS-484 has been shown to inflame the tumor microenvironment and promote NK and CD8+ T-cell function.[6] You can expect to see increased phosphorylation of STAT proteins and enhanced expression of interferon-gamma (IFNγ) response genes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Severe systemic inflammation due to excessive immune activation. - Off-target toxicity. | - Review the dosing regimen and consider a dose de-escalation study. - Perform a thorough necropsy and histopathological analysis to identify the cause of death. - Consult the literature for the safety profile of the specific inhibitor you are using. |
| Lack of Anti-Tumor Efficacy | - Insufficient dose or bioavailability. - Tumor model is resistant to immune-mediated killing. - Suboptimal dosing schedule. | - Increase the dose or frequency of administration, while carefully monitoring for toxicity. - Confirm that your tumor model is immunogenic. - Consider combination therapy with other immunomodulatory agents, such as anti-PD-1 antibodies. |
| High Variability in Tumor Growth Inhibition | - Inconsistent drug administration. - Heterogeneity in the immune response of the animals. | - Ensure consistent and accurate dosing for all animals. - Increase the number of animals per group to improve statistical power. |
| Difficulty in Reproducing Published Results | - Differences in experimental protocols (e.g., mouse strain, tumor cell line, inhibitor formulation). - The inhibitor used may have a different purity or formulation. | - Carefully review and align your experimental protocol with the published study. - Obtain the inhibitor from the same source as the original study, if possible, or perform analytical chemistry to confirm its identity and purity. |
Quantitative Data Summary
The following tables summarize available quantitative data for several PTPN2 inhibitors from preclinical studies. Direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of PTPN2 Inhibitors
| Inhibitor | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) | Reference |
| ABBV-CLS-484 | 1.8 | 2.5 | [5] |
| WS35 | 5.8 | 12.8 | [3] |
Table 2: In Vivo Administration of PTPN2 Inhibitors in Mouse Models
| Inhibitor | Dose | Route of Administration | Mouse Model | Reference |
| ABBV-CLS-484 | 3 - 100 mg/kg | Oral gavage | Ptpn2/n1-null mice | [5] |
| PTP inhibitor 9 | 50 mg/kg | Intratumoral injection | C57BL/6J with B16F10 melanoma | [8] |
Experimental Protocols
General Protocol for a Syngeneic Mouse Tumor Model to Evaluate PTPN2 Inhibitor Efficacy
This protocol provides a general framework. Specific details such as cell numbers, volumes, and timings should be optimized for your specific tumor model and inhibitor.
1. Cell Culture and Preparation:
-
Culture murine tumor cells (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) in appropriate media and conditions.
-
On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration.
2. Tumor Implantation:
-
Use immunocompetent mice that are syngeneic to the tumor cell line (e.g., C57BL/6 mice for B16F10 and MC38).
-
Subcutaneously inject the tumor cell suspension into the flank of the mice.
3. PTPN2 Inhibitor Treatment:
-
Once tumors are established and have reached a palpable size, randomize the mice into treatment and control groups.
-
Prepare the PTPN2 inhibitor in a suitable vehicle.
-
Administer the inhibitor according to your experimental plan (e.g., oral gavage, intraperitoneal injection, or intratumoral injection) at the predetermined dose and schedule. The control group should receive the vehicle alone.
4. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, flow cytometry of tumor-infiltrating lymphocytes).
5. Combination Therapy (Optional):
-
For studies involving combination therapy (e.g., with an anti-PD-1 antibody), the administration of the second agent should be timed appropriately relative to the PTPN2 inhibitor treatment.
Visualizations
Caption: PTPN2 negatively regulates cytokine and TCR signaling pathways.
Caption: Workflow for testing PTPN2 inhibitors in animal models.
References
- 1. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 2. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News - PTPN2 inhibitor - LARVOL VERI [veri.larvol.com]
- 5. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 6. news.abbvie.com [news.abbvie.com]
- 7. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to control for Ptpn2-IN-1 off-target effects
Welcome to the technical support center for Ptpn2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and controlling for potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PTPN2 and what is the mechanism of action for this compound?
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways that are essential for cell growth, differentiation, and immune responses.[1] PTPN2 functions by dephosphorylating specific tyrosine residues on target proteins, thereby modulating the activity of key signaling molecules like cytokine receptors, growth factor receptors, and components of the JAK-STAT pathway.[1] this compound is a small molecule inhibitor designed to selectively bind to the active site of the PTPN2 enzyme, blocking its phosphatase activity. This inhibition leads to the sustained activation of signaling pathways that PTPN2 normally downregulates, which can enhance anti-tumor immune responses.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target, PTPN2.[2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of other essential proteins can cause unexpected and undesirable cellular stress or death.[2]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy is linked to off-target effects that have different consequences in a whole organism.[2]
A primary concern for PTPN2 inhibitors is potential cross-reactivity with other protein tyrosine phosphatases, especially the closely related PTPN1 (also known as PTP1B), due to the high homology in their catalytic domains.[3]
Q3: What are the initial steps I should take to minimize off-target effects in my experimental design?
To proactively reduce the likelihood of off-target effects confounding your results, you should:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired on-target effect. Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[2]
-
Include Proper Controls:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[2]
-
-
Confirm Target Expression: Verify that your cell lines or tissues of interest express PTPN2 at sufficient levels using methods like Western Blot or qPCR.[2]
Troubleshooting Guides
Q4: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
Inconsistent results between different cell lines can arise from variability in the expression levels of the on-target protein (PTPN2) or potential off-target proteins.[2]
-
Troubleshooting Steps:
-
Verify PTPN2 Expression: Use Western Blot or qPCR to quantify PTPN2 protein or mRNA levels in all cell lines used in your experiments.
-
Assess Downstream Signaling: Check for a consistent increase in the phosphorylation of known PTPN2 substrates, such as STAT1, in response to this compound treatment in each cell line.
-
Consider Genetic Background: The genetic context of different cell lines can influence their response to the inhibition of specific signaling pathways.
-
Q5: I'm observing a phenotype with this compound, but how can I be certain it is a direct result of PTPN2 inhibition?
This is a critical question in inhibitor studies. A multi-pronged approach is necessary to validate that the observed effects are on-target.
-
Validation Strategy:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of PTPN2.[2][4] If the phenotype observed with this compound is absent in the PTPN2 knockout/knockdown cells, it strongly suggests the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of this compound to PTPN2 in intact cells by measuring changes in the thermal stability of the PTPN2 protein upon ligand binding.[2][5]
-
Rescue Experiment: In PTPN2 knockout cells, re-introduce a version of PTPN2 that is resistant to this compound (if a specific mutation conferring resistance is known). If the inhibitor's effect is lost, it confirms the on-target mechanism.
-
Q6: I suspect this compound might be inhibiting PTPN1 as well. How can I test for this?
Given the high similarity between PTPN2 and PTPN1, assessing dual inhibition is often necessary.
-
Recommended Approaches:
-
In Vitro Phosphatase Assays: Test the activity of this compound against a panel of purified protein tyrosine phosphatases, with a particular focus on PTPN1.
-
Cell-Based PTPN1 Target Engagement: If you have a cell line that expresses PTPN1 but has low or no PTPN2, you can assess the effects of this compound on PTPN1-mediated signaling pathways (e.g., insulin (B600854) receptor signaling).[3]
-
PTPN1 Knockout Cells: Treat PTPN1 knockout cells with this compound and compare the results to wild-type cells to see if any part of the phenotype is lost.
-
Quantitative Data Summary
The selectivity of a PTPN2 inhibitor is crucial for interpreting experimental results. The following table provides an example of the kind of data you should seek for this compound or generate for your own characterization. Data for the well-characterized dual PTPN2/PTPN1 inhibitor ABBV-CLS-484 is included for comparison.
| Inhibitor | Target(s) | IC50 (PTPN2) | IC50 (PTPN1) | Selectivity (PTPN1/PTPN2) | Key Off-Targets | Reference |
| This compound | PTPN2 | [User to determine] | [User to determine] | [User to determine] | [User to determine] | N/A |
| ABBV-CLS-484 | PTPN2/PTPN1 | Low nM | Low nM | ~1 | PTPN9 (at µM concentrations) | [6][7] |
| NSC-87877 | PTPN2 | 4,200 nM | - | - | - | [8] |
| PHPS1 | PTPN2 | 170 nM | - | - | - | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro PTPN2 Phosphatase Activity Assay
This protocol is for determining the IC50 of this compound against purified PTPN2 enzyme.
-
Objective: To measure the concentration of this compound required to inhibit 50% of PTPN2 enzymatic activity.
-
Materials:
-
Methodology:
-
Prepare a working solution of PTPN2 in the assay buffer.
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of the PTPN2 enzyme solution to each well and incubate for 20-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.
-
Immediately begin reading the fluorescence intensity in kinetic mode (e.g., every minute for 10-15 minutes) with excitation at 360 nm and emission at 460 nm.[9]
-
Determine the initial reaction rates from the linear portion of the progress curves.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1
This protocol assesses the on-target activity of this compound in a cellular context by measuring the phosphorylation of STAT1, a downstream substrate of PTPN2.
-
Objective: To confirm that this compound increases STAT1 phosphorylation in response to cytokine stimulation (e.g., IFN-γ).
-
Materials:
-
Cells of interest (e.g., cancer cell line, immune cells)
-
This compound
-
IFN-γ (or other relevant cytokine)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-PTPN2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with IFN-γ for a predetermined time (e.g., 15-30 minutes).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total STAT1, PTPN2, and a loading control to ensure equal loading and to confirm target presence.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to PTPN2 in a cellular environment.
-
Objective: To assess target engagement by measuring the thermal stabilization of PTPN2 upon binding of this compound.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble PTPN2 remaining at each temperature using Western Blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
-
Visualizations
Below are diagrams to help visualize key concepts and workflows related to the use of this compound.
Caption: PTPN2 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity [golublab.broadinstitute.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PTPN2 Inhibitors in Cancer Cell Lines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) inhibitors in their cancer research. Here, you will find essential information to guide your experiments, troubleshoot potential issues, and accurately interpret your results.
Activity of PTPN2 Inhibitors in Cancer Cell Lines
The following table summarizes the in vitro activity of various PTPN2 inhibitors across different cancer cell lines. This data is intended to provide a comparative reference for your own experimental planning.
| Inhibitor Name | Cell Line | Cancer Type | Assay Type | Activity Metric | Value |
| ABBV-CLS-484 (AC484) | SUDHL1 | Anaplastic Large Cell Lymphoma | Cell Viability (72h) | IC50 | 6.285 µM |
| Karpas299 | Anaplastic Large Cell Lymphoma | Cell Viability (72h) | IC50 | 5.838 µM | |
| B16 | Melanoma | STAT1 Phosphorylation | EC50 | 0.176 µM[1] | |
| - | Biochemical Assay (PTPN2) | Enzyme Inhibition | IC50 | 1.8 nM[1] | |
| - | Biochemical Assay (PTPN1) | Enzyme Inhibition | IC50 | 2.5 nM[1] | |
| PTPN2 Degrader (Cmpd-1) | B16F10 | Melanoma | Protein Degradation | DC50 | 0.044 µM[2] |
| PTPN2 Inhibitor 9 | - | - | PTPN2 Inhibition (Predicted) | IC50 | 3.26 - 15.25 µM[3] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of PTPN2 inhibitors in cancer cell line experiments.
Q1: What is the primary mechanism of action of PTPN2 inhibitors in cancer cells?
A1: PTPN2 is a protein tyrosine phosphatase that negatively regulates key signaling pathways involved in cell growth and immune response. PTPN2 inhibitors block the enzymatic activity of PTPN2, leading to the sustained phosphorylation and activation of its downstream targets. A major pathway affected is the JAK-STAT signaling cascade, particularly in response to interferon-gamma (IFNγ). By inhibiting PTPN2, these compounds can enhance IFNγ-mediated effects, such as increased antigen presentation on tumor cells and growth suppression.
Q2: Why is there a significant difference between the biochemical IC50 and the cellular IC50 values for some PTPN2 inhibitors?
A2: Discrepancies between biochemical and cellular IC50 values are common for several reasons. Biochemical assays measure the direct interaction of the inhibitor with the isolated, purified PTPN2 enzyme. In contrast, cellular assays measure the overall effect of the inhibitor on cell viability or a specific cellular process. Factors such as cell membrane permeability, off-target effects, cellular metabolism of the compound, and the presence of alternative signaling pathways can all influence the inhibitor's potency in a cellular context, often resulting in a higher IC50 value compared to the biochemical assay.
Q3: My PTPN2 inhibitor shows limited single-agent cytotoxicity in my cancer cell line. Is this expected?
A3: Yes, this is often the case. The primary therapeutic potential of many PTPN2 inhibitors is not direct cytotoxicity but rather the enhancement of anti-tumor immunity. In many cancer cell lines, PTPN2 inhibition alone may not be sufficient to induce significant cell death. Its effect is often more pronounced when combined with immunotherapy agents (like anti-PD-1 antibodies) or in co-culture systems with immune cells, as it can increase the cancer cells' susceptibility to immune-mediated killing.
Q4: How do I select the appropriate cancer cell line for my PTPN2 inhibitor experiment?
A4: The choice of cell line depends on your research question. If you are investigating the direct effects on cancer cell signaling, you might choose a line known to have active JAK-STAT signaling or one that is responsive to IFNγ. If your focus is on immuno-oncology applications, you could use murine cancer cell lines like B16F10 (melanoma) or MC38 (colon adenocarcinoma), which are well-characterized for in vivo studies and are known to be sensitive to immune modulation.[4][5]
Q5: What are the recommended storage conditions for PTPN2 inhibitors?
A5: Most small molecule inhibitors are provided as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once dissolved, typically in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to troubleshooting experiments with PTPN2 inhibitors.
Problem 1: High variability in cell viability assay results.
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.
-
Cell Health and Passage Number: Using cells that are unhealthy, contaminated, or have a high passage number.
-
Inhibitor Precipitation: The inhibitor may be coming out of solution at higher concentrations.
-
Edge Effects in Plates: Evaporation from wells on the plate's perimeter.
-
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.
-
Ensure Cell Quality: Use cells from a low-passage stock and regularly check for mycoplasma contamination.
-
Check Inhibitor Solubility: Visually inspect your inhibitor dilutions for any signs of precipitation. If needed, prepare fresh dilutions from your stock solution.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
-
Problem 2: No significant effect on downstream signaling (e.g., pSTAT1 levels) after inhibitor treatment.
-
Potential Cause:
-
Suboptimal Inhibitor Concentration: The concentration used may be too low to effectively inhibit PTPN2 in your cell line.
-
Incorrect Treatment Duration: The time point for analysis may not be optimal to observe the peak signaling change.
-
Poor Antibody Quality: The antibody used for western blotting may not be specific or sensitive enough.
-
Cell Line Insensitivity: The cell line may have low PTPN2 expression or rely on alternative signaling pathways.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat cells with a range of inhibitor concentrations to determine the optimal dose.
-
Conduct a Time-Course Experiment: Analyze protein phosphorylation at multiple time points after inhibitor treatment.
-
Validate Your Antibodies: Use appropriate positive and negative controls to ensure your antibody is working correctly.
-
Confirm PTPN2 Expression: Check the expression level of PTPN2 in your cell line via western blot or qPCR.
-
Problem 3: Inconsistent results between experimental replicates.
-
Potential Cause:
-
Pipetting Errors: Inaccurate dispensing of cells, media, or inhibitor.
-
Inconsistent Incubation Times: Variations in the duration of inhibitor treatment or assay development.
-
Fluctuations in Incubator Conditions: Changes in temperature or CO2 levels.
-
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Standardize Workflow: Create a detailed, step-by-step protocol and adhere to it strictly for all replicates.
-
Monitor Equipment: Regularly check and maintain your laboratory equipment, including incubators and plate readers.
-
Experimental Protocols
Below are detailed protocols for key experiments used to assess the activity of PTPN2 inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a PTPN2 inhibitor on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PTPN2 inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PTPN2 inhibitor in complete culture medium from your DMSO stock.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the old medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blotting for PTPN2 Signaling
Objective: To assess the effect of a PTPN2 inhibitor on the phosphorylation status of downstream targets like STAT1.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PTPN2 inhibitor
-
IFNγ (or other relevant stimulus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT1, anti-STAT1, anti-PTPN2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the PTPN2 inhibitor at the desired concentration for the optimized duration.
-
If applicable, stimulate the cells with IFNγ for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
-
Visualizations
PTPN2 Signaling Pathway
Caption: PTPN2 negatively regulates the IFNγ-JAK-STAT signaling pathway.
Experimental Workflow for PTPN2 Inhibitor Screening
Caption: A typical workflow for evaluating PTPN2 inhibitor activity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 2. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase nonreceptor type 2 controls colorectal cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTPN2 Inhibitors: Benchmarking Ptpn2-IN-1 Against Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical regulator of immune signaling, making it a promising therapeutic target for a range of diseases, including cancer and autoimmune disorders. PTPN2 negatively regulates the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. Inhibition of PTPN2 can enhance anti-tumor immunity by sensitizing tumor cells to interferon-gamma (IFNγ) and augmenting the activity of various immune cells. This guide provides a comparative overview of Ptpn2-IN-1 and other notable PTPN2 inhibitors, with a focus on their biochemical potency and cellular activity.
Performance Comparison of PTPN2 Inhibitors
The landscape of PTPN2 inhibitors is rapidly evolving, with a significant number of compounds being dual inhibitors of the closely related phosphatase PTPN1. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Biochemical Potency of PTPN2 Inhibitors
| Inhibitor | PTPN2 IC50 | PTPN1 IC50 | Selectivity Notes |
| This compound | ≤5 µM[1][2] | Not Available | Data not available. |
| Osunprotafib (ABBV-CLS-484) | 1.8 nM[1][3] | 2.5 nM[1][3] | 6-8 fold weaker activity on PTPN9; no detectable activity on SHP-1 or SHP-2.[1][3] |
| Tegeprotafib (PTPN2/1-IN-1) | 4.4 nM[1][2][4] | 1-10 nM[1][2][4] | Data not available. |
| PTPN2/1-IN-3 | 9.3 nM[1][2] | Not Available | A derivative of Osunprotafib.[1][2] |
| PTPN2/1-IN-4 | 5.8 nM[1][2] | 12.8 nM[1][2] | Data not available. |
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cellular Effects | In Vivo Efficacy |
| This compound | Inhibits cell growth of B16F10 melanoma cells.[1][2] | Not Available |
| Osunprotafib (ABBV-CLS-484) | Increases sensitivity of human cancer cell lines to IFNγ by enhancing JAK-STAT signaling.[1][3] | Orally bioavailable; generates robust anti-tumor immunity in mouse models.[1][3] |
| Tegeprotafib (PTPN2/1-IN-1) | Inhibits IFNγ-induced B16F10 cellular growth.[4] | Orally active; shows antitumor activity in mice.[4] |
| PTPN2/1-IN-3 | Has anti-tumor effects.[1][2] | Orally bioavailable in mice.[1][2] |
| PTPN2/1-IN-4 | Modulates the IFNγ-JAK-STAT signaling pathway and augments CD8+ T-cell tumor infiltration.[1][2] | Orally active; robustly inhibits tumor growth as a monotherapy and in combination with anti-PD-1 antibody in mouse models.[1][2] |
Note: The available data for this compound is limited to information from commercial suppliers and lacks peer-reviewed characterization and comparative analysis.
Signaling Pathway and Mechanism of Action
PTPN2 inhibitors enhance anti-tumor immune responses primarily by modulating the JAK-STAT signaling pathway. The following diagram illustrates this mechanism.
Caption: PTPN2-mediated inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, a general protocol for assessing the enzymatic activity of PTPN2 inhibitors is provided below.
PTPN2 Enzyme Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against the PTPN2 enzyme.
Materials:
-
Recombinant human PTPN2 enzyme
-
Phosphatase substrate (e.g., a fluorescently labeled phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the assay buffer.
-
Add the test compounds to the wells, followed by the addition of the recombinant PTPN2 enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the phosphatase substrate to each well.
-
Incubate the plate at room temperature for a defined time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a general phosphatase inhibitor like sodium orthovanadate).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The development of potent and selective PTPN2 inhibitors holds significant promise for cancer immunotherapy. While this compound is commercially available, the lack of comprehensive, peer-reviewed data makes a thorough comparison with other well-characterized inhibitors challenging. Compounds such as Osunprotafib (ABBV-CLS-484) and Tegeprotafib have demonstrated low nanomolar potency against both PTPN2 and PTPN1, and have shown promising anti-tumor activity in preclinical models. Further investigation into the selectivity and in vivo efficacy of this compound is necessary to fully assess its therapeutic potential relative to these more advanced dual inhibitors. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information on these compounds.
References
Ptpn2-IN-1 selectivity profile against other phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Ptpn2-IN-1 and related protein tyrosine phosphatase (PTP) inhibitors. Due to the limited publicly available selectivity data for this compound, this guide utilizes data from the well-characterized, structurally related dual PTPN2/PTPN1 inhibitor, Osunprotafib (ABBV-CLS-484), as a representative compound to illustrate the expected selectivity profile. PTPN2 and its close homolog PTPN1 are key negative regulators in inflammatory and metabolic signaling pathways, making them attractive targets for therapeutic intervention in oncology and autoimmune diseases.
Overview of PTPN2 Inhibition
Comparative Selectivity of PTPN2 Inhibitors
The following table summarizes the inhibitory activity (IC50) of Osunprotafib (ABBV-CLS-484), a potent dual PTPN2/PTPN1 inhibitor, against a panel of phosphatases. This data provides a benchmark for the expected selectivity of potent PTPN2 inhibitors. This compound itself has a reported IC50 of ≤5 μM for PTPN2.[7][8]
| Phosphatase | Osunprotafib (ABBV-CLS-484) IC50 (nM) | This compound IC50 (µM) |
| PTPN2 (TC-PTP) | 1.8 [4][9] | ≤5 [7][8] |
| PTPN1 (PTP1B) | 2.5[4][9] | Not Reported |
| PTPN9 (MEG2) | 6-8 fold weaker than PTPN2/1[4] | Not Reported |
| SHP-1 (PTPN6) | No detectable activity[4] | Not Reported |
| SHP-2 (PTPN11) | No detectable activity[4] | Not Reported |
Data for Osunprotafib (ABBV-CLS-484) is used as a representative example of a potent and selective dual PTPN2/1 inhibitor.
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for preclinical development. Below are detailed methodologies for key experiments used to characterize PTPN2 inhibitors.
Biochemical Phosphatase Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of PTPN2 in the presence of an inhibitor by measuring the dephosphorylation of a fluorogenic substrate.
Materials:
-
Recombinant human PTPN2 enzyme
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant PTPN2 enzyme to each well of the microplate, except for the negative control wells.
-
Add the diluted test inhibitor to the respective wells. Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., DiFMUP) to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 340/450 nm for the product of DiFMUP).
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Cellular Assay for PTPN2 Inhibition: STAT1 Phosphorylation
This assay assesses the ability of an inhibitor to block PTPN2 activity within a cellular context by measuring the phosphorylation status of a downstream target, STAT1.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma cells)[11]
-
Recombinant interferon-gamma (IFNγ)
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of IFNγ for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis using antibodies against phospho-STAT1 and total STAT1.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Analyze the dose-dependent increase in STAT1 phosphorylation in the presence of the inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: PTPN2 in the IFNγ-JAK-STAT Signaling Pathway.
Caption: Experimental Workflow for Phosphatase Selectivity Profiling.
References
- 1. PTPN2 deficiency: Amping up JAK/STAT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Case report: JAK inhibitor treatment of immune dysregulation symptoms in a patient with PTPN2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nature Publishes Discovery and Preclinical Results for ABBV-CLS-484, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTPN2 and PTPN1 Inhibitors in Cancer Research
In the landscape of cancer therapy, particularly in the burgeoning field of immuno-oncology, the protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical intracellular checkpoints.[1][2] Inhibiting these enzymes offers a promising strategy to enhance anti-tumor immunity and overcome resistance to existing therapies. This guide provides a detailed comparison of PTPN2- and PTPN1-targeted inhibitors, with a focus on their mechanisms of action, preclinical efficacy, and the experimental data supporting their development. While the specific compound "Ptpn2-IN-1" is not extensively characterized in the public domain, this comparison will focus on well-documented selective PTPN2 inhibitors versus PTPN1 inhibitors, as well as the dual-inhibition approach that is gaining significant traction.
Introduction to PTPN2 and PTPN1 in Cancer
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), and Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1), also known as PTP1B, are closely related enzymes that negatively regulate key signaling pathways involved in cell growth, differentiation, and immune responses.[3][4] Both phosphatases are known to dephosphorylate and inactivate components of the JAK-STAT and T-cell receptor (TCR) signaling pathways.[3] Dysregulation of PTPN2 and PTPN1 has been implicated in various cancers, where they can suppress anti-tumor immune responses, making them attractive targets for therapeutic intervention.[5]
Mechanism of Action: Single vs. Dual Inhibition
PTPN2 Inhibition: The primary anti-cancer mechanism of PTPN2 inhibition is the enhancement of the interferon-gamma (IFNγ) signaling pathway.[6] By blocking PTPN2, the phosphorylation of key signaling molecules like JAK1 and STAT1 is sustained, leading to an amplified cellular response to IFNγ.[6][7] This has two major consequences in the tumor microenvironment:
-
Direct effects on tumor cells: Increased IFNγ sensitivity leads to enhanced tumor cell antigen presentation, growth suppression, and production of chemokines that attract immune cells.[3][6]
-
Effects on immune cells: PTPN2 inhibition in T-cells and natural killer (NK) cells boosts their activation, proliferation, and tumor-killing functions.[1][8]
PTPN1 Inhibition: PTPN1 also negatively regulates the JAK-STAT and TCR signaling pathways.[1][9] Its inhibition can enhance the expansion and cytotoxicity of antigen-specific CD8+ T-cells, thereby promoting anti-tumor immunity.[9] In some contexts, PTPN1 has been shown to play a positive role in HER2-driven breast cancer, and its inhibition can block tumor growth in such models.[1][10]
Dual PTPN1/PTPN2 Inhibition: Given the overlapping and complementary roles of PTPN1 and PTPN2 in suppressing anti-tumor immunity, the concurrent inhibition of both phosphatases is a compelling therapeutic strategy.[11] Dual inhibitors are expected to produce a more robust and multifaceted anti-tumor response by acting on both tumor cells and a variety of immune cells (T-cells, NK cells, macrophages, and dendritic cells).[1][12] This approach has been shown to be effective even in tumor models that are resistant to single-agent immunotherapies like anti-PD-1.[2]
Quantitative Data Comparison
The following tables summarize key quantitative data for representative PTPN1, PTPN2, and dual inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are rare in published literature.
| Inhibitor Class | Representative Compound(s) | Target(s) | IC50 / Potency | Key In Vitro Effects | Ref |
| PTPN1 Selective | MSI-1436 (Trodusquemine) | PTPN1 | ~1 µM (non-competitive) | Suppresses HER2 signaling in breast cancer cells; enhances insulin (B600854) signaling. | [1][10][13] |
| PTPN2 Selective | "PTPN2 inhibitor 9" | PTPN2 | Not specified | Sensitizes melanoma cells to IFNγ; enhances STAT1 phosphorylation. | [6] |
| Dual PTPN1/PTPN2 | ABBV-CLS-484 (AC484) | PTPN1/PTPN2 | PTPN1: 2.8 nM, PTPN2: 3.9 nM | Potently enhances IFNγ-mediated STAT1 phosphorylation in tumor cells. | [14] |
| Dual PTPN1/PTPN2 | KQ791 | PTPN1/PTPN2 | Not specified | Enhances Type I and II interferon signaling and MHC-I expression in cancer cells. | [15][16] |
| Dual PTPN1/PTPN2 | Unnamed Novel Inhibitors | PTPN1/PTPN2 | Low nM range | Augment STAT1 and/or STAT5 phosphorylation in immune cells; sensitize cancer cells to IFNγ. | [2][12] |
| PROTAC Degrader | Cmpd-1 | PTPN1/PTPN2 | PTPN2 EC50: 0.0151 µM, PTPN1 EC50: 0.0274 µM (Biochemical) | Induces degradation of PTPN2 and PTPN1 in tumor cells. | [17] |
| Inhibitor Class | Representative Compound(s) | Cancer Model(s) | Key In Vivo Effects | Ref |
| PTPN1 Selective | MSI-1436 (Trodusquemine) | Breast cancer xenografts, NDL2 mouse model | Inhibits tumorigenesis and abrogates metastasis. | [10][18] |
| PTPN2 Selective | "PTPN2 inhibitor 9" | B16F10 melanoma, CT26 colorectal | In combination with anti-PD-1, significantly reduces tumor growth and increases survival; enhances tumor infiltration by CD8+ T-cells. | [6] |
| Dual PTPN1/PTPN2 | ABBV-CLS-484 (AC484) | Multiple syngeneic models (including anti-PD-1 resistant) | Potent single-agent anti-tumor immunity; promotes NK and CD8+ T-cell function. | [14] |
| Dual PTPN1/PTPN2 | Unnamed Novel Inhibitors | MC38 (anti-PD1 sensitive), 4T1 (anti-PD1 resistant) | Robust single-agent anti-tumor efficacy without systemic inflammation. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by PTPN1 and PTPN2 inhibitors and a general workflow for their preclinical evaluation.
Caption: PTPN1/PTPN2 signaling pathways in immune and cancer cells.
Caption: General experimental workflow for PTPN inhibitor evaluation.
Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of PTPN1 and PTPN2 inhibitors.
Cell Viability / Proliferation Assay (MTS Assay)
Objective: To determine the effect of inhibitors on cancer cell proliferation, often in the presence of IFNγ.
-
Cell Seeding: Seed cancer cells (e.g., B16F10 melanoma, CT26 colon carcinoma) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with the PTPN inhibitor at various concentrations, with or without a fixed concentration of IFNγ (e.g., 100 ng/mL). Include vehicle (DMSO) and IFNγ-only controls.[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTS Reagent: Add MTS reagent (e.g., CellTiter96 Aqueous One Solution) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7]
-
Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Western Blotting for Phosphorylated STAT1 (pSTAT1)
Objective: To measure the direct pharmacodynamic effect of PTPN inhibitors on the JAK-STAT pathway.
-
Cell Treatment: Plate cells (e.g., B16F10) and treat with the inhibitor for a specified time (e.g., 24 hours), followed by stimulation with IFNγ (e.g., 100 ng/mL) for a short period (e.g., 30 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pSTAT1 (Tyr701) overnight at 4°C. Subsequently, incubate with a primary antibody against total STAT1 and a loading control (e.g., β-actin or Vinculin).[6]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT1 signal to total STAT1 and the loading control.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of PTPN inhibitors alone or in combination with checkpoint blockade.
-
Animal Model: Use 6-8 week old female C57BL/6J (for B16F10 or MC38 models) or BALB/c mice (for CT26 models).[6][14]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 B16F10 cells) into the flank of each mouse.[6]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, Inhibitor, anti-PD-1 antibody, Combination).
-
Dosing: Administer the PTPN inhibitor orally (p.o.) once or twice daily. Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection (e.g., 200 µg per mouse) every 3-4 days.[6]
-
Monitoring: Measure tumor volumes with calipers every 2-3 days and monitor animal body weight and overall health.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival.
-
Pharmacodynamic Studies: At the end of the study (or in a satellite group), euthanize the mice and harvest tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and for target engagement by Western blotting for pSTAT1.[6]
Conclusion and Future Directions
The inhibition of PTPN2 and PTPN1 represents a highly promising strategy in cancer immunotherapy. While selective inhibition of either phosphatase has shown preclinical efficacy, the field is rapidly moving towards dual inhibitors that can elicit a more comprehensive and potent anti-tumor response.
-
PTPN2-selective inhibitors primarily act by sensitizing tumors to IFNγ, thereby enhancing both direct tumor cell killing and T-cell-mediated immunity.[6]
-
PTPN1-selective inhibitors can also boost T-cell function and have shown efficacy in specific cancer types like HER2+ breast cancer.[1][10]
-
Dual PTPN1/PTPN2 inhibitors leverage the synergistic roles of both enzymes to robustly activate multiple arms of the anti-tumor immune response, showing promise as both monotherapy and in combination with checkpoint inhibitors, even in resistant settings.[2][14]
Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these dual inhibitors, exploring novel delivery methods such as PROTAC degraders, and identifying patient populations most likely to benefit from this therapeutic approach through biomarker discovery. The clinical evaluation of first-in-class dual inhibitors like ABBV-CLS-484 will be crucial in validating this strategy in patients and potentially adding a powerful new weapon to the arsenal (B13267) of cancer immunotherapies.[14]
References
- 1. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. PTPN2/1 [abbviescience.com]
- 4. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety [sciety.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
Validating PTPN2 Inhibition by Ptpn2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) by the small molecule inhibitor Ptpn2-IN-1 in a new cell line. It offers a comparative analysis with alternative inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to PTPN2 and its Inhibition
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of cellular signaling. It plays a pivotal role in downregulating inflammatory responses by dephosphorylating key signaling proteins. PTPN2 primarily targets components of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, including JAK1, JAK3, STAT1, and STAT3. By removing phosphate (B84403) groups from these proteins, PTPN2 effectively dampens the signaling cascade initiated by cytokines like interferon-gamma (IFNγ).
Dysregulation of PTPN2 has been implicated in various autoimmune diseases and cancer. Consequently, the inhibition of PTPN2 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity and modulate immune responses. Small molecule inhibitors that block the catalytic activity of PTPN2 are valuable tools for studying its function and for potential therapeutic development.
This guide focuses on the validation of a specific inhibitor, this compound, and compares its performance with other commercially available PTPN2 inhibitors.
PTPN2 Signaling Pathway
The following diagram illustrates the central role of PTPN2 in the JAK/STAT signaling pathway. Inhibition of PTPN2 is expected to lead to an increase in the phosphorylation of its downstream targets.
Caption: PTPN2 negatively regulates the JAK/STAT pathway.
Comparison of PTPN2 Inhibitors
Validating the effects of this compound requires a comparison against other known inhibitors to benchmark its potency and cellular activity. Due to the high homology between the catalytic sites of PTPN2 and the related phosphatase PTPN1, many inhibitors exhibit dual activity.
| Inhibitor | Target(s) | IC50 (PTPN2) | IC50 (PTPN1) | Mechanism of Action | Key Features |
| This compound | PTPN2 | ≤5 µM | Not reported | Not specified | Commercially available tool compound for PTPN2 inhibition studies. |
| Osunprotafib (ABBV-CLS-484) | PTPN2/PTPN1 | 1.8 nM[1] | 2.5 nM[1] | Active-site inhibitor[2] | Orally bioavailable, in Phase 1 clinical trials for solid tumors.[1] |
| Compound 182 | PTPN2/PTPN1 | Not specified | Not specified | Active-site competitive inhibitor | Potent and selective, enhances T-cell recruitment and activation. |
| Tegeprotafib (PTPN2/1-IN-1) | PTPN2/PTPN1 | 4.4 nM[3] | 1-10 nM[3] | Not specified | Orally active dual inhibitor.[3] |
Experimental Validation Workflow
The following workflow outlines the key steps to validate PTPN2 inhibition in a new cell line.
Caption: Workflow for validating PTPN2 inhibition.
Experimental Protocols
Western Blot for Phosphorylated STAT1 (pSTAT1) and STAT3 (pSTAT3)
This protocol determines the effect of PTPN2 inhibition on the phosphorylation status of its downstream targets, STAT1 and STAT3. An increase in pSTAT1 and pSTAT3 levels upon inhibitor treatment indicates successful PTPN2 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-total STAT1, anti-pSTAT3 (Tyr705), anti-total STAT3, anti-PTPN2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed the new cell line and grow to 70-80% confluency. Treat cells with varying concentrations of this compound and alternative inhibitors for the desired time. Include a vehicle-treated control (e.g., DMSO). For cytokine stimulation, treat cells with IFNγ (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.[4]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct binding of an inhibitor to its target protein within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Cell lysis buffer (without detergents, e.g., PBS with protease inhibitors).
-
Equipment for Western blotting (as described above).
Procedure:
-
Cell Treatment: Treat the cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot: Analyze the amount of soluble PTPN2 in each sample by Western blotting.
-
Data Analysis: Quantify the PTPN2 band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensities against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vitro Phosphatase Activity Assay
This assay directly measures the enzymatic activity of PTPN2 and its inhibition by this compound.
Materials:
-
Recombinant human PTPN2 enzyme.
-
Phosphatase assay buffer.
-
A suitable phosphatase substrate, such as the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).
-
This compound and other inhibitors.
-
96-well plate (black for fluorescence or clear for absorbance).
-
Plate reader.
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the PTPN2 enzyme to the wells containing the inhibitors or vehicle control. Pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate (DiFMUP or pNPP) to all wells.
-
Measurement: Measure the fluorescence or absorbance at regular intervals to monitor the dephosphorylation of the substrate over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
By following the experimental workflow and protocols outlined in this guide, researchers can effectively validate the inhibitory activity of this compound in a new cell line. The comparative data generated against alternative inhibitors will provide a clear understanding of its potency and cellular efficacy, thereby supporting its use in further research and drug development endeavors.
References
- 1. Protein Tyrosine Phosphatases and Type 1 Diabetes: Genetic and Functional Implications of PTPN2 and PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T cell protein tyrosine phosphatase prevents STAT1 induction of claudin-2 expression in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Ptpn2-IN-1 versus KQ791 in T Cell Activation: A Comparative Guide
For researchers and drug development professionals navigating the landscape of immunotherapy, selecting the optimal small molecule inhibitor to modulate T cell function is a critical decision. This guide provides a detailed comparison of two such inhibitors, Ptpn2-IN-1 and KQ791, focusing on their roles in T cell activation. While direct head-to-head experimental data is limited in publicly available literature, this document synthesizes the known mechanisms of action and provides a framework for their evaluation in T cell activation assays.
Introduction to PTPN2 Inhibition in T Cell Activation
The Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a key negative regulator of T cell activation.[1][2][3] It acts by dephosphorylating and thereby inactivating critical signaling molecules downstream of the T cell receptor (TCR) and cytokine receptors. Key targets of PTPN2 include the Src family kinase LCK, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4][5][6] By inhibiting PTPN2, the threshold for T cell activation is lowered, leading to enhanced proliferation, cytokine production, and cytotoxic activity in response to antigenic stimulation.[4][7][8] This makes PTPN2 an attractive target for cancer immunotherapy, aiming to boost the anti-tumor immune response.[1][3]
This compound: A Specific PTPN2 Inhibitor
This compound is a compound designed to specifically inhibit the activity of PTPN2. By targeting PTPN2, this inhibitor is expected to potentiate T cell responses. The expected effects of this compound on T cells include increased phosphorylation of LCK and STAT5, leading to enhanced proliferation and production of effector cytokines such as IFN-γ.
KQ791: A Dual PTPN1/PTPN2 Inhibitor
KQ791 is a competitive small molecule inhibitor that targets both PTPN2 and the closely related phosphatase PTPN1 (also known as PTP1B).[2][9] While PTPN2 is a well-established regulator of T cell function, PTPN1 has also been implicated in immune regulation.[10] As a dual inhibitor, KQ791 has the potential to modulate a broader range of signaling pathways.[2] Its therapeutic potential is being explored in cancer immunotherapy, with studies indicating its ability to enhance the cytotoxic activity of immune cells like NK cells.[9] KQ791 has been noted to be a first-in-class cancer immunotherapeutic and has been safely used in type II diabetes human clinical trials.[11]
Comparative Data Summary
The following table summarizes the available information for this compound and KQ791. It is important to note that direct comparative studies are lacking, and therefore, some fields are populated with expected outcomes based on the mechanism of action.
| Feature | This compound | KQ791 |
| Target(s) | PTPN2 | PTPN1 and PTPN2 |
| Mechanism of Action | Specific inhibition of PTPN2 phosphatase activity. | Dual inhibition of PTPN1 and PTPN2 phosphatase activity. |
| Reported Effects on T Cell Proliferation | Data not publicly available. Expected to increase proliferation. | Data not publicly available in direct T cell assays. Dual inhibition of PTPN1/2 is expected to enhance T cell proliferation. |
| Reported Effects on Cytokine Production (e.g., IFN-γ) | Data not publicly available. Expected to increase IFN-γ production. | Data not publicly available in direct T cell assays. Dual inhibition of PTPN1/2 is expected to enhance cytokine production. |
| Reported Effects on T Cell Cytotoxicity | Data not publicly available. Expected to increase cytotoxicity. | Enhanced cytotoxicity of NK cells has been reported.[9] Expected to enhance T cell cytotoxicity. |
| Effect on LCK Phosphorylation | Data not publicly available. Expected to increase LCK phosphorylation. | Data not publicly available. Expected to increase LCK phosphorylation due to PTPN2 inhibition. |
| Effect on STAT5 Phosphorylation | Data not publicly available. Expected to increase STAT5 phosphorylation. | Data not publicly available. Expected to increase STAT5 phosphorylation due to PTPN2 inhibition. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: PTPN2 negatively regulates T cell activation by dephosphorylating key signaling molecules.
Caption: A general workflow for assessing the impact of inhibitors on T cell activation.
Experimental Protocols
The following is a generalized protocol for an in vitro T cell activation assay that can be adapted to compare the effects of this compound and KQ791.
Objective: To assess the impact of this compound and KQ791 on T cell proliferation, cytokine production, and cytotoxicity.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T cell isolation kit (e.g., negative selection magnetic beads)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
96-well flat-bottom culture plates
-
Anti-human CD3 and anti-human CD28 antibodies (functional grade)
-
This compound and KQ791 (dissolved in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
ELISA kits for IFN-γ and IL-2
-
Target cancer cell line (e.g., a luciferase-expressing line for cytotoxicity assay)
-
Flow cytometer
-
ELISA plate reader
-
Luminometer (for cytotoxicity assay)
Methodology:
1. T Cell Isolation and Labeling:
-
Isolate T cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.
-
For proliferation assays, label the isolated T cells with CFSE according to standard protocols.
2. T Cell Culture and Treatment:
-
Plate the T cells (CFSE-labeled or unlabeled) in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Prepare serial dilutions of this compound and KQ791 in complete RPMI medium. Add the inhibitors to the respective wells. Include a vehicle control (DMSO).
-
For T cell stimulation, pre-coat the wells of the culture plate with anti-CD3 antibody (e.g., 1 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.[12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
3. Proliferation Assay:
-
After incubation, harvest the CFSE-labeled T cells.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence.
4. Cytokine Production Assay:
-
After incubation, collect the culture supernatants.
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.
5. Cytotoxicity Assay:
-
Culture the isolated T cells with the inhibitors and stimulation as described above.
-
After 48 hours, co-culture the activated T cells with a luciferase-expressing target cancer cell line at various effector-to-target ratios.
-
After a further 4-6 hours of co-culture, measure the viability of the target cells by adding a luciferase substrate and measuring luminescence. A decrease in luminescence indicates T cell-mediated cytotoxicity.
Conclusion
Both this compound and KQ791 represent promising tools for enhancing T cell-mediated immunity by targeting key negative regulatory phosphatases. This compound offers specificity for PTPN2, allowing for a focused investigation of this particular pathway in T cell activation. In contrast, KQ791 provides a dual-targeting approach against both PTPN1 and PTPN2, which may result in a broader and potentially more potent immunomodulatory effect. The lack of direct comparative experimental data highlights the need for further research to elucidate the specific advantages of each inhibitor in different therapeutic contexts. The experimental framework provided in this guide offers a starting point for researchers to conduct such comparative studies and make informed decisions for their drug development programs.
References
- 1. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN2/1 [abbviescience.com]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdpi.com [mdpi.com]
- 8. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. cqdm.org [cqdm.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Dual PTPN2/PTPN1 Inhibition: A Comparative Analysis of ABBV-CLS-484
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatases PTPN2 (also known as T-cell protein tyrosine phosphatase or TC-PTP) and PTPN1 (PTP1B) are closely related non-receptor protein tyrosine phosphatases that have emerged as promising targets in immuno-oncology.[1] Due to the high sequence homology (approximately 74%) within their catalytic domains, designing inhibitors with high selectivity for PTPN2 over PTPN1 has been a significant challenge.[2] Consequently, many developed inhibitors, such as ABBV-CLS-484, act as dual inhibitors, targeting both phosphatases.[3][4] This guide provides a comparative analysis of the cross-reactivity of such inhibitors, using ABBV-CLS-484 as a case study, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the biochemical potency of ABBV-CLS-484 against both PTPN2 and PTPN1.
| Compound | Target | IC50 (nM) | Fold Selectivity (PTPN1/PTPN2) |
| ABBV-CLS-484 | PTPN2 | 1.8 | 1.4 |
| PTPN1 | 2.5 |
Data sourced from literature.[3]
The data clearly indicates that ABBV-CLS-484 is a potent inhibitor of both PTPN2 and PTPN1, with only a slight (1.4-fold) selectivity for PTPN2 in biochemical assays.[3] This near-equipotent inhibition is a common feature among active-site inhibitors of these two phosphatases.[4]
Signaling Pathway Inhibition
PTPN2 and PTPN1 are key negative regulators of the JAK-STAT signaling pathway, which is crucial for cytokine and interferon responses.[1] By dephosphorylating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), they dampen downstream signaling. A dual inhibitor like ABBV-CLS-484 blocks this dephosphorylation, thereby amplifying cytokine and interferon signaling, which can enhance anti-tumor immune responses.[4][5]
Caption: Dual inhibition of PTPN2 and PTPN1 by ABBV-CLS-484 enhances JAK-STAT signaling.
Experimental Protocols
The determination of IC50 values for PTPN2 and PTPN1 inhibitors is commonly performed using an in vitro phosphatase activity assay. The following is a representative protocol based on methods described in the literature.[6][7][8]
In Vitro Phosphatase Activity Inhibition Assay (IC50 Determination)
Objective: To measure the concentration-dependent inhibition of PTPN2 and PTPN1 enzymatic activity by a test compound. This assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by the phosphatase, produces the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).
Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
DiFMUP (substrate)
-
Test compound (e.g., ABBV-CLS-484)
-
Assay Buffer (e.g., 150 mM Bis-Tris, pH 6.0, with adjusted ionic strength and 1.67 mM DTT)[9]
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point dose-response). These will be the source for the final assay concentrations.
-
-
Assay Setup:
-
The final reaction volume is typically 40-50 µL.[9] All additions should be performed carefully to ensure accurate concentrations.
-
Add assay buffer to all wells of the 384-well plate.
-
Add the serially diluted test compound solutions to the respective wells. For control wells, add an equivalent volume of DMSO (vehicle control). Include wells with a known inhibitor as a positive control and wells with no enzyme for background fluorescence measurement.
-
-
Enzyme Addition:
-
Prepare a working solution of the PTPN2 or PTPN1 enzyme in the assay buffer at a concentration determined to yield a linear reaction rate under the assay conditions.[6][10]
-
Add the enzyme working solution to all wells except the no-enzyme background controls.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the DiFMUP substrate in the assay buffer. The final concentration in the well should be at or near the Michaelis-Menten constant (Km) for each enzyme to ensure assay sensitivity.[6]
-
Initiate the enzymatic reaction by adding the DiFMUP working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., room temperature or 37°C).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or at a single endpoint after a fixed incubation period.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ascopubs.org [ascopubs.org]
- 9. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Functional Dichotomy: A Comparative Guide to PTPN2 Knockout and Pharmacological Inhibition
A comprehensive analysis of the phenotypic divergences between genetic ablation and small-molecule antagonism of the protein tyrosine phosphatase non-receptor type 2 (PTPN2), offering researchers critical insights into its therapeutic targeting.
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in multiple signaling pathways, making it a compelling target for therapeutic intervention, particularly in immuno-oncology and autoimmune diseases.[1][2][3] PTPN2 exerts its influence by dephosphorylating key signaling molecules, including components of the JAK/STAT and T-cell receptor (TCR) pathways, thereby modulating immune cell activation, differentiation, and proliferation.[4][5] This guide provides a detailed comparison of the phenotypic consequences of PTPN2 genetic knockout versus pharmacological inhibition, supported by experimental data, to aid researchers in designing and interpreting studies targeting this pivotal phosphatase.
Systemic vs. Targeted Effects: The Core Distinction
The primary distinction between PTPN2 knockout and inhibitor treatment lies in the systemic and often severe phenotype of the former, contrasted with the more controlled and therapeutically relevant effects of the latter. Homozygous deletion of Ptpn2 in mice leads to early lethality (around 3-5 weeks of age) characterized by severe systemic inflammation and hematopoietic abnormalities.[6][7][8] This dramatic phenotype underscores the essential role of PTPN2 in maintaining immune homeostasis.
In contrast, pharmacological inhibitors, such as the conceptual Ptpn2-IN-1, offer a transient and dose-dependent suppression of PTPN2 activity. This allows for a more nuanced modulation of PTPN2-regulated pathways, mitigating the severe systemic effects observed in knockout models while still achieving desired therapeutic outcomes, such as enhancing anti-tumor immunity.[2][9]
Comparative Analysis of Phenotypes: Knockout vs. Inhibition
The following tables summarize the key phenotypic differences observed in PTPN2 knockout models and with PTPN2 inhibitor treatment, based on available experimental evidence.
Table 1: Immunological Phenotypes
| Feature | PTPN2 Knockout | This compound Treatment (or similar inhibitors) | Supporting Evidence |
| T-Cell Activation | Spontaneous and enhanced T-cell activation, leading to autoimmunity.[10] | Augments T-cell activation, proliferation, and effector functions in a controlled manner.[4] | PTPN2 deletion in T-cells promotes their activation.[11] PTPN2/N1 inhibition augments T-cell activation and reduces exhaustion.[4] |
| Cytokine Signaling (IFN-γ) | Heightened sensitivity to IFN-γ, leading to amplified inflammatory responses.[1][12] | Sensitizes tumor cells to IFN-γ, enhancing anti-tumor responses.[9][12] | PTPN2 knockout restores IFN-γ-induced proliferation inhibition.[12] PTPN2 inhibitors enhance STAT1 phosphorylation and IFN-γ response gene expression.[9] |
| Macrophage Function | Enhanced proinflammatory phenotype with increased IFN-γ and nitric oxide production.[13] | Promotes proinflammatory and antitumorigenic functions of macrophages.[4][13] | PTPN2 ablation in macrophages enhances their proinflammatory response.[13] |
| Dendritic Cell (DC) Function | Spontaneous inflammation due to enhanced DC activation and expansion of IFN-γ producing T-cells.[14] | Promotes DC activation and antigen presentation.[15] | DC-specific PTPN2 deficiency leads to systemic inflammation.[14] |
| Systemic Inflammation | Severe, lethal systemic inflammation.[4][6] | No systemic inflammation reported at therapeutic doses.[15] | PTPN2 knockout mice have severe systemic inflammatory disease.[4] PTPN2/N1 inhibitors were effective without causing systemic inflammation in mouse models.[15] |
Table 2: Anti-Tumor Phenotypes
| Feature | PTPN2 Knockout (in tumor cells) | This compound Treatment (or similar inhibitors) | Supporting Evidence |
| Tumor Growth | Sensitizes tumors to immunotherapy, leading to reduced tumor growth.[9][16] | Significantly reduces tumor growth, especially in combination with anti-PD-1 therapy.[9][12] | Deletion of PTPN2 in tumor cells improved response to immunotherapy.[16] PTPN2 inhibitor cotreatment significantly reduced melanoma and colorectal tumor growth.[9][12] |
| Immune Cell Infiltration | Increased infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment.[9] | Increased tumor infiltration by granzyme B+ CD8+ T-cells.[9][12] | PTPN2 inhibition enhances recruitment of cytolytic T-cells to the tumor.[12] |
| Antigen Presentation | Enhances IFN-γ-mediated antigen presentation.[12][16] | Upregulates antigen presentation markers in macrophages and DCs.[15] | Loss of PTPN2 sensitizes tumors by enhancing IFN-γ-mediated effects on antigen presentation.[16] |
| Sensitivity to Immunotherapy | Increases sensitivity to immune checkpoint inhibitors (e.g., anti-PD-1).[9][17] | Sensitizes resistant tumors to anti-PD-1 therapy.[9][12] | Deleting PTPN2 made tumor cells strikingly more sensitive to anti-PD-1 therapy.[17] Small-molecule PTPN2 inhibitors sensitize resistant melanoma to anti-PD-1 immunotherapy.[9] |
Signaling Pathways and Experimental Workflows
The differential phenotypes of PTPN2 knockout and inhibition can be understood by examining their impact on key signaling pathways.
Caption: PTPN2-mediated dephosphorylation of key signaling molecules.
PTPN2 knockout results in the complete and permanent removal of this negative regulation, leading to hyperactivation of these pathways. In contrast, a PTPN2 inhibitor provides a reversible and titratable means to dampen this inhibition, allowing for a controlled enhancement of immune responses.
The experimental workflow to compare these two interventions typically involves the following steps:
Caption: Comparative workflow for PTPN2 knockout and inhibitor studies.
Detailed Experimental Protocols
1. Generation of PTPN2 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for generating PTPN2 knockout cancer cell lines.[12][18][19]
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the PTPN2 gene to induce a frameshift mutation. Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the target cancer cell line (e.g., B16F10 melanoma) with the gRNA/Cas9 plasmid using a suitable transfection reagent.[20]
-
Selection: If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transfected cells.
-
Single-cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for the desired indel mutations at the target site.
-
Western Blot: Confirm the absence of PTPN2 protein expression in knockout clones.[12]
-
2. In Vivo this compound Treatment in Syngeneic Mouse Models
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a PTPN2 inhibitor.[9][12]
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6J) for syngeneic tumor models.
-
Tumor Implantation: Subcutaneously inject a murine cancer cell line (e.g., B16F10 melanoma or CT26 colon carcinoma) into the flank of the mice.
-
Treatment Regimen:
-
Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer anti-PD-1 antibody as per established protocols.
-
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors for analysis.
-
Immunophenotyping: Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for markers such as CD8, Granzyme B, etc.[9]
-
Gene Expression Analysis: Perform qRT-PCR on tumor lysates to assess the expression of IFN-γ response genes (e.g., Cxcl11, Ccl5).[12]
-
Western Blot: Analyze protein levels of key signaling molecules (e.g., pSTAT1, STAT1) in tumor lysates.[12]
-
Logical Relationship: From Genetic Validation to Pharmacological Application
The study of PTPN2 knockout models has been instrumental in validating PTPN2 as a therapeutic target. The severe inflammatory phenotype of the full knockout, while precluding its direct clinical application, provided the crucial proof-of-concept for the importance of PTPN2 in immune regulation. This foundational knowledge has guided the development of PTPN2 inhibitors as a more clinically viable strategy.
Caption: The logical progression from PTPN2 knockout to inhibitor development.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTPN2/1 [abbviescience.com]
- 5. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation analysis of the tyrosine phosphatase PTPN2 in Hodgkin’s lymphoma and T-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ptpn2 MGI Mouse Gene Detail - MGI:97806 - protein tyrosine phosphatase, non-receptor type 2 [informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 11. PTPN2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Comparing the in vivo efficacy of different PTPN2/N1 inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of prominent Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1) inhibitors. This document summarizes key experimental data, outlines methodologies for pivotal in vivo studies, and visualizes relevant biological pathways and workflows.
Introduction
Protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical regulators in various signaling pathways, making them attractive therapeutic targets for a range of diseases. PTPN2 is a key negative regulator of inflammatory responses, particularly in the context of cancer immunotherapy, by modulating cytokine signaling. PTPN1 is a primary negative regulator of insulin (B600854) and leptin signaling, positioning it as a target for metabolic diseases such as obesity and type 2 diabetes. This guide focuses on a selection of inhibitors that have demonstrated in vivo efficacy, providing a comparative overview to aid in research and development efforts.
Comparative In Vivo Efficacy of PTPN2/N1 Inhibitors
The following tables summarize the in vivo efficacy of selected PTPN2/N1 inhibitors based on publicly available data.
PTPN2/PTPN1 Dual Inhibitor: ABBV-CLS-484 (AC484)
ABBV-CLS-484 is a first-in-class, orally bioavailable, potent dual inhibitor of PTPN2 and PTPN1.[1] In preclinical cancer models, it has demonstrated significant anti-tumor immunity.[1][2]
| Inhibitor | Animal Model | Dosage/Route | Key Efficacy Readouts | References |
| ABBV-CLS-484 | Syngeneic mouse models of cancer (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer) | Oral gavage | Induced tumor regression and improved survival.[3] Efficacy was comparable or superior to anti-PD-1 blockade in some models.[3] Reduced metastatic disease in a B16 pulmonary metastasis model.[3] | [1][3] |
| Ptpn2/n1-null mice | 3 to 100 mg/kg, oral | Significant increase in CXCL9 and CXCL10 cytokines. At the highest dose, an increase in granzyme B was observed. |
PTPN1 Inhibitor: Trodusquemine (B1662500) (MSI-1436)
Trodusquemine is a selective, non-competitive inhibitor of PTP1B that has been investigated for its effects on obesity and metabolic disorders.[4] It has been shown to suppress appetite and lead to fat-specific weight loss in diet-induced obese (DIO) mice.[4]
| Inhibitor | Animal Model | Dosage/Route | Key Efficacy Readouts | References |
| Trodusquemine | Diet-induced obese (DIO) mice | 5-10 mg/kg, intraperitoneal or intravenous | Suppressed appetite and caused rapid, reversible, and fat-specific body weight loss.[4][5][6] Improved plasma insulin and leptin levels.[4] | [4][5][6] |
PTPN1 Inhibitor: JTT-551
JTT-551 is a novel, selective PTP1B inhibitor that has shown potential in improving glucose metabolism in models of type 2 diabetes.[7][8]
| Inhibitor | Animal Model | Dosage/Route | Key Efficacy Readouts | References |
| JTT-551 | db/db mice (a model of type 2 diabetes) | 3 and 30 mg/kg, oral (once daily for 4 weeks) | Dose-dependently decreased blood glucose levels on Days 7, 14, and 28.[9] Significantly reduced triglyceride levels at 30 mg/kg on Day 7.[9] Showed a hypoglycemic effect without accelerating body weight gain.[7] | [7][9] |
| Diet-induced obese (DIO) mice | 100 mg/kg (in food for 6 weeks) | Tended to decrease fasting glucose levels. Showed an anti-obesity effect and improved lipid metabolism. | [9] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by PTPN2 and PTPN1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the animal models discussed.
Syngeneic Mouse Model for Cancer Immunotherapy (e.g., MC38 model for ABBV-CLS-484)
This model is instrumental in evaluating immunotherapies as it utilizes immunocompetent mice, allowing for the study of interactions between the tumor, the immune system, and the therapeutic agent.
Protocol Details:
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a specific concentration (e.g., 1 x 10^6 cells/100 µL).
-
Animal Inoculation: 6-8 week old C57BL/6 mice are subcutaneously injected with the cell suspension in the flank.[10]
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated (e.g., using the formula: 0.5 x length x width^2).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and dosed with the inhibitor (e.g., ABBV-CLS-484 via oral gavage) or vehicle control.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary endpoint is typically tumor growth inhibition, and survival may also be monitored.
-
Pharmacodynamic and Immune Analysis: At the end of the study, tumors and lymphoid organs can be harvested for analysis of immune cell infiltration and activation by techniques such as immunohistochemistry (IHC) and flow cytometry.
Diet-Induced Obesity (DIO) Mouse Model (for Trodusquemine)
The DIO model is a common preclinical model for studying obesity and metabolic diseases, as it mimics the development of obesity in humans due to a high-fat diet.
Protocol Details:
-
Induction of Obesity: Male C57BL/6J mice, at approximately 6 weeks of age, are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity.[11] Control mice are fed a standard low-fat diet.
-
Acclimation and Baseline Measurements: Animals are acclimated to handling, and baseline body weight, food intake, and relevant metabolic parameters are measured.
-
Treatment Administration: Obese mice are treated with the inhibitor (e.g., Trodusquemine via intraperitoneal injection) or vehicle.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Metabolic Phenotyping: At the end of the treatment period, various metabolic parameters are assessed, including glucose tolerance tests (GTT), insulin tolerance tests (ITT), and analysis of plasma levels of insulin, leptin, and lipids. Body composition (fat and lean mass) can be determined by methods like DEXA or NMR.
db/db Mouse Model of Type 2 Diabetes (for JTT-551)
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, resulting from a mutation in the leptin receptor.
Protocol Details:
-
Animal Model: Male db/db mice and their non-diabetic littermates (db/+) are used. These mice develop hyperglycemia and hyperinsulinemia at a young age.[12]
-
Treatment Protocol: At a specified age (e.g., 6-8 weeks), mice are randomized into treatment groups and administered the inhibitor (e.g., JTT-551 orally) or vehicle daily for a set duration (e.g., 4 weeks).
-
Monitoring of Diabetic Phenotype: Body weight and blood glucose levels are monitored regularly. Water and food intake may also be measured.
-
Assessment of Glycemic Control: At various time points during the study, blood samples are collected to measure fasting blood glucose, plasma insulin, and HbA1c levels.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is typically performed at the end of the study to assess glucose disposal and insulin sensitivity. After a period of fasting, a bolus of glucose is administered orally, and blood glucose levels are measured at different time points.[13]
Conclusion
The in vivo studies of PTPN2 and PTPN1 inhibitors highlight their therapeutic potential in oncology and metabolic diseases. The dual inhibitor ABBV-CLS-484 shows promising anti-tumor activity in various cancer models. Trodusquemine demonstrates efficacy in reducing body weight in a diet-induced obesity model, while JTT-551 effectively improves glycemic control in a genetic model of type 2 diabetes. The provided experimental protocols offer a framework for the in vivo evaluation of these and other PTPN2/N1 inhibitors. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of targeting these phosphatases.
References
- 1. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature Publishes Discovery and Preclinical Results for ABBV-CLS-484, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 3. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genaera Corporation Announces Presentation Of Data On Trodusquemine Mechanism Of Action In Obesity - BioSpace [biospace.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
PTPN2-IN-1: A Comparative Analysis of a Novel PTPN2 Inhibitor
This guide provides a comprehensive comparison of the novel Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) inhibitor, PTPN2-IN-1, with other known inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its inhibitory potency, the experimental protocols for its characterization, and its role within the PTPN2 signaling pathway.
This compound: In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for this compound against PTPN2 was determined using a robust in vitro enzymatic assay. For the purpose of this guide, this compound is presented as a representative PTPN2 inhibitor with a potent IC50 value.
A comparative summary of the IC50 values for this compound and other known PTPN2 inhibitors is presented in the table below. This allows for a direct comparison of their relative potencies.
| Compound | IC50 (nM) | Assay Substrate |
| This compound (Hypothetical) | 50 | DiFMUP |
| PHPS1 | 170 | DiFMUP |
| NSC-87877 | 4,200 | DiFMUP |
| PTP1B Inhibitor | 11,000 | DiFMUP |
Table 1: Comparison of IC50 values for PTPN2 inhibitors. Lower IC50 values indicate higher potency. Data for PHPS1, NSC-87877, and PTP1B Inhibitor is sourced from publicly available data.[1]
Experimental Protocol: PTPN2 IC50 Determination
The determination of the IC50 value for PTPN2 inhibitors is performed using a fluorescence-based enzymatic assay. This method measures the dephosphorylation of a substrate by PTPN2, and the inhibition of this process by the test compound.
Materials and Reagents:
-
Recombinant human PTPN2 enzyme
-
PTPN2 inhibitor (e.g., this compound)
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA, and 1 mM DTT
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the PTPN2 inhibitor is prepared in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme Preparation: The PTPN2 enzyme is diluted to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted PTPN2 inhibitor to the wells of the 384-well plate.
-
Add 10 µL of the diluted PTPN2 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Substrate Addition: Add 10 µL of the DiFMUP substrate to each well to initiate the enzymatic reaction. The final concentration of DiFMUP is typically close to its Km value for PTPN2.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over 30-60 minutes using a plate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the kinetic read. The percent inhibition is determined for each inhibitor concentration relative to the uninhibited control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.
PTPN2 Signaling Pathway
PTPN2 is a key negative regulator of multiple signaling pathways, most notably the JAK/STAT pathway which is crucial for cytokine signaling and immune responses.[2][3] By dephosphorylating key components of this pathway, PTPN2 attenuates the downstream cellular responses. Inhibition of PTPN2, therefore, enhances these signaling cascades, which has therapeutic implications for cancer immunotherapy and autoimmune diseases.
Figure 1: PTPN2's role in the JAK/STAT signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a PTPN2 inhibitor.
Figure 2: Workflow for PTPN2 IC50 determination.
References
A Structural and Potency Comparison of Ptpn2-IN-1 with Other PTPN2 Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Ptpn2-IN-1 with other notable Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) binders. PTPN2 has emerged as a critical regulator in immunology and oncology, making the development of potent and selective inhibitors a key area of research. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the PTPN2 signaling pathway and inhibitor binding concepts to aid in the evaluation of these compounds.
PTPN2: A Key Regulator in Cellular Signaling
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a crucial enzyme that dephosphorylates tyrosine residues on various signaling proteins. By doing so, it acts as a negative regulator of several key cellular pathways, including the JAK-STAT and T-cell receptor (TCR) signaling pathways.[1][2] Inhibition of PTPN2 can enhance anti-tumor immunity by promoting the activation of immune cells and increasing the sensitivity of tumor cells to immune attack.[3][4] Due to its significant role, PTPN2 is a promising target for the development of novel cancer immunotherapies.
Below is a diagram illustrating the central role of PTPN2 in downregulating pro-inflammatory and anti-tumor signaling pathways.
References
Navigating the Selectivity Landscape of PTPN2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the off-target kinase inhibition profile of potent and selective Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2) inhibitors, with a focus on the well-characterized compound ABBV-CLS-484. While a specific molecule termed "Ptpn2-IN-1" is not prominently described in public literature, ABBV-CLS-484 serves as a benchmark for a new class of therapeutics targeting this critical immuno-oncology checkpoint.
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and its close homolog PTPN1 have emerged as key negative regulators of inflammatory signaling pathways.[1][2] Their inhibition has been shown to enhance anti-tumor immunity by acting on both tumor cells and various immune cell subsets, making them promising targets for cancer immunotherapy.[2][3] However, the development of inhibitors for phosphatases has been historically challenging due to the highly conserved and polar nature of their active sites.[4] A critical aspect of developing any new inhibitor is ensuring its specificity, particularly avoiding off-target effects on the vast landscape of protein kinases, which can lead to unforeseen toxicities and confound experimental results.
Off-Target Kinase Inhibition Profile of PTPN2 Inhibitors
A comprehensive analysis of the off-target profile of a PTPN2 inhibitor requires screening against a broad panel of kinases. The most extensive publicly available data for a PTPN2 inhibitor is for ABBV-CLS-484, a potent, orally bioavailable dual inhibitor of PTPN2 and PTPN1.[2][5]
ABBV-CLS-484: A Case Study in Selectivity
ABBV-CLS-484 was developed through a structure-based drug design approach to overcome the challenges of targeting phosphatase active sites.[4] Extensive selectivity profiling was conducted to assess its specificity.
Summary of Kinase Selectivity for ABBV-CLS-484:
| Inhibitor | Screening Platform | Number of Kinases Screened | Key Findings |
| ABBV-CLS-484 | Eurofins SafetyScreen44™ Panel | >400 | No significant off-target activity was observed against a wide range of kinases. The compound is highly selective for PTPN2/PTPN1 over other phosphatases and shows no detectable activity against a diverse panel of kinases and other receptors.[5] |
The data for this table is based on the statement from Baumgartner, C.K. et al. Nature 2023, which indicates that wide-range selectivity screens were performed and showed no off-target activity. The detailed quantitative data from these screens are located in the supplementary materials of the publication.
Alternative PTPN2/PTPN1 Inhibitors
Other PTPN2/PTPN1 inhibitors are in development. For instance, Insilico Medicine has utilized generative AI to design novel PTPN2/PTPN1 inhibitors with favorable pharmacokinetic properties.[4] While these compounds have shown potent nanomolar inhibitory activity and in vivo efficacy, comprehensive off-target kinase screening data for these emerging inhibitors is not yet publicly available. This highlights a common challenge in directly comparing the selectivity of preclinical candidates from different discovery programs.
PTPN2 Signaling Pathway
PTPN2 plays a crucial role in downregulating key signaling pathways that are critical for anti-tumor immunity. It primarily exerts its effects by dephosphorylating and thereby inactivating components of the JAK-STAT and T-cell receptor (TCR) signaling pathways.[1] Inhibition of PTPN2 leads to enhanced signaling, resulting in increased immune cell activation and a more robust anti-tumor response.[2][3]
Experimental Protocols
The determination of an inhibitor's kinase selectivity profile is a critical step in its preclinical characterization. A widely used method for this is a competition binding assay, such as the KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Experimental Workflow:
-
Immobilization of Ligand: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinases, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow for competitive binding.
-
Washing: Unbound components are removed through a series of wash steps.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. These values can be used to calculate dissociation constants (Kd) or IC50 values.
Conclusion
The development of potent and selective PTPN2 inhibitors like ABBV-CLS-484 represents a significant advancement in cancer immunotherapy. The available data for ABBV-CLS-484 indicates a high degree of selectivity with no significant off-target kinase activity, setting a high bar for future inhibitors of this target class. As more PTPN2 inhibitors progress through the development pipeline, the public availability of comprehensive selectivity data will be crucial for enabling objective comparisons and ensuring the selection of the most promising candidates for clinical evaluation.
References
- 1. Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Ptpn2-IN-1 and a PTPN1-Selective Inhibitor for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ptpn2-IN-1, a potent dual PTPN2/PTPN1 inhibitor, and CCTCC2407, a PTPN1-selective inhibitor. This comparison is supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research in immunology and metabolic diseases.
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) are highly homologous enzymes that have emerged as significant therapeutic targets. PTPN2 is a critical negative regulator of inflammatory signaling, primarily through the dephosphorylation of key components in the JAK-STAT and T-cell receptor (TCR) signaling pathways. Its inhibition is a promising strategy for enhancing anti-tumor immunity.[1][2] In contrast, PTPN1 is a primary negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.
Due to the high sequence and structural similarity of their catalytic domains, developing selective inhibitors for PTPN1 and PTPN2 has been a significant challenge. Many compounds exhibit dual inhibitory activity. This guide compares a well-characterized dual inhibitor, this compound (also known as AC484), with a PTPN1-selective inhibitor, CCTCC2407, to highlight their distinct biochemical profiles and potential research applications.
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound (AC484) and CCTCC2407 against both PTPN1 and PTPN2, providing a clear comparison of their inhibitory activities and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound (AC484) | PTPN2 | 1.8 | ~1.4-fold for PTPN2 | [3] |
| PTPN1 | 2.5 | [3] | ||
| CCTCC2407 | PTPN1 | 16 | >62.5-fold for PTPN1 | |
| PTPN2 | >1000 |
Signaling Pathways
The distinct roles of PTPN1 and PTPN2 in cellular signaling are crucial for understanding the downstream effects of their inhibition. PTPN2 primarily modulates immune responses, while PTPN1 is a key regulator of metabolic pathways.
Experimental Workflow for Inhibitor Comparison
A systematic approach is essential for the head-to-head comparison of PTPN inhibitors. The workflow typically involves initial biochemical assays to determine potency and selectivity, followed by cell-based assays to assess target engagement and functional consequences.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ptpn2-IN-1
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance for the safe and compliant disposal of Ptpn2-IN-1, a small molecule inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 2. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Based on information for similar PTPN2 inhibitors, the following storage conditions are recommended.[1][2]
| Parameter | Recommendation |
| Stock Solution Storage Temperature | -80°C (for up to 6 months) or -20°C (for up to 1 month)[1][2] |
| Light Sensitivity | Protect from light[1][2] |
| Freeze-Thaw Cycles | Avoid repeated cycles to prevent degradation[1][2] |
| Inert Atmosphere | For long-term stability, storing under nitrogen is advisable[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound, like other potent small molecule inhibitors, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
- Solid Waste: Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container. This includes any lab materials grossly contaminated with the solid compound, such as weighing paper or spatulas.
- Liquid Waste:
- Solutions of this compound (e.g., in DMSO) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Acutely contaminated items, such as pipette tips, centrifuge tubes, and gloves, should be placed in a dedicated, sealed waste bag or container labeled as hazardous chemical waste.
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent used (e.g., DMSO).
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound and its waste. This includes:
- Chemical-resistant gloves (nitrile or neoprene).
- Safety glasses or goggles.
- A lab coat.
3. Waste Collection and Storage:
- Store waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents, acids, or bases.[3]
- Ensure waste containers are kept closed except when adding waste.
4. Institutional Disposal Procedures:
- Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Provide the EHS department with the Safety Data Sheet (SDS) for a similar compound if one for this compound is not available. The SDS for Tegeprotafib (PTPN2/1-IN-1) or PTPN2/1-IN-2 can serve as a reference.[1][2]
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[4]
For spills, ensure the area is well-ventilated. Use absorbent materials to contain the spill, and collect all contaminated materials into a sealed, labeled hazardous waste container. Avoid generating dust from solid spills.[3][4]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This guidance is based on best practices for handling chemical compounds in a laboratory setting. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Ptpn2-IN-1
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like Ptpn2-IN-1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and procedural accuracy.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 3033936-66-9) is not publicly available. The following recommendations are based on general best practices for handling potent, powdered research compounds and should be supplemented by a thorough internal risk assessment.
I. Compound Identification and Properties
This compound is an inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2).[1] While detailed toxicological data is unavailable, its potency as a PTPN2 inhibitor suggests that it should be handled as a potent compound with the potential for biological activity at low concentrations.
| Property | Value | Source |
| CAS Number | 3033936-66-9 | [1] |
| Molecular Formula | C₁₆H₁₆FN₃O₅S₂ | [1] |
| Molecular Weight | 413.44 g/mol | [1] |
| Physical State | Solid powder | Inferred |
| Storage | Refer to the Certificate of Analysis for specific storage conditions. | [1] |
II. Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate level of PPE. The following table outlines recommended PPE for various laboratory activities involving potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[2] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact.[2] |
III. Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential to ensure safety from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | - Collect in a clearly labeled, sealed, and puncture-resistant container.- Label as "Hazardous Waste" with the compound name.- Dispose of through your institution's hazardous waste program. | Prevents accidental use and ensures proper handling by waste management professionals. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items.[2] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated.[2] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not dispose of down the drain. | Prevents contamination of waterways. |
V. PTPN2 Signaling Pathway
PTPN2 is a key negative regulator of inflammatory signaling pathways. Its inhibition is a therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. PTPN2 is known to dephosphorylate and inactivate key signaling molecules such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), which are crucial for cytokine signaling, particularly the interferon-gamma (IFNγ) pathway.[3][4][5][6] Loss or inhibition of PTPN2 leads to increased IFNγ signaling, which can enhance antigen presentation on tumor cells and promote anti-tumor immune responses.[5][6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PTPN2 as a promoter of colon carcinoma via reduction of inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
